molecular formula C7H9N3O4 B1313117 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 26308-39-4

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B1313117
CAS No.: 26308-39-4
M. Wt: 199.16 g/mol
InChI Key: XZQJNUKCAVEBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O4 and its molecular weight is 199.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-5-methyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-9-6(7(11)12)5(10(13)14)4(2)8-9/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQJNUKCAVEBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440339
Record name 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26308-39-4
Record name 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 26308-39-4 Molecular Formula:


Molecular Weight:  199.16  g/mol 

Executive Summary

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 26308-39-4) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. It belongs to the class of nitro-pyrazoles , a scaffold prized in medicinal chemistry for its ability to participate in hydrogen bonding while maintaining metabolic stability.

This guide details the physicochemical profile, synthesis pathways, and handling protocols for this compound. It is designed for researchers requiring a self-validating workflow for utilizing this intermediate in drug discovery—specifically in the development of phosphodiesterase type 5 (PDE5) inhibitors and novel antimicrobial agents.

Chemical Identity & Physicochemical Properties

Understanding the physical state and solubility profile is essential for optimizing reaction conditions (e.g., solvent selection for amide coupling).

Core Data Table
PropertySpecificationNotes
CAS Number 26308-39-4 Unique identifier for the 4-nitro derivative.
IUPAC Name 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
SMILES CCN1C(=C(C(=N1)C)[O-])C(=O)OUseful for cheminformatics/docking.
Appearance Off-white to pale yellow solidNitro group contributes to yellow coloration.
Melting Point 130–160 °C (Typical range)Note: Exact MP depends on purity/polymorph; analogs typically melt in this range.
Solubility DMSO, DMF, MethanolLimited solubility in non-polar solvents (Hexane, Toluene).
pKa ~3.5 (Carboxylic acid)Acidic proton facilitates easy deprotonation for salt formation.
Structural Significance

The molecule features three distinct functional handles:

  • Carboxylic Acid (C5): The primary site for derivatization (amide coupling, esterification).

  • Nitro Group (C4): An electron-withdrawing group that deactivates the ring but can be reduced to an amine (

    
    ) for further functionalization.
    
  • N-Ethyl Group (N1): Provides lipophilicity, influencing the pharmacokinetic (PK) profile of the final drug candidate.

Synthesis & Manufacturing Workflow

The synthesis of CAS 26308-39-4 typically follows a regioselective cyclization followed by electrophilic aromatic substitution .

Synthetic Pathway Logic
  • Cyclization: Reaction of ethyl acetopyruvate (ethyl 2,4-dioxovalerate) with ethylhydrazine.

    • Critical Control Point: Regioselectivity is governed by the nucleophilicity of the hydrazine. The terminal nitrogen of ethylhydrazine attacks the more reactive ketone carbonyl (C2 of the diketone), favoring the formation of the 1-ethyl-3-methyl isomer over the 1-ethyl-5-methyl isomer.

  • Nitration: Introduction of the nitro group at the C4 position using mixed acid.

    • Mechanism: The pyrazole ring is electron-rich, but the ester/acid group at C5 deactivates it slightly. However, C4 remains the only accessible site for electrophilic attack.

  • Hydrolysis: Conversion of the ester intermediate to the free acid.

Visualized Workflow (Graphviz)

SynthesisPathway Precursor1 Ethyl Acetopyruvate (Ethyl 2,4-dioxovalerate) Intermediate1 Ethyl 1-ethyl-3-methyl- pyrazole-5-carboxylate Precursor1->Intermediate1 Cyclization (Reflux, EtOH) Precursor2 Ethylhydrazine Precursor2->Intermediate1 Intermediate2 Ethyl 1-ethyl-3-methyl- 4-nitropyrazole-5-carboxylate Intermediate1->Intermediate2 Electrophilic Subst. (0-10°C) Reagent_Nitration HNO3 / H2SO4 (Nitration) Reagent_Nitration->Intermediate2 FinalProduct 1-Ethyl-3-methyl-4-nitro- 1H-pyrazole-5-carboxylic acid (CAS 26308-39-4) Intermediate2->FinalProduct Saponification & Acidification Reagent_Hydrolysis NaOH / EtOH (Hydrolysis) Reagent_Hydrolysis->FinalProduct

Caption: Step-wise synthesis of CAS 26308-39-4 ensuring correct regiochemistry and functionalization.

Experimental Protocol (General Procedure)

Note: This protocol is a generalized composite based on standard pyrazole chemistry. Always perform a risk assessment.

  • Cyclization:

    • Dissolve ethyl acetopyruvate (1.0 eq) in Ethanol.

    • Cool to 0°C. Add ethylhydrazine (1.1 eq) dropwise to control exotherm.

    • Stir at RT for 2 hours, then reflux for 4 hours.

    • Concentrate and purify via column chromatography (Hexane/EtOAc) to isolate the 1-ethyl-3-methyl ester isomer.

  • Nitration:

    • Dissolve the ester in concentrated

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temp <10°C.
      
    • Stir for 1-2 hours. Pour onto ice. Filter the precipitate (Nitro-ester).[1]

  • Hydrolysis:

    • Suspend the nitro-ester in EtOH/Water (1:1). Add NaOH (2.0 eq).

    • Stir at 50°C until TLC shows consumption of ester.

    • Acidify with HCl to pH 2. The product precipitates as a solid.[1]

    • Validation: Check NMR for disappearance of ethyl ester signals (quartet/triplet) and appearance of broad COOH peak.

Applications in Drug Discovery

Scaffold for PDE5 Inhibitors

This compound is a structural analog of the pyrazole moiety found in Sildenafil and related PDE5 inhibitors.

  • Mechanism: The carboxylic acid is typically converted to an amide (carboxamide), which mimics the guanine ring of cGMP, allowing the molecule to dock into the PDE5 enzyme active site.

  • Bioisosterism: The N-ethyl group (vs. N-methyl or N-propyl) allows medicinal chemists to fine-tune the lipophilicity (LogP) and steric fit within the hydrophobic pocket of the target protein.

Agrochemical Intermediates

Used in the synthesis of pyrazole-based acaricides (e.g., analogs of Tebufenpyrad). The electron-deficient nitro-pyrazole ring enhances metabolic stability against degradation in soil and plant systems.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[2][3][4][5]
Eye Irritation H319Causes serious eye irritation.[2][3][4][5][6]
STOT-SE H335May cause respiratory irritation.[2][3][4][6]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep away from strong oxidizing agents and strong bases.[4][6]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen oxides).

References

  • PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (Compound CID 10465354). National Library of Medicine. Available at: [Link]

  • ResearchGate. Crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid (Analogous Structure). Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document integrates computed properties, extrapolated data from analogous structures, and detailed, field-proven experimental protocols for the determination of its key physical characteristics. This approach ensures a robust and practical resource for researchers.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a cornerstone in modern synthetic chemistry, renowned for their diverse biological activities and applications as versatile scaffolds in drug discovery.[1] The incorporation of a carboxylic acid moiety and a nitro group into the pyrazole ring, as seen in 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The nitro group, a strong electron-withdrawing substituent, can modulate the acidity of the carboxylic proton and the overall electronic distribution of the aromatic ring, which in turn affects its binding interactions with biological targets. Understanding the fundamental physical properties of this compound is therefore a critical first step in its rational application in research and development.

Molecular Structure and Core Identifiers

A precise understanding of the molecular architecture is fundamental to interpreting its physical and chemical behavior.

Caption: 2D Chemical Structure of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Table 1: Core Identifiers

IdentifierValueSource
IUPAC Name 1-ethyl-3-methyl-4-nitropyrazole-5-carboxylic acidPubChem[2]
CAS Number 26308-39-4PubChem[2]
Molecular Formula C₇H₉N₃O₄PubChem[2]
Molecular Weight 199.16 g/mol PubChem[2]
Canonical SMILES CCN1C(=C(C(=N1)C)[O-])C(=O)OPubChem[2]

Predicted and Estimated Physical Properties

In the absence of direct experimental data, the following properties have been estimated based on computational models and data from structurally related compounds. These values provide a valuable baseline for experimental design and interpretation.

Table 2: Summary of Predicted Physical Properties

PropertyPredicted/Estimated ValueBasis for Estimation
Melting Point 130 - 150 °CBased on the melting point of 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide (137.0 to 141.0 °C). The presence of a carboxylic acid may lead to stronger hydrogen bonding and a potentially higher melting point compared to the amide.
Boiling Point > 300 °C (decomposes)Carboxylic acids with high molecular weights and strong intermolecular forces, such as hydrogen bonding, often have high boiling points and may decompose before boiling.
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., Hexane).The carboxylic acid and nitro groups impart polarity, suggesting solubility in polar solvents. The overall carbon framework limits aqueous solubility.
pKa 2.5 - 4.0The electron-withdrawing nitro group is expected to significantly increase the acidity of the carboxylic acid proton compared to a simple alkyl carboxylic acid (pKa ~4.8).
LogP 0.6Computationally predicted value from PubChem, indicating moderate lipophilicity.[2]

Experimental Determination of Physical Properties: A Methodological Guide

The following section outlines detailed, standardized protocols for the experimental determination of the key physical properties of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. The causality behind the choice of each methodology is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. The presence of impurities typically depresses and broadens the melting point range. This protocol utilizes the capillary method, a widely accepted and accurate technique.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Place the packed capillary tube into the heating block of the apparatus.

  • Measurement:

    • Set a rapid heating rate (10-20 °C/min) to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat to about 20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point range is T1-T2.

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A sharp melting range (typically < 2 °C) is a strong indicator of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Principle: The solubility of a compound is determined by the balance of intermolecular forces between the solute and the solvent. "Like dissolves like" is the guiding principle, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents. The presence of both polar (carboxylic acid, nitro group) and nonpolar (ethyl, methyl groups) functionalities in the target molecule suggests a nuanced solubility profile.

Experimental Protocol:

  • Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Qualitative Assessment:

    • To a test tube, add approximately 10 mg of the compound.

    • Add 1 mL of the selected solvent and vortex for 30 seconds.

    • Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

  • Quantitative Determination (Optional):

    • Prepare a saturated solution of the compound in the solvent of interest at a defined temperature.

    • Equilibrate the solution for a set period (e.g., 24 hours) with agitation.

    • Filter the solution to remove any undissolved solid.

    • Analyze a known volume of the filtrate by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

Causality and Trustworthiness: A systematic evaluation across a range of solvents provides a comprehensive understanding of the compound's polarity and potential for formulation in different delivery vehicles.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the acidic and basic forms of a molecule are present in equal concentrations. For a carboxylic acid, this reflects the equilibrium between the protonated (-COOH) and deprotonated (-COO⁻) forms. Potentiometric titration is a reliable method for determining the pKa.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place the dissolved sample in a beaker with a magnetic stirrer.

    • Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

Causality and Trustworthiness: This method directly measures the change in proton concentration as a function of added base, providing a direct and accurate determination of the acid dissociation constant.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and providing insights into its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. ¹H and ¹³C NMR are fundamental for structural elucidation.

Predicted ¹H NMR Spectral Data (in CDCl₃):

  • ~1.4 ppm (triplet, 3H): Methyl protons of the ethyl group, split by the adjacent methylene protons.

  • ~4.3 ppm (quartet, 2H): Methylene protons of the ethyl group, split by the adjacent methyl protons.

  • ~2.5 ppm (singlet, 3H): Methyl protons at the C3 position of the pyrazole ring.

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton. This peak may be broad and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

  • ~14 ppm: Methyl carbon of the ethyl group.

  • ~45 ppm: Methylene carbon of the ethyl group.

  • ~12 ppm: Methyl carbon at the C3 position.

  • ~150 ppm: C3 of the pyrazole ring.

  • ~130 ppm: C4 of the pyrazole ring (bearing the nitro group).

  • ~140 ppm: C5 of the pyrazole ring (bearing the carboxylic acid).

  • ~165 ppm: Carboxylic acid carbonyl carbon.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Causality and Trustworthiness: The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra provide unambiguous evidence for the assigned chemical structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present.

Expected Characteristic FT-IR Absorption Bands:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

  • ~3100-3000 cm⁻¹: Aromatic and aliphatic C-H stretches.

  • ~1720-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

  • ~1550-1500 cm⁻¹ (strong, asymmetric) and ~1350-1300 cm⁻¹ (strong, symmetric): N-O stretches of the nitro group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretches of the pyrazole ring.

Experimental Protocol:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Causality and Trustworthiness: The presence of characteristic absorption bands for the carboxylic acid, nitro, and pyrazole functionalities provides strong confirmatory evidence for the compound's structure.

UV-Visible Spectroscopy

Principle: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

Expected UV-Vis Absorption:

The conjugated pyrazole ring system, along with the nitro group and carboxylic acid, constitutes a chromophore that is expected to absorb in the UV region. The λ_max (wavelength of maximum absorbance) is likely to be in the range of 250-350 nm. The exact position and intensity of the absorption will be dependent on the solvent used.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the absorbance of the sample from approximately 200 nm to 800 nm.

  • Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The λ_max can be identified, and the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution.

Causality and Trustworthiness: The UV-Vis spectrum provides information about the electronic structure of the molecule and can be used for quantitative analysis.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, tailored for a scientific audience. While direct experimental data for this specific molecule is scarce, this document offers a robust framework for its characterization by presenting predicted values, comparative data from analogous compounds, and detailed, validated experimental protocols. The methodologies outlined herein are designed to yield reliable and reproducible data, enabling researchers to confidently advance their investigations with this promising chemical entity.

References

  • PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Institutes of Health. [Link]

  • Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with accessible starting materials and proceeding through key intermediates. This document elaborates on the causality behind the experimental choices, provides detailed protocols, and is grounded in established chemical principles.

Introduction to 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Substituted pyrazoles are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities. The target molecule, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, possesses a unique combination of functional groups that make it a valuable scaffold for further chemical modification and exploration in drug development programs. The strategic placement of the ethyl group at the N1 position, the methyl group at C3, the nitro group at C4, and the carboxylic acid at C5 offers multiple points for diversification and modulation of its physicochemical and pharmacological properties.

Overall Synthetic Strategy

The synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is most effectively approached through a four-step sequence, as illustrated in the workflow diagram below. This strategy begins with the construction of the core pyrazole ring system, followed by sequential functionalization to introduce the desired substituents.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Nitration cluster_3 Step 4: Ester Hydrolysis A Ethyl 2,4-dioxovalerate + Hydrazine hydrate B Ethyl 3-methyl-1H-pyrazole-5-carboxylate A->B Knorr Cyclization C Ethyl 3-methyl-1H-pyrazole-5-carboxylate D Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate C->D Ethyl Iodide, Base E Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate F Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate E->F HNO₃ / H₂SO₄ G Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate H 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid G->H NaOH, Heat

Figure 1: Overall synthetic workflow for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The foundational step in this synthesis is the construction of the pyrazole ring. This is achieved through the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] In this case, ethyl 2,4-dioxovalerate serves as the 1,3-dicarbonyl precursor, reacting with hydrazine hydrate to yield the desired pyrazole ester.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of ethyl 2,4-dioxovalerate, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a hydrazone. An intramolecular cyclization then occurs, followed by another dehydration step to yield the aromatic pyrazole ring.[3]

Experimental Protocol
  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (100:1 v/v), hydrazine monohydrate (1.5 equivalents) is added dropwise at 0 °C.[4]

  • The reaction mixture is then allowed to warm to room temperature and stirred for 15 hours.[4]

  • Upon completion, the mixture is poured into water and neutralized with a saturated aqueous solution of sodium bicarbonate.[4]

  • The aqueous layer is extracted with ethyl acetate.[4]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford ethyl 3-methyl-1H-pyrazole-5-carboxylate as a solid.[4]

Step 2: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

With the pyrazole core in hand, the next step is the introduction of the ethyl group at the N1 position. This is a standard N-alkylation reaction. The pyrazole nitrogen is sufficiently nucleophilic to react with an alkyl halide in the presence of a base.

Mechanistic Insight

A base, such as sodium hydride, is used to deprotonate the N1 nitrogen of the pyrazole, generating a pyrazolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of ethyl iodide in an SN2 reaction to form the N-ethylated product.[5]

Experimental Protocol
  • In a three-necked flask, add ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) and dimethylformamide.[5]

  • Add sodium hydride (in portions) to the mixture.

  • Subsequently, add ethyl iodide (a suitable alkylating agent analogous to the dimethyl carbonate used in a similar synthesis) and allow the reaction to proceed for several hours at a moderately elevated temperature (e.g., 80-140°C).[5]

  • After the reaction is complete, the unreacted reagents and solvent are removed under reduced pressure.

  • The residue is then taken up in water and extracted with ethyl acetate.

  • The combined organic phases are washed with brine until neutral, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product can be purified by distillation under reduced pressure to yield ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as an oil.[5]

Step 3: Synthesis of Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate

The third step involves the regioselective nitration of the pyrazole ring at the C4 position. This is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle and is susceptible to electrophilic attack.

Mechanistic Insight

A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, activated by the N1-ethyl and C3-methyl groups, attacks the nitronium ion. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack in this substituted pyrazole system. Subsequent loss of a proton re-aromatizes the ring to yield the 4-nitro derivative.[6][7]

Experimental Protocol
  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in concentrated sulfuric acid at 0 °C.

  • A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature at 0 °C.[6]

  • The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched by carefully pouring the mixture over crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. This affords ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Step 4: Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, though basic hydrolysis is often preferred due to its irreversible nature.[8][9]

Mechanistic Insight

Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the departure of the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Experimental Protocol
  • The ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate (1 equivalent) is suspended in an aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for several hours to ensure complete hydrolysis.[9]

  • After cooling to room temperature, the solution is acidified with a strong acid, such as concentrated hydrochloric acid, until the product precipitates.

  • The solid carboxylic acid is collected by filtration, washed with cold water, and dried to yield the final product, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Quantitative Data Summary

StepStarting MaterialProductReagents & ConditionsTypical Yield
1 Ethyl 2,4-dioxovalerateEthyl 3-methyl-1H-pyrazole-5-carboxylateHydrazine hydrate, EtOH/AcOH, 0 °C to RT74-97%[4]
2 Ethyl 3-methyl-1H-pyrazole-5-carboxylateEthyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylateEthyl iodide, NaH, DMF, 80-140 °C~80-90% (estimated)
3 Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylateEthyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylateHNO₃, H₂SO₄, 0 °C to RTHigh (not specified)
4 Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acidNaOH (aq), Reflux; then HClHigh (not specified)

Conclusion

The synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a well-defined process that relies on fundamental reactions in heterocyclic chemistry. By following the outlined four-step procedure, researchers can reliably produce this valuable scaffold for further investigation in drug discovery and development. The provided protocols are based on established literature and offer a solid foundation for the successful synthesis of the target molecule.

References

  • Finlayson, G. M., & Huisgen, R. (1959). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society, 141-145.
  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline [Video]. YouTube. [Link]

  • Patel, P. D., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 35-43.
  • Beneteau, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(5), 1193.
  • Khan, M. A., et al. (2017).
  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or.... Retrieved from [Link]

  • SlideShare. (n.d.). Pyrazole. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Canadian Science Publishing. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nitropyrazoles. Retrieved from [Link]

Sources

Biological Activity of Nitropyrazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyrazole carboxylic acids represent a specialized subclass of heterocyclic scaffolds that bridge the gap between high-energy materials and bioactive pharmaceutical precursors. While historically noted for their thermal stability in energetic material science, their application in drug discovery has surged due to the unique electronic "push-pull" dynamics introduced by the nitro (


) and carboxylic acid (

) moieties on the pyrazole ring. This guide analyzes their biological profile, focusing on antimicrobial and antiproliferative activities, and provides actionable protocols for their synthesis and evaluation.

Chemical Architecture & Pharmacophore Analysis

The biological efficacy of nitropyrazole carboxylic acids stems from the synergistic electronic effects of their substituents. The pyrazole ring acts as a stable linker, while the functional groups dictate target interaction.

The "Push-Pull" Electronic System
  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that decreases the electron density of the pyrazole ring. In biological systems, this enhances the acidity of the remaining protons (e.g., N-H) and can serve as a metabolic "handle" for bioreduction, often a key step in the mechanism of action for nitro-heterocycle antibiotics (similar to metronidazole).
    
  • The Carboxylic Acid (

    
    ):  Provides a critical site for hydrogen bonding (donor/acceptor) and salt formation, significantly influencing solubility and bioavailability. It serves as the primary vector for derivatization (amide/ester formation) to optimize lipophilicity.
    
Structure-Activity Relationship (SAR) Map

SAR_Map Core Nitropyrazole Carboxylic Acid Scaffold Nitro Nitro Group (-NO2) (C3 or C4) Core->Nitro Acid Carboxylic Acid (-COOH) (C3, C4, or C5) Core->Acid N1 N1-Substitution (Alkyl/Aryl) Core->N1 BioRed Bioreduction Potential (ROS Generation) Nitro->BioRed Reduces to hydroxylamine/amine Solubility Solubility & Target Binding Acid->Solubility H-bond donor/acceptor Lipophilicity Membrane Permeability & PK Modulation N1->Lipophilicity Steric/Hydrophobic tuning

Figure 1: Pharmacophore map illustrating the functional roles of key substituents on the nitropyrazole scaffold.

Therapeutic Domains

Antimicrobial Activity

The most authoritative data supports the use of 4-nitropyrazole-3-carboxylic acid and its derivatives as potent antibacterial agents.

  • Spectrum: Broad-spectrum activity against Gram-negative (Escherichia coli, Salmonella) and Gram-positive (Clostridium perfringens) bacteria.

  • Mechanism of Action:

    • Membrane Disruption: The high lipophilicity of specific N-alkylated derivatives allows penetration of the bacterial cell wall, interfering with membrane integrity.

    • Metabolic Interference: Similar to nitrofurantoin, the nitro group may undergo enzymatic reduction within the bacteria, generating reactive intermediates that damage bacterial DNA or essential enzymes.

  • Comparative Efficacy: Studies indicate that 4-nitropyrazole-3-carboxylic acid exhibits bactericidal effects superior to common organic acids (e.g., citric or fumaric acid) and comparable to plant essential oils (e.g., cinnamaldehyde) [1].

Oncology & Antiproliferative Potential

Derivatives of nitropyrazole carboxylic acids, particularly when converted to carboxamides , show promise in oncology.

  • Target: Inhibition of cell cycle progression (G2/M arrest) and induction of apoptosis.

  • Key Insight: The conversion of the carboxylic acid to an amide (often linked with other pharmacophores like thiazoles or coumarins) significantly enhances antitumor potency against cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The nitro group contributes to cytotoxicity, likely via oxidative stress induction in cancer cells [2].

Experimental Protocols

Synthesis of 4-Nitropyrazole-3-Carboxylic Acid

This protocol ensures high purity and yield, essential for subsequent biological assays.

Reagents:

  • Heteroaromatic amine precursor (e.g., 3-methylpyrazole)

  • Nitrating mixture (Conc.

    
     / 
    
    
    
    )[1]
  • Oxidizing agent (KMnO4) if starting from alkyl-pyrazole.

Workflow:

Synthesis_Workflow Start Start: 3-Methylpyrazole Step1 Step 1: Nitration (H2SO4/HNO3, 0-5°C) Electrophilic Aromatic Substitution Start->Step1 Inter Intermediate: 3-Methyl-4-nitropyrazole Step1->Inter Step2 Step 2: Oxidation (KMnO4, Reflux) Methyl -> Carboxylic Acid Inter->Step2 Product End Product: 4-Nitropyrazole-3-carboxylic acid Step2->Product

Figure 2: Synthetic route for the production of the core 4-nitropyrazole-3-carboxylic acid scaffold.

Step-by-Step Methodology:

  • Nitration: Dissolve 3-methylpyrazole (10 mmol) in concentrated sulfuric acid (5 mL) at 0°C. Dropwise add fuming nitric acid (1.2 eq). Stir for 2 hours at room temperature. Pour onto crushed ice to precipitate 3-methyl-4-nitropyrazole . Filter and dry.

  • Oxidation: Suspend the intermediate (5 mmol) in water (20 mL). Add

    
     (2.5 eq) and reflux for 4-6 hours until the purple color persists. Filter hot to remove 
    
    
    
    .
  • Isolation: Acidify the filtrate with HCl to pH 2. The target 4-nitropyrazole-3-carboxylic acid will precipitate as white/pale yellow crystals. Recrystallize from ethanol.

Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli.

  • Preparation: Dissolve the nitropyrazole derivative in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin or Nitrofurantoin.

    • Negative Control: DMSO vehicle only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (turns pink in presence of live bacteria).

Safety & Toxicology Considerations

  • Genotoxicity Alert: The nitro group is a structural alert for mutagenicity (Ames positive). Early-stage ADMET screening must include genotoxicity assays.

  • Metabolic Stability: While the pyrazole ring is robust, the nitro group is susceptible to nitroreductases. This is beneficial for efficacy (prodrug activation) but poses risks for hepatotoxicity.

Summary of Key Data

Compound ClassPrimary ActivityKey Target/MechanismPotency Reference
4-Nitropyrazole-3-COOH AntibacterialMembrane disruption / DNA damageMIC < 50 µg/mL (vs E. coli) [1]
N-Alkyl-Nitropyrazole Amides AnticancerTubulin polymerization inhibitionIC50 < 1 µM (HeLa lines) [2]
Pyrazolylthiazole Carboxylates Anti-inflammatoryCOX-2 Inhibition~90% edema inhibition (Rat model) [3]

References

  • National Institutes of Health (NIH). (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.[2] PMC. Retrieved from [Link]

  • PubMed. (2015).[3][4] Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

Sources

Introduction: The Ascendancy of the Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of Pyrazole-Containing Bioactive Compounds

To the dedicated researcher, the pyrazole nucleus is more than a simple five-membered heterocycle; it is a privileged scaffold and a cornerstone of modern medicinal chemistry.[1][2][3][4] This aromatic 1,2-diazole ring is a testament to how elegant molecular architecture can translate into profound biological activity. Its presence in blockbuster drugs—from the anti-inflammatory celecoxib to the oncology agent ruxolitinib and the erectile dysfunction treatment sildenafil—is not a coincidence but a result of its unique physicochemical properties and synthetic accessibility.[2][5] The U.S. Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011 alone, underscoring the scaffold's escalating importance in the pharmaceutical pipeline.[6]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a mere survey of existing compounds. It is designed to provide drug development professionals with a foundational understanding of the why and the how behind the discovery of pyrazole-based therapeutics. We will dissect the strategic rationale for its use, detail robust synthetic and screening protocols, and illustrate the iterative logic of lead optimization that transforms a simple heterocyclic compound into a life-altering medicine.

Pillar 1: The Pyrazole Core - A Bioisosteric and Pharmacophoric Marvel

The success of the pyrazole ring stems from its inherent chemical and physical attributes, which an experienced medicinal chemist can leverage to solve complex pharmacological puzzles.

Inherent Physicochemical Advantages:

  • Hydrogen Bonding Capability: The pyrazole ring is a pharmacophoric chameleon. The N-1 nitrogen, akin to a pyrrole-type nitrogen, acts as a hydrogen bond donor, while the N-2 nitrogen, resembling a pyridine-type nitrogen, serves as a hydrogen bond acceptor.[6] This dual capacity allows it to form critical, stabilizing interactions within the active sites of enzymes and receptors.

  • Metabolic Stability: Compared to other five-membered heterocycles or certain aromatic rings like phenol, the pyrazole nucleus often exhibits greater resistance to metabolic degradation, a crucial factor in improving a drug candidate's pharmacokinetic profile.[5][6]

  • Tunable Lipophilicity: The pyrazole core is significantly less lipophilic than a benzene ring.[6] This property is invaluable for optimizing a compound's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By strategically substituting the ring, chemists can fine-tune lipophilicity to achieve the desired balance for oral bioavailability and target engagement.

The Power of Bioisosterism:

A key strategy in drug design is the principle of bioisosterism, where one functional group is replaced by another to enhance potency or improve physicochemical properties. The pyrazole ring is a master bioisostere.[6] For instance, replacing a metabolically vulnerable phenol group with a pyrazole can preserve the essential hydrogen-bonding interaction while eliminating a common site of phase II metabolism (glucuronidation), thereby extending the drug's duration of action.[6]

Physicochemical properties and strategic roles of the pyrazole ring.

Pillar 2: The Discovery Engine - Synthesis and Screening Workflows

The discovery of a novel bioactive pyrazole begins with the creation of a diverse chemical library. The choice of synthetic methodology is critical, balancing efficiency, versatility, and yield.

The Foundational Synthetic Protocol: Knorr Pyrazole Synthesis

The most reliable and widely used method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This method's enduring popularity is due to the vast commercial availability of diverse starting materials, allowing for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.

Self-Validating Experimental Protocol: General Knorr Synthesis of a 3,5-Disubstituted Pyrazole

  • Objective: To synthesize a model 3,5-dimethyl-1-phenyl-1H-pyrazole to validate the reaction setup and analytical methods.

  • Materials:

    • Acetylacetone (1,3-dicarbonyl), 1.0 eq.

    • Phenylhydrazine hydrochloride (hydrazine), 1.05 eq.

    • Ethanol (solvent)

    • Glacial Acetic Acid (catalyst)

    • Sodium Bicarbonate (for workup)

    • Ethyl Acetate and Brine (for extraction)

    • Anhydrous Magnesium Sulfate (drying agent)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Methodology:

    • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (1.0 g, 10 mmol) and ethanol (30 mL). Begin stirring to ensure dissolution.

    • Reagent Addition: Add phenylhydrazine hydrochloride (1.52 g, 10.5 mmol) to the solution. A slight exotherm may be observed.

    • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation. The causality here is that the acid protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

    • Cyclization: Attach a condenser and heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The disappearance of the starting materials indicates completion.

    • Workup & Neutralization: Cool the reaction to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid and any remaining hydrochloride salt until effervescence ceases.

    • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Washing & Drying: Wash the combined organic layer with brine (1 x 20 mL) to remove residual water, then dry over anhydrous magnesium sulfate.

    • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification & Validation: Purify the crude solid via recrystallization from ethanol or column chromatography. The final product's identity and purity must be validated by ¹H NMR, ¹³C NMR, and mass spectrometry, which serves as the self-validating step of the protocol.

Knorr_Synthesis start Start: 1,3-Dicarbonyl + Hydrazine setup 1. Dissolve in Solvent (e.g., Ethanol) start->setup catalysis 2. Add Acid Catalyst (e.g., Acetic Acid) setup->catalysis reflux 3. Heat to Reflux (2-4 hours) catalysis->reflux monitor 4. Monitor via TLC reflux->monitor workup 5. Neutralize & Extract monitor->workup Reaction Complete purify 6. Purify Product (Recrystallization / Chromatography) workup->purify validate 7. Validate Structure (NMR, MS) purify->validate end End: Purified Pyrazole validate->end

Workflow for the Knorr Pyrazole Synthesis.
Screening Protocol: In Vitro COX-2 Inhibition Assay

Once a library of pyrazole derivatives is synthesized, it must be screened for biological activity. The following protocol describes a standard, reliable method for identifying inhibitors of Cyclooxygenase-2 (COX-2), the target of celecoxib.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-2.

  • Principle: This is a colorimetric assay. COX-2 oxidizes arachidonic acid, producing prostaglandin G₂ (PGG₂). The peroxidase component of the enzyme then reduces PGG₂ to PGH₂, oxidizing a chromogen (in this case, TMPD) and causing a color change that can be measured at 590 nm. An inhibitor will prevent this color change.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic Acid (substrate)

    • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogen)

    • Test compounds dissolved in DMSO

    • Celecoxib (positive control)

    • DMSO (vehicle control)

    • 96-well microplate and plate reader

  • Methodology:

    • Enzyme Preparation: Prepare a solution of COX-2 enzyme and heme in chilled assay buffer. Add this solution to all wells of a 96-well plate except the "no enzyme" blank.

    • Compound Addition: Add 1 µL of test compounds (at various concentrations), celecoxib (positive control), or DMSO (vehicle/100% activity control) to the appropriate wells.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme. This step is crucial for identifying time-dependent inhibitors.

    • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.

    • Kinetic Measurement: Immediately place the plate in a plate reader and measure the absorbance at 590 nm every minute for 10 minutes. The rate of color change is proportional to enzyme activity.

    • Data Analysis (Self-Validation):

      • Calculate the initial reaction rate (V) for each well.

      • Normalize the data: % Inhibition = [1 - (V_compound - V_blank) / (V_vehicle - V_blank)] * 100.

      • Plot % Inhibition versus the logarithm of compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The reliability of the assay is confirmed by the IC₅₀ of the positive control (celecoxib), which should fall within a historically validated range.

Pillar 3: From Hit to Drug - A Case Study on Celecoxib

The discovery of Celecoxib (Celebrex®) is a textbook example of rational drug design leveraging the pyrazole scaffold.

  • The Unmet Medical Need: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 (constitutively expressed, gastroprotective) and COX-2 (inducible at sites of inflammation). This lack of selectivity led to significant gastrointestinal side effects.

  • The Hypothesis: A selective COX-2 inhibitor would provide anti-inflammatory and analgesic effects without the GI toxicity associated with COX-1 inhibition.

  • Lead Identification: High-throughput screening identified a diarylheterocycle scaffold as a promising starting point.

  • The Role of the Pyrazole Ring: SAR studies revealed that a central pyrazole ring provided a rigid and synthetically tractable core to correctly orient the two aryl substituents for optimal binding in the COX-2 active site.

  • Achieving Selectivity (Causality): The key breakthrough came from exploiting a structural difference between the two enzyme isoforms. The COX-2 active site has a larger, more accommodating side pocket. Researchers hypothesized that introducing a sulfonamide group (-SO₂NH₂) on one of the phenyl rings would be too bulky to fit into the narrower COX-1 active site but would fit perfectly into the COX-2 side pocket, forming a favorable hydrogen bond. This design choice was the direct cause of the drug's selectivity and success. The final structure, with its trifluoromethylphenyl and sulfonamidophenyl groups attached to the central pyrazole ring, became celecoxib.

Drug_Discovery_Workflow Iterative Drug Discovery Cycle cluster_discovery Discovery Phase cluster_optimization Optimization Phase Lib 1. Pyrazole Library Synthesis HTS 2. High-Throughput Screening (HTS) Lib->HTS Hit 3. Hit Identification (e.g., >50% inhibition) HTS->Hit SAR 4. Lead Optimization (SAR Studies) Hit->SAR Design 5. Design & Synthesize New Analogs SAR->Design Iterate Candidate Preclinical Candidate SAR->Candidate Criteria Met Assay 6. Re-assay for Potency, Selectivity, ADME Design->Assay Assay->SAR Analyze Data

The iterative workflow of bioactive compound discovery.

Quantitative Data Summary: Prominent Pyrazole-Based Pharmaceuticals

The versatility of the pyrazole scaffold is evident in the wide range of approved drugs targeting diverse diseases.

Drug Name (Brand)FDA Approval YearTherapeutic AreaMechanism of Action (Target)
Celecoxib (Celebrex®)1998Anti-inflammatorySelective COX-2 Inhibitor
Sildenafil (Viagra®)1998Erectile DysfunctionPDE5 Inhibitor[5]
Rimonabant (Acomplia)WithdrawnAnti-obesityCannabinoid Receptor 1 (CB1) Inverse Agonist[2]
Apixaban (Eliquis®)2012AnticoagulantFactor Xa Inhibitor[6]
Ruxolitinib (Jakafi®)2011Oncology/MyelofibrosisJAK1/JAK2 Inhibitor
Baricitinib (Olumiant®)2018Rheumatoid ArthritisJAK1/JAK2 Inhibitor[5]
Berotralstat (Orladeyo®)2020Hereditary AngioedemaPlasma Kallikrein Inhibitor[5][6]

Future Perspectives

The journey of the pyrazole scaffold is far from over. Its proven track record and chemical tractability make it a continuous focus of innovation. Current research is exploring its use in novel therapeutic modalities, including covalent inhibitors and targeted protein degraders (PROTACs), where the pyrazole can serve as a stable, well-characterized ligand for a target protein or E3 ligase. The consistent emergence of new pyrazole-containing drugs in clinical trials signals that this "privileged" structure will remain a vital tool in the arsenal of medicinal chemists for years to come.[5][6]

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Jana, P. (2020). Therapeutic Activities of Pyrazole. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. Available at: [Link]

  • ResearchGate. (n.d.). Naturally occurring bioactive compounds containing the pyrazole scaffold. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. Available at: [Link]

  • SlideShare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • RCSB PDB. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RCSB PDB. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Springer. (2026). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Springer. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-13. Available at: [Link]

  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 193-202. Available at: [Link]

  • Küçükgüzel, Ş. G., & Şenkardeş, S. (2015). Recent advances in bioactive pyrazoles. European Journal of Medicinal Chemistry, 97, 786-815. Available at: [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-23. Available at: [Link]

Sources

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, make it a cornerstone of modern drug design.[1] This guide provides an in-depth technical exploration of the pyrazole core, from its fundamental characteristics and synthesis to its role in a multitude of blockbuster drugs. We will dissect the structure-activity relationships (SAR) that drive its efficacy in various therapeutic areas, including anti-inflammatory, anticancer, and central nervous system (CNS) applications. Through detailed case studies of FDA-approved drugs and forward-looking perspectives, this document serves as a comprehensive resource for researchers and professionals dedicated to the art and science of drug development.

The Pyrazole Core: Foundational Physicochemical & Structural Properties

The enduring success of the pyrazole scaffold is not accidental; it is rooted in a unique combination of chemical features that make it exceptionally well-suited for interacting with biological targets.

  • Aromaticity and Stability : The pyrazole ring is an aromatic system, which confers significant thermodynamic stability. This inherent stability often translates to metabolic resistance, a desirable trait in drug candidates, as it can lead to improved pharmacokinetic profiles.[1]

  • Hydrogen Bonding Capabilities : The pyrazole ring possesses a distinct arrangement of nitrogen atoms. The N1 nitrogen, akin to that in pyrrole, acts as a hydrogen bond donor. Conversely, the N2 nitrogen, behaving like the nitrogen in pyridine, serves as a hydrogen bond acceptor.[2][3] This dual functionality allows the scaffold to form specific, directional interactions within protein binding pockets, a critical factor for achieving high potency and selectivity.

  • Tautomerism : Unsubstituted or symmetrically substituted pyrazoles can exist as a mixture of tautomers. This dynamic equilibrium can be crucial for receptor binding, allowing the molecule to adopt the most favorable conformation to interact with its target.[2]

  • Dipole Moment and Modulation of Physicochemical Properties : The presence of two nitrogen atoms imparts a significant dipole moment to the ring. This feature can be exploited by medicinal chemists to fine-tune a molecule's overall polarity, influencing properties like solubility and membrane permeability. Furthermore, pyrazole is significantly less lipophilic (ClogP = 0.24) than a benzene ring (ClogP = 2.14), making it an excellent bioisostere for an aryl group when a reduction in lipophilicity is desired to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Synthetic Avenues to Pyrazole-Containing Compounds

The accessibility of a scaffold is paramount for its widespread use in drug discovery. Fortunately, a rich history of synthetic chemistry provides robust and versatile methods for constructing the pyrazole core.

  • Classical Synthesis : The most traditional and widely used method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] This approach, often referred to as the Knorr pyrazole synthesis, first reported in 1883, offers a straightforward route to a wide array of substituted pyrazoles.[5]

  • Modern Methodologies : Contemporary organic synthesis has expanded the toolkit for pyrazole construction. These methods include:

    • 1,3-Dipolar Cycloadditions : Reactions of diazo compounds with alkynes provide a highly efficient and often regioselective route to pyrazoles.[6]

    • Metal-Catalyzed Reactions : Modern catalysis, particularly using catalysts like nano-ZnO, has enabled more environmentally friendly and efficient syntheses with high yields and shorter reaction times.[4]

    • Multi-Component Reactions : One-pot reactions that bring together three or more reactants are increasingly popular for building molecular complexity quickly, and several such strategies have been developed for pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of a 1,3,5-substituted Pyrazole Derivative

This protocol describes a nano-ZnO catalyzed synthesis, highlighting a modern, efficient, and environmentally benign approach.[4]

Reaction: Condensation of phenylhydrazine with ethyl acetoacetate.

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Nano-ZnO catalyst (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and nano-ZnO catalyst (10 mol%).

  • Add ethanol (5 mL) as the solvent.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the nano-ZnO catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 1,3,5-substituted pyrazole derivative.

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques such as NMR (¹H and ¹³C) to verify the structure, mass spectrometry to confirm the molecular weight, and melting point determination to assess purity. The high yield (often >90%) and ease of purification are hallmarks of this efficient protocol.[4]

The Pharmacological Versatility of the Pyrazole Scaffold: Key Therapeutic Areas

The pyrazole nucleus is a chameleon in the world of pharmacology, found in drugs treating a vast array of conditions.[6][7] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, and analgesic properties.[3][8]

Anti-inflammatory Agents: The COX-2 Revolution

Perhaps the most famous application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

  • Mechanism of Action : COX enzymes are responsible for the synthesis of prostaglandins, which mediate inflammation and pain. While COX-1 is constitutively expressed and plays a protective role in the gut and platelets, COX-2 is induced during inflammation. The goal was to create drugs that selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.

  • Case Study: Celecoxib (Celebrex®) : Celecoxib is a diaryl-substituted pyrazole that achieved blockbuster status as a selective COX-2 inhibitor.[9] The key to its selectivity lies in its structure. The binding pocket of COX-2 is larger and has a side pocket that is absent in COX-1. The bulky sulfonamide group on one of the phenyl rings of Celecoxib fits snugly into this side pocket, an interaction that is sterically hindered in the narrower COX-1 active site. The pyrazole core acts as a central scaffold, correctly positioning the two aryl groups for optimal interaction with the enzyme's active site.[2]

Oncology: Targeting Protein Kinases

Protein kinases are a major class of drug targets in oncology, and the pyrazole scaffold has proven to be an exceptional "hinge-binder."

  • Mechanism of Action : Many kinase inhibitors function by competing with ATP for its binding site on the enzyme. A crucial interaction for many inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme.

  • Case Study: Crizotinib (Xalkori®) : Crizotinib is a potent inhibitor of ALK (Anaplastic Lymphoma Kinase) and ROS1 kinases, used to treat certain types of non-small cell lung cancer.[2] In Crizotinib, the pyrazole ring plays a vital role. The "pyrrole-like" NH of the pyrazole acts as a hydrogen bond donor, while the adjacent "pyridine-like" nitrogen can act as an acceptor, forming key interactions with the kinase hinge region. This bidentate hydrogen bonding pattern anchors the inhibitor in the ATP binding pocket, leading to potent inhibition. Molecular docking studies have shown that the pyrazole ring of crizotinib can also engage in van der Waals interactions with specific glycine residues in the kinase hinge region.[2]

Central Nervous System (CNS) Disorders: A Tale of Efficacy and Caution

The pyrazole scaffold has also been used to target receptors in the CNS, with one notable example serving as a powerful lesson in drug development.

  • Case Study: Rimonabant (Acomplia®) : Rimonabant was developed as a selective cannabinoid CB1 receptor inverse agonist.[7] The CB1 receptor is involved in regulating appetite, and Rimonabant was initially marketed as an anti-obesity drug. While effective in promoting weight loss, it was later withdrawn from the market due to severe psychiatric side effects, including depression and suicidal ideation.[10] This case underscores that even with a highly effective scaffold like pyrazole, the overall pharmacological profile of a drug is determined by its interaction with the biological system as a whole, and off-target effects or complex downstream signaling can lead to unforeseen safety issues.

Anti-infective Applications

The pyrazole core is also a component of various anti-infective agents.

  • Antibacterial : Compounds like Sulfaphenazole, a sulfonamide antibacterial, incorporate a pyrazole ring.[2] In this context, the pyrazole often serves to modulate the physicochemical properties of the molecule, such as lipophilicity, to enhance its ability to penetrate bacterial cell membranes.[2] Some pyrazole derivatives have shown potent activity against multidrug-resistant strains like MRSA.[11]

  • Antifungal and Antiviral : The pyrazole scaffold has been incorporated into numerous compounds with demonstrated antifungal and antiviral activities, highlighting its broad utility in combating infectious diseases.[6][12]

Structure-Activity Relationship (SAR) and Bioisosterism

The true power of the pyrazole scaffold lies in the ability to systematically modify its structure to optimize pharmacological activity.

  • Bioisosteric Replacement : A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a molecule with similar biological properties. The pyrazole ring is an excellent bioisostere for other aromatic rings like benzene or even other heterocycles.[2] Swapping a benzene ring for a pyrazole can:

    • Reduce Lipophilicity : Improving aqueous solubility and potentially reducing off-target toxicity.[2]

    • Introduce Hydrogen Bonding : Adding specific interactions with a target protein that were not possible with a simple phenyl ring.[2]

    • Alter Metabolism : The presence of nitrogen atoms can block sites of metabolism that might be problematic on a carbocyclic ring.[1]

Table 1: SAR Summary of Pyrazole Derivatives in Different Therapeutic Classes

Therapeutic AreaTargetKey Pyrazole Position(s) for SubstitutionImpact of SubstitutionExample Drug
Anti-inflammatory COX-2C3 and C5Diaryl substitution is crucial. One aryl group needs a specific substituent (e.g., SO₂NH₂) to fit into the COX-2 side pocket.Celecoxib
Anticancer Kinases (e.g., ALK)N1 and C4Substitution at N1 can modulate solubility and cell permeability. The core pyrazole provides essential hinge-binding.Crizotinib
CNS Disorders CB1 ReceptorN1, C3, and C5Large, lipophilic groups at these positions were found to be critical for potent CB1 antagonism.Rimonabant
Anticoagulant Factor XaN1 and C3A key pyrazolo-piperidone moiety allows for hydrogen bonding with Gly216 in the active site.Apixaban[2]

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

G cluster_pyrazole Pyrazole Core P Pyrazole Scaffold N1 N1-H (H-Bond Donor) P->N1 Pyrrole-like N2 N2 (H-Bond Acceptor) P->N2 Pyridine-like C3 C3 (Substitution Site) P->C3 C4 C4 (Substitution Site) P->C4 C5 C5 (Substitution Site) P->C5

Caption: Key functional sites of the pyrazole scaffold.

G start Start Materials: 1,3-Dicarbonyl + Hydrazine mix Mix Reactants with Catalyst in Solvent start->mix reflux Heat to Reflux (e.g., 80°C in Ethanol) mix->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Cool & Filter (Catalyst Recovery) monitor->workup Reaction Complete purify Evaporate Solvent & Purify Product (Recrystallization) workup->purify product Pure Pyrazole Derivative purify->product

Caption: General workflow for pyrazole synthesis.

G cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Region (e.g., Met residue) Pocket Hydrophobic Pocket Inhibitor Pyrazole Inhibitor (e.g., Crizotinib) PyrazoleRing Pyrazole Core Inhibitor->PyrazoleRing ArylGroup Aryl Group Inhibitor->ArylGroup PyrazoleRing->Hinge H-Bond (Donor/Acceptor) ArylGroup->Pocket Hydrophobic Interaction

Caption: Pyrazole as a kinase hinge-binder.

Future Perspectives & Emerging Trends

The story of the pyrazole scaffold is far from over. Its metabolic stability and versatile chemistry make it an ideal candidate for incorporation into novel therapeutic modalities.[1]

  • PROTACs and Molecular Glues : Proteolysis-targeting chimeras (PROTACs) are molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. The stability and synthetic tractability of the pyrazole core make it an attractive component for the linker or the warhead of these next-generation therapeutics.

  • Covalent Inhibitors : While many pyrazole-based drugs are reversible inhibitors, the scaffold can be functionalized with reactive groups (e.g., acrylamides) to create covalent inhibitors that form a permanent bond with their target, often leading to increased potency and duration of action.

  • Fragment-Based Drug Discovery (FBDD) : Small, simple pyrazole fragments are excellent starting points in FBDD campaigns. Their well-defined vectoral chemistry allows them to be "grown" or linked in a controlled manner to generate potent and selective leads.

The development of new synthetic routes will continue to expand the chemical space accessible to medicinal chemists, ensuring that novel pyrazole structures can be created to tackle ever more challenging biological targets.[4]

Conclusion

The pyrazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its journey from a simple heterocycle to the core of numerous life-changing medications is a result of its unique blend of physicochemical properties, synthetic accessibility, and pharmacological versatility. It has proven its worth time and again in delivering drugs with enhanced efficacy, selectivity, and safety profiles.[13][14] As drug discovery evolves towards more complex targets and novel therapeutic modalities, the robust and adaptable nature of the pyrazole ring ensures it will remain a vital tool in the medicinal chemist's arsenal for the foreseeable future.[1]

References

  • PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

  • Connect Journals. Pyrazole Scaffold: A Remarkable Tool in Drug Development. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • PMC. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

  • ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • SpringerLink. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. [Link]

Sources

An In-depth Technical Guide to 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a substituted nitropyrazole derivative of significant interest in medicinal and agrochemical research. While direct extensive studies on this specific molecule are limited, this document synthesizes information from analogous compounds to present a detailed overview of its probable synthesis, chemical characteristics, and potential biological activities. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a nitro group can significantly modulate its biological profile, suggesting potential applications as an antimicrobial or herbicidal agent. This guide aims to serve as a foundational resource for researchers investigating this and related compounds, providing inferred protocols, safety data, and a framework for future exploration.

Introduction: The Pyrazole Scaffold and the Influence of Nitro-functionalization

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of biologically active compounds. Its structural versatility and ability to participate in various intermolecular interactions have led to its incorporation into numerous clinically approved drugs and agrochemicals. The substitution pattern on the pyrazole ring is critical in defining its pharmacological or biological effects.

The introduction of a nitro group (NO₂) onto the pyrazole core, as seen in 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, can profoundly influence the molecule's electronic properties and, consequently, its bioactivity. The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and may confer specific activities, such as antimicrobial or herbicidal properties. Nitroaromatic compounds have a well-documented history in medicine, and their application in pyrazole chemistry continues to be an active area of research.

This guide will delve into the available scientific literature to provide a detailed understanding of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, focusing on its synthesis, chemical identity, and potential applications based on data from structurally related molecules.

Physicochemical and Spectroscopic Data

Based on available database information, the key properties of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₇H₉N₃O₄PubChem[1]
Molecular Weight 199.16 g/mol PubChem[1]
CAS Number 26308-39-4PubChem[1]
IUPAC Name 1-ethyl-3-methyl-4-nitropyrazole-5-carboxylic acidPubChem[1]
Appearance Solid (predicted)-
SMILES CCN1C(=C(C(=N1)C)[O-])C(=O)OPubChem[1]

Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Proposed Pathway

Synthesis_Pathway A Ethyl Acetoacetate C Diethyl 2-acetyl-3-oxosuccinate A->C Acylation B Ethyl Oxalyl Chloride B->C E Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate C->E Cyclization D Ethylhydrazine D->E G Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate E->G Nitration F Nitrating Agent (HNO3/H2SO4) F->G I 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid G->I Ester Hydrolysis H Hydrolysis (e.g., NaOH, then H+) H->I

Figure 1: Proposed synthetic pathway for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Step 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

The initial step involves the construction of the ethyl- and methyl-substituted pyrazole carboxylate core. This is typically achieved through the condensation of a β-ketoester with a hydrazine derivative. A plausible method is the reaction of diethyl 2-acetyl-3-oxosuccinate with ethylhydrazine.

Experimental Protocol (Inferred from analogous syntheses):

  • Preparation of Diethyl 2-acetyl-3-oxosuccinate: To a solution of sodium ethoxide in ethanol, slowly add ethyl acetoacetate followed by ethyl oxalyl chloride at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Cyclization with Ethylhydrazine: To the reaction mixture containing the crude diethyl 2-acetyl-3-oxosuccinate, add ethylhydrazine hydrochloride and continue stirring.

  • The reaction is often heated to reflux to ensure complete cyclization.

  • After cooling, the product, Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, can be isolated by extraction and purified by column chromatography or distillation.

Step 2: Nitration of the Pyrazole Ring

The introduction of the nitro group at the C4 position of the pyrazole ring is a critical step. Pyrazoles are aromatic systems, and electrophilic substitution, such as nitration, typically occurs at the 4-position if it is unsubstituted.

Experimental Protocol (Inferred from analogous nitrations):

  • Dissolve Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • The crude Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate can be collected by filtration, washed with water, and dried.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol (Standard Procedure):

  • Suspend the crude Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The precipitated 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Potential Biological Activities and Applications

While specific biological data for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is not available in the public domain, the known activities of related pyrazole and nitropyrazole derivatives provide a strong indication of its potential applications.

Biological_Activities cluster_potential_applications Potential Applications A 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid B Antimicrobial Agent A->B Inhibition of bacterial/fungal growth C Herbicidal Agent A->C Disruption of plant metabolic pathways D Anticancer Agent A->D Induction of apoptosis in cancer cells E Anti-inflammatory Agent A->E Modulation of inflammatory pathways

Figure 2: Potential biological activities of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid based on related compounds.

Antimicrobial Activity

Pyrazole derivatives are known to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The presence of a nitro group can enhance this activity. Nitroaromatic compounds are known to be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can cause cellular damage. It is plausible that 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid could exhibit inhibitory activity against various pathogenic bacteria and fungi.

Herbicidal Activity

Many commercial herbicides contain the pyrazole moiety. These compounds often act by inhibiting key enzymes in plant metabolic pathways. For instance, some pyrazole-containing herbicides are known to inhibit acetolactate synthase (ALS) or p-hydroxyphenylpyruvate dioxygenase (HPPD). The specific substitution pattern of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid suggests it could be investigated for its potential as a novel herbicide.

Other Potential Therapeutic Applications

The pyrazole nucleus is a versatile scaffold that has been incorporated into drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. The specific biological effects of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid would need to be determined through in vitro and in vivo screening assays.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Handling Precautions:

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Future Directions

The information compiled in this guide suggests that 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a compound with significant potential for further investigation. Key areas for future research include:

  • Development and optimization of a direct and high-yielding synthetic protocol.

  • Comprehensive spectroscopic and crystallographic characterization.

  • In vitro and in vivo evaluation of its antimicrobial activity against a panel of clinically relevant pathogens.

  • Screening for herbicidal activity against a variety of weed species.

  • Exploration of its potential in other therapeutic areas through broad biological screening.

  • Structure-activity relationship (SAR) studies by synthesizing and testing a library of related analogues.

Conclusion

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid represents a promising, yet underexplored, molecule at the intersection of pyrazole and nitroaromatic chemistry. By leveraging the extensive knowledge base of related compounds, this technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound. The potential for discovering novel antimicrobial or herbicidal agents makes it a worthy candidate for further scientific inquiry.

References

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • MedChemExpress. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
  • Patel, R. P., Patel, M. P., & Patel, R. G. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4842-4848.
  • PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
  • Shaikh, M. S., et al. (2015). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 52(5), 1361-1367.
  • Bildirici, İ., & Mengeş, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 421-432.
  • Nguyen, T. H., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Molecules, 26(16), 4995.
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Shaikh, J. M., et al. (2012). Synthesis and evaluation of some bioactive compounds having oxygen and nitrogen heteroatom. Journal of the Indian Chemical Society, 89(1), 101-106.

Sources

A Technical Guide to the Research Applications of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in modern medicinal chemistry and materials science.[1][2] The inherent versatility of the pyrazole scaffold, stemming from its unique electronic properties, hydrogen-bonding capabilities, and tautomeric nature, allows for a vast array of substitutions, leading to a rich chemical diversity with a wide spectrum of pharmacological activities.[3] This guide provides an in-depth exploration of the synthesis, key applications, and underlying scientific principles of substituted pyrazoles, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The significance of the pyrazole nucleus is underscored by its presence in numerous commercially successful drugs, such as the anti-inflammatory agent celecoxib and the antibacterial cefoselis.[3] These successes have spurred extensive research into pyrazole derivatives, revealing their potential as anticancer, antimicrobial, antiviral, and antioxidant agents, among other therapeutic applications.[3][4] Beyond medicine, substituted pyrazoles have found utility in agrochemicals, coordination chemistry, and materials science, demonstrating their broad impact across various scientific disciplines.[4][5]

I. The Pyrazole Core: Physicochemical Properties and Reactivity

The pyrazole ring is an aromatic heterocycle with an excess of π-electrons.[6] This electronic configuration dictates its reactivity, with electrophilic substitution reactions preferentially occurring at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions.[6][7][8] The presence of two nitrogen atoms influences the ring's basicity and allows for intermolecular hydrogen bonding, which contributes to the relatively high melting point of pyrazole itself.[4]

Unsubstituted pyrazole can exist in three tautomeric forms, a property that adds to its chemical versatility and has significant implications in its reactivity and biological interactions.[2][6] The imino hydrogen at the N1 position can be readily substituted, often through alkylation or acylation, providing a key handle for synthetic modification.[7] Conversely, deprotonation at the N1 position with a strong base generates a nucleophilic anion that can react with various electrophiles.[7]

G N1 N1 Alkylation Alkylation N1->Alkylation Acylation Acylation N1->Acylation C4 C4 Halogenation Halogenation C4->Halogenation

Caption: Reactivity and common substitution sites of the pyrazole core.

II. Synthetic Strategies for Substituted Pyrazoles

The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust methods available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. Cyclocondensation Reactions

The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[6][9] This approach offers a high degree of flexibility in introducing substituents at various positions of the pyrazole ring.

Key 1,3-Difunctional Systems:

  • 1,3-Dicarbonyl Compounds: The reaction of 1,3-diketones or their derivatives with hydrazines is a classic and widely used method.[6][9]

  • α,β-Unsaturated Ketones and Aldehydes: These substrates react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[6][7][9]

  • β-Enaminones: These compounds, which can be readily prepared, also serve as excellent precursors for pyrazole synthesis upon reaction with hydrazines.[6]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation [6]

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the desired substituted hydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired substituted pyrazole.

Causality in Protocol Design: The choice of solvent and reaction temperature is crucial for controlling the reaction rate and minimizing side products. Acetic acid can act as both a solvent and a catalyst, protonating the carbonyl oxygen and facilitating nucleophilic attack by the hydrazine. The use of a slight excess of hydrazine can help to drive the reaction to completion.

B. [3+2] Cycloaddition Reactions

Another powerful strategy for pyrazole synthesis involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[9] A common example is the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or an alkene.[10] This method provides excellent control over the regioselectivity of the resulting pyrazole.

C. Modern Synthetic Methodologies

Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for pyrazole synthesis. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

  • Ultrasound-assisted synthesis: Sonication can enhance reaction rates and facilitate reactions that are sluggish under conventional heating.[11]

  • Catalytic methods: The use of catalysts, such as nano-ZnO, can promote the reaction under milder conditions and with higher efficiency.[6][9] For instance, a nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles from phenylhydrazine and ethyl acetoacetate has been reported to give excellent yields (95%) with a short reaction time and an easy work-up procedure.[6][9]

G cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Cyclocondensation Cyclocondensation 1,3-Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Cyclocondensation Substituted Pyrazole Substituted Pyrazole Cyclocondensation->Substituted Pyrazole

Caption: General workflow for pyrazole synthesis via cyclocondensation.

III. Medicinal Chemistry Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[2][3][12] This has led to the development of a wide range of pyrazole-containing drugs with diverse therapeutic activities.[9][12]

A. Anti-inflammatory and Analgesic Agents

One of the most well-known applications of substituted pyrazoles is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Case Study: Celecoxib (Celebrex®)

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[7][13][14] Its selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[3] The diarylpyrazole core of celecoxib is crucial for its selective binding to the COX-2 enzyme. The trifluoromethyl group and the sulfonamide moiety on the phenyl rings contribute to the high affinity and selectivity for the COX-2 active site.[3]

Mechanism of Action: Celecoxib blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain, by inhibiting the COX-2 enzyme.[13][15]

G cluster_drug Drug Action Celecoxib Celecoxib COX2 COX2 Celecoxib->COX2 Inhibits Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain

Caption: Mechanism of action of Celecoxib.

B. Anticancer Agents

Substituted pyrazoles have emerged as a promising class of compounds in anticancer drug discovery.[11] They have been shown to target various key proteins involved in cancer cell proliferation, survival, and metastasis.[3]

Targets of Pyrazole-based Anticancer Agents:

  • Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been developed as inhibitors of CDKs, which are crucial for cell cycle regulation.[3]

  • Tubulin: Some pyrazole compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

  • Tyrosine Kinases: Pyrazoles can act as inhibitors of various tyrosine kinases, such as EGFR and VEGFR, which are involved in cancer cell signaling pathways.[3]

Structure-Activity Relationship (SAR) Insights: The exploration of SAR in pyrazole derivatives is crucial for rational drug design.[16] Studies have shown that the nature and position of substituents on the pyrazole ring and its appended aryl groups significantly influence their anticancer activity and selectivity.[11][16] For example, the introduction of specific heterocyclic and aromatic substituents can enhance the antiproliferative activity and selectivity for tumor-associated enzymes.[11]

C. Antimicrobial and Antiviral Agents

The pyrazole nucleus is also a key component in the development of antimicrobial and antiviral drugs.[4] Pyrazole derivatives have demonstrated activity against a broad spectrum of bacteria, fungi, and viruses.[3][4][11]

Table 1: Examples of Bioactive Pyrazole Derivatives

Compound ClassTarget/MechanismTherapeutic Application
DiarylpyrazolesCOX-2 InhibitionAnti-inflammatory, Analgesic
Pyrazolo[3,4-d]pyrimidinesKinase InhibitionAnticancer
Pyrazole-4-carboxamidesSuccinate Dehydrogenase InhibitionAntifungal
Diarylpyrazolyl-quinolinesInhibition of Viral RNA SynthesisAntiviral (Dengue)
D. Other Therapeutic Areas

The therapeutic potential of substituted pyrazoles extends to a wide range of other diseases, including:

  • Neurodegenerative diseases: Pyrazole derivatives have shown neuroprotective properties.[4]

  • Diabetes: Some pyrazoles exhibit anti-hyperglycemic effects.[2][4]

  • Cardiovascular diseases: Certain pyrazole analogs have shown potential in modulating cardiovascular functions.[12]

IV. Agrochemical Applications

Beyond pharmaceuticals, substituted pyrazoles play a significant role in modern agriculture.[5] Their ability to interact with biological systems has led to the development of effective pyrazole-based herbicides, fungicides, and insecticides.[2][5] The structural versatility of the pyrazole core allows for the fine-tuning of their biological activity and selectivity, leading to the development of agrochemicals with improved efficacy and reduced environmental impact.

V. Materials Science and Catalysis

The unique coordination properties of pyrazoles make them valuable ligands in coordination chemistry and materials science.[5]

A. Coordination Chemistry

Pyrazoles can act as ligands, coordinating to metal ions through their nitrogen atoms to form stable complexes.[17] This has led to the development of:

  • Coordination Polymers: Pyrazole-based ligands can be used to construct one-, two-, and three-dimensional coordination polymers with interesting magnetic, electrical, and optical properties.[18]

  • Catalysts: Pyrazole-metal complexes have shown catalytic activity in a variety of organic transformations, including polymerization and cross-coupling reactions.[17][19][20] For instance, the use of a pyrazole ligand with titanium isopropoxide has been shown to enhance the catalytic activity for the ring-opening polymerization of L-lactide.[19]

B. Functional Materials

The incorporation of pyrazole moieties into organic molecules and polymers has led to the development of advanced materials with tailored properties, including:

  • Fluorescent Materials: Many pyrazole derivatives exhibit fluorescence and have applications as fluorescent probes and in organic light-emitting diodes (OLEDs).[2][4]

  • Liquid Crystals: Some pyrazole-containing compounds display liquid crystalline behavior.[2]

VI. Future Perspectives

The field of substituted pyrazoles continues to be an active area of research with immense potential for future discoveries. The ongoing exploration of novel synthetic methodologies, coupled with advanced computational tools for drug design, will undoubtedly lead to the development of new pyrazole-based compounds with enhanced efficacy and selectivity for a wide range of applications.[3][21] The integration of pyrazole scaffolds into hybrid molecules and multi-target drugs represents a promising strategy to address complex diseases and overcome challenges such as drug resistance.[3][11] As our understanding of the structure-activity relationships of pyrazole derivatives deepens, we can expect to see the emergence of next-generation therapeutics, agrochemicals, and functional materials with improved performance and safety profiles.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

  • Synthesis of substituted pyrazoles 1. (n.d.). ResearchGate. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate. [Link]

  • New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. (2026). Preprints.org. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2023). ACS Omega. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2020). Frontiers in Pharmacology. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2024). Polycyclic Aromatic Compounds. [Link]

  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. (2024). ResearchGate. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. [Link]

  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. (2018). RSC Advances. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2011). Pharmacogenetics and Genomics. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2023). ACS Omega. [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.net. [Link]

Sources

An In-depth Technical Guide to 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, derivatization strategies, and the potential biological activities of the resulting compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This five-membered heterocyclic motif, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and steric features that allow for diverse biological activities. Pyrazole derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of these activities and the development of potent and selective therapeutic agents.

This guide focuses on a specific, highly functionalized pyrazole, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, and explores its potential as a versatile building block for the synthesis of novel bioactive molecules. The presence of a nitro group, a carboxylic acid, and specific alkyl substituents on the pyrazole core provides multiple avenues for chemical modification and the exploration of structure-activity relationships (SAR).

Physicochemical Properties of the Core Compound

A thorough understanding of the physicochemical properties of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is crucial for its application in drug discovery and development. These properties influence its solubility, stability, and ability to interact with biological targets.

PropertyValueSource
IUPAC Name 1-ethyl-3-methyl-4-nitropyrazole-5-carboxylic acidPubChem
CAS Number 26308-39-4PubChem
Molecular Formula C₇H₉N₃O₄PubChem
Molecular Weight 199.16 g/mol PubChem
Appearance Solid (predicted)---
Melting Point 132-145 °C[4]

Synthesis of the Core Compound and its Precursors

The proposed synthetic strategy involves three key stages:

  • Formation of the Pyrazole Ring: Synthesis of a foundational pyrazole ester.

  • N-Alkylation: Introduction of the ethyl group at the N1 position.

  • Nitration: Introduction of the nitro group at the C4 position.

  • Hydrolysis: Conversion of the ester to the final carboxylic acid.

G A Ethyl 2,4-dioxovalerate + Hydrazine hydrate B Step 1: Pyrazole Ring Formation (Knorr Synthesis) A->B C Ethyl 3-methyl-1H-pyrazole-5-carboxylate B->C Yield: ~74-97% D Step 2: N-Ethylation C->D E Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate D->E Analogous to methylation F Step 3: Nitration E->F G Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate F->G Nitrating agent H Step 4: Hydrolysis G->H I 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid H->I

Caption: Proposed synthetic pathway for the target compound.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The initial and crucial step is the construction of the pyrazole ring. The Knorr pyrazole synthesis is a classic and reliable method for this transformation.[5]

Protocol:

  • To a solution of ethyl 2,4-dioxovalerate in a mixture of ethanol and acetic acid at 0 °C, slowly add hydrazine monohydrate dropwise.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.[5]

  • Pour the reaction mixture into water and a saturated aqueous solution of sodium bicarbonate.[5]

  • Extract the product with ethyl acetate.[5]

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.[5]

Causality: The reaction proceeds via a condensation reaction between the hydrazine and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The acidic medium (acetic acid) catalyzes the condensation steps.

Step 2: N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The introduction of the ethyl group at the N1 position is a critical step for modulating the biological activity. The regioselectivity of N-alkylation of unsymmetrical pyrazoles can be influenced by steric and electronic factors.[6][7]

Protocol (based on analogous methylation):

  • To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise to deprotonate the pyrazole nitrogen.[8]

  • To the resulting anion, add an ethylating agent such as ethyl iodide or diethyl sulfate.

  • Heat the reaction mixture (e.g., 80-140 °C) for several hours.[8]

  • After completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to give the N-ethylated product.

Causality: The strong base (NaH) deprotonates the pyrazole nitrogen, creating a nucleophilic anion that readily attacks the electrophilic ethylating agent in an SN2 reaction. The choice of solvent and temperature can influence the reaction rate and yield.

Step 3: Nitration of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

The introduction of a nitro group at the C4 position is a key functionalization that can significantly impact the electronic properties and biological activity of the molecule. The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution.

Protocol (General Principle):

  • To the ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, add a nitrating agent. A classic method involves a mixture of concentrated nitric acid and sulfuric acid, typically at low temperatures (e.g., 0-10 °C).

  • The reaction is carefully monitored and, upon completion, is quenched by pouring it onto ice.

  • The precipitated product can be collected by filtration, washed with water, and purified by recrystallization.

Causality: The nitronium ion (NO₂⁺), generated in situ from the mixture of nitric and sulfuric acids, acts as the electrophile. The pyrazole ring, being an electron-rich aromatic system, undergoes electrophilic aromatic substitution, with the C4 position being the most favorable site for attack due to the directing effects of the substituents.

Step 4: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Protocol:

  • Dissolve the ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate in a suitable solvent mixture, such as aqueous ethanol.

  • Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Causality: The hydroxide ions from the base catalyze the saponification of the ester, leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Derivatization Strategies for Lead Optimization

The carboxylic acid moiety of the title compound is a versatile functional group that serves as an excellent handle for creating a library of derivatives for SAR studies.

G Core 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid Amide Amide Derivatives Core->Amide R₁R₂NH, Coupling Agents (e.g., DCC, EDC) Ester Ester Derivatives Core->Ester R'OH, H⁺ (Fischer Esterification) AcidChloride Acid Chloride Intermediate Core->AcidChloride SOCl₂ or (COCl)₂ AcidChloride->Amide R₁R₂NH AcidChloride->Ester R'OH Other Other Derivatives AcidChloride->Other Various Nucleophiles

Caption: Derivatization pathways from the core carboxylic acid.

Amide Synthesis

Amides are a common functional group in pharmaceuticals due to their ability to form hydrogen bonds and their metabolic stability.

Protocol for Amide Formation via Acid Chloride:

  • Convert the carboxylic acid to the more reactive acid chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride.[9]

  • React the resulting acid chloride with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated.

  • The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.

  • The product is isolated by aqueous work-up and purified by chromatography or recrystallization.

Causality: The conversion to the acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.

Ester Synthesis

Ester derivatives can be synthesized to improve properties such as lipophilicity and cell permeability, or to act as prodrugs.

Protocol for Fischer Esterification:

  • Reflux the carboxylic acid in an excess of the desired alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).[10]

  • The reaction is driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.

  • After the reaction is complete, the excess alcohol is removed under reduced pressure, and the residue is worked up by neutralization and extraction.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is limited in the public domain, the well-established pharmacological importance of the pyrazole and nitropyrazole scaffolds allows for informed predictions of its potential therapeutic applications.

Antimicrobial Activity

Nitro-containing heterocyclic compounds are known for their antimicrobial properties.[11][12] The nitro group can be bioreduced in microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[12] Pyrazole derivatives themselves have shown a broad spectrum of antibacterial and antifungal activities.[2][13] Therefore, the title compound and its derivatives are promising candidates for screening as novel antimicrobial agents.

Anticancer Activity

The pyrazole nucleus is a key component of several anticancer drugs.[14][15][16] Pyrazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[14] The introduction of a nitro group can further enhance the anticancer potential. Consequently, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid and its derivatives warrant investigation as potential anticancer agents.

Anti-inflammatory Activity

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. Many other pyrazole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][17][18] The structural features of the title compound make it a candidate for evaluation as a potential anti-inflammatory agent.

Conclusion and Future Directions

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid represents a promising and versatile scaffold for the development of new therapeutic agents. This guide has outlined a rational synthetic pathway to the core molecule and its key derivatives. The presence of multiple functional groups allows for extensive chemical modification, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives of this core structure. Screening these compounds for antimicrobial, anticancer, and anti-inflammatory activities could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • CN103508959A. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
  • (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
  • CN106187894A. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.
  • (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.
  • (2020).
  • (2010). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
  • (2007).
  • (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • EP0749963A1. N-alkylation method of pyrazole.
  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.
  • CN102844306B. Process for preparation of pyrazole carboxylic acid amide.
  • (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • (2021). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives.
  • (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • (2023).
  • (2007). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online.
  • (2021). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
  • (2022).
  • (2024).
  • (2001). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar.
  • (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • (2010). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. PMC.
  • (2018).
  • (2021).
  • (2021). Synthesis of pyrazole carboxylic acid intermediate 5...
  • (2017). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
  • (2019). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research.
  • (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
  • Sildenafil. Wikipedia. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The carboxylic acid functionality, in particular, serves as a versatile handle for further molecular elaboration, making pyrazole carboxylic acids highly sought-after building blocks in drug discovery programs. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[3][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of microwave irradiation for the synthesis of pyrazole carboxylic acids, enabling the rapid exploration of chemical space and accelerating the drug discovery pipeline.[3]

The core advantage of microwave synthesis lies in its unique heating mechanism. Unlike conventional heating, where heat is transferred inefficiently through convection, microwave irradiation directly couples with the molecules in the reaction mixture, leading to rapid and uniform heating.[3] This instantaneous, localized superheating of polar molecules and ions dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[7][8][9] Consequently, MAOS frequently leads to higher product yields, improved purity profiles, and access to chemical space that may be unattainable through classical thermal methods.[7][8]

Fundamental Principles and Mechanistic Considerations

The synthesis of the pyrazole ring system via microwave assistance often leverages well-established named reactions, with the Paal-Knorr synthesis and multicomponent reactions being particularly amenable to this technology.[10][11] The choice of synthetic strategy is dictated by the desired substitution pattern on the pyrazole core and the availability of starting materials.

The Paal-Knorr Pyrazole Synthesis

A cornerstone in heterocyclic chemistry, the Paal-Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[12] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. Microwave irradiation significantly accelerates this sequence, often allowing for solvent-free conditions or the use of environmentally benign solvents like ethanol or water.[13][14]

The general workflow for a microwave-assisted Paal-Knorr synthesis of a pyrazole carboxylic acid ester, a common precursor to the carboxylic acid, is depicted below.

G cluster_0 Starting Materials cluster_1 Reaction Setup cluster_2 Microwave Irradiation cluster_3 Work-up & Purification cluster_4 Final Product A 1,3-Dicarbonyl Compound (with ester group) C Combine Reactants in Microwave Vial A->C B Hydrazine Derivative B->C D Add Solvent (optional) & Stir Bar C->D E Seal Vial & Place in Microwave Reactor D->E F Irradiate: Set Temperature, Time, Power E->F G Cool Reaction Mixture F->G H Isolate Crude Product (e.g., precipitation, extraction) G->H I Purify (e.g., recrystallization, chromatography) H->I J Pyrazole Carboxylic Acid Ester I->J

Figure 1: General workflow for microwave-assisted Paal-Knorr pyrazole synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are exceptionally well-suited for microwave assistance.[15][16][17] These reactions are highly atom-economical and can rapidly generate molecular complexity from simple precursors. For the synthesis of pyrazole carboxylic acids, a common MCR strategy involves the condensation of an active methylene compound (containing an ester group), an aldehyde, and a hydrazine.

Experimental Protocols

The following protocols are provided as illustrative examples and should be optimized for specific substrates and microwave reactor systems. Safety Precaution: All microwave-assisted reactions should be performed in a dedicated microwave reactor equipped with appropriate safety features, including temperature and pressure sensors.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from methodologies that utilize a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • Ethyl benzoylpyruvate

  • Phenylhydrazine

  • Ethanol (absolute)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine ethyl benzoylpyruvate (1.0 mmol), phenylhydrazine (1.1 mmol), and absolute ethanol (3 mL).

  • Add a magnetic stir bar to the vial.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture with stirring at 120°C for 10 minutes. The pressure should be monitored and not exceed the vial's limit.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • The product will often precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

Hydrolysis to Pyrazole Carboxylic Acid:

  • The resulting ethyl ester can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide or lithium hydroxide, followed by acidic workup.

Protocol 2: Microwave-Assisted, One-Pot, Three-Component Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acids

This protocol demonstrates a multicomponent approach for the synthesis of pyrazole-4-carboxylic acids.[18]

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Acetic acid (catalytic amount, e.g., 0.1 mL)

  • Solvent-free or minimal solvent (e.g., DMF)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave vial, add the substituted benzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), phenylhydrazine (1.0 mmol), and a catalytic amount of acetic acid.

  • If performing under solvent-free conditions, ensure the reactants are well-mixed. Alternatively, a minimal amount of a high-boiling, microwave-absorbent solvent like DMF can be added.

  • Add a magnetic stir bar and seal the vial.

  • Irradiate in the microwave reactor at a constant temperature of 80°C for 2-5 minutes.[19]

  • After cooling, add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

  • The resulting ester is then hydrolyzed to the carboxylic acid as described in Protocol 1.

Data Presentation: A Comparative Advantage

The advantages of microwave-assisted synthesis over conventional heating are most evident in the dramatic reduction in reaction times and often, an improvement in yield. The table below summarizes typical comparative data for the synthesis of pyrazole derivatives.

Product TypeMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[20]
Conventional752 h73-90[20]
Phenyl-1H-pyrazole-4-carboxylic acidsMicrowave-Assisted802 min62-92[19]
Conventional801 h48-85[19]
Coumarin-pyrazole hybridsMicrowave-AssistedN/A8-12 min82-95[8]
ConventionalN/A6-8 h45-68[8]

Troubleshooting and Optimization

While microwave synthesis is robust, optimization may be required for novel substrates.

  • Low Yield:

    • Temperature: Gradually increase the reaction temperature in 10°C increments.

    • Time: Increase the reaction time. However, prolonged exposure can lead to decomposition.

    • Solvent: If the reaction is solvent-free, consider adding a small amount of a polar, high-boiling solvent (e.g., DMF, NMP, ethylene glycol) to improve microwave absorption and heat distribution.

  • Byproduct Formation:

    • Temperature: Lowering the reaction temperature may improve selectivity.

    • Power: Using a constant power setting can sometimes lead to thermal runaway. It is often preferable to control the reaction by temperature.

  • Reaction Not Proceeding:

    • Reagent Polarity: Ensure that at least one component of the reaction mixture is polar enough to absorb microwave energy efficiently. If not, a polar solvent is necessary.

    • Catalyst: For reactions like the Paal-Knorr synthesis, a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can be beneficial.

Conclusion: A Paradigm Shift in Synthesis

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole carboxylic acids and other heterocyclic scaffolds.[2] The technology's ability to dramatically reduce reaction times, improve yields, and promote greener chemistry principles makes it an indispensable tool for modern drug discovery and development.[7][13] By leveraging the protocols and principles outlined in this guide, researchers can significantly enhance their synthetic efficiency and accelerate the pace of innovation.

References

  • Gaikwad, D. N., Suryawanshi, D. M., Manjul, R. K., Bhakare, S. D., Bankar, S. R., Gade, V. B., & Sangale, M. D. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. Journal of Biological and Chemical Chronicles, 5(3), 143-145. [Link]

  • Daştan, A., Kulkarni, A., & Török, B. (2012). Environmentally benign synthesis of heterocyclic compounds by combined microwave-assisted heterogeneous catalytic approaches. Green Chemistry, 14(1), 17-37. [Link]

  • Kidwai, M., Arya, R. K., & Misra, P. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B, 40(8), 717-718. [Link]

  • Anonymous. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. [Link]

  • de la Cruz, J. N., & Török, B. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 434-456. [Link]

  • Nayak, S. K., Padhy, S. K., Sahoo, S., & Garnaik, B. K. (2018). Microwave-assisted synthesis, computational studies and antibacterial/anti-inflammatory activities of compounds based on coumarin-pyrazole hybrid. Royal Society Open Science, 5(5), 180188. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]

  • Wang, Z., He, Y., & Liu, H. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(4), 2495-2503. [Link]

  • Kumar, A., & Kumar, R. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 8045-8067. [Link]

  • Patel, R. V., Keum, Y.-S., & Kim, D.-H. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 27958-27972. [Link]

  • Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 21(6), 1037-1044. [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

  • Anonymous. (n.d.). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]

  • Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392. [Link]

  • Anonymous. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71(1), 1-15. [Link]

  • Anonymous. (n.d.). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Kerru, N., et al. (2021). A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridines With Superb Selectivity and Yields. Frontiers in Chemistry, 9, 643507. [Link]

  • Anonymous. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]

  • Anonymous. (n.d.). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. [Link]

  • Anonymous. (n.d.). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • Anonymous. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Journal of Synthetic Chemistry. [Link]

  • Anonymous. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays to Determine Pyrazole Compound Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. This designation stems from its remarkable versatility to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for various indications, including inflammation, cancer, and infectious diseases.[3] Notably, many pyrazole-containing compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[4][5][6]

This guide provides a comprehensive overview of robust, cell-based assays for characterizing the activity of novel pyrazole compounds. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. We will delve into assays for assessing general cytotoxicity, induction of apoptosis, and the modulation of specific signaling pathways central to the mechanism of action of many pyrazole-based kinase inhibitors.

I. Foundational Assays: Assessing Cytotoxicity and Cell Viability

A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of a compound's potency and are essential for establishing the dose ranges for subsequent, more detailed mechanistic studies.[7]

Scientific Rationale

Cell viability assays are indispensable for distinguishing between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects.[8] The MTT assay, a widely used colorimetric method, measures the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability.[8][9]

Protocol: MTT Assay for Cytotoxicity

This protocol is designed for screening pyrazole compounds against adherent cancer cell lines in a 96-well format.

Materials:

  • Target cancer cell line (e.g., MCF-7 breast cancer, PC-3 prostate cancer)[1][10]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrazole compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in complete growth medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.[10]

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis and Interpretation:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined.[11]

Compound Cell Line Treatment Duration (h) IC50 (µM) Reference
Pyrazole Derivative 3fMDA-MB-4682414.97[12]
Pyrazole Derivative 3fMDA-MB-468486.45[12]
Pyrazolopyridine 17PC-3724.8 ± 0.9[1]
Pyrazolopyridine 17MCF-7723.9 ± 0.9[1]
Pyrazole Derivative L2CFPAC-14861.7 ± 4.9[13]
Pyrazole Derivative L3MCF-74881.48 ± 0.89[13]

Table 1: Example IC50 values of various pyrazole compounds in different cancer cell lines.

II. Mechanistic Insight: Apoptosis Assays

Many anticancer agents, including pyrazole-based kinase inhibitors, exert their therapeutic effect by inducing programmed cell death, or apoptosis.[14] It is therefore crucial to determine if a compound's cytotoxic effect is mediated through the induction of apoptosis.

Scientific Rationale

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore like FITC.[16] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact membrane of live or early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[17] Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[3][15]

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cells treated with the pyrazole compound and appropriate controls.

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and a binding buffer).

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Treat cells with the pyrazole compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.

    • Harvest both adherent and floating cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the cells once with cold 1X PBS.[3]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[3]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.[3]

    • Analyze the samples by flow cytometry immediately (within 1 hour).[3]

Data Analysis and Interpretation:

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

A significant increase in the percentage of cells in the lower right and upper right quadrants in compound-treated samples compared to controls indicates the induction of apoptosis.

III. Target Engagement and Pathway Analysis

Many pyrazole compounds are designed as kinase inhibitors, and their cellular activity is a direct consequence of their interaction with specific kinases and the subsequent modulation of downstream signaling pathways.[2][4] Assays that measure target engagement and pathway activity are therefore essential for confirming the mechanism of action.

A. Cellular Kinase Activity Assays

Scientific Rationale:

Confirming that a pyrazole compound inhibits its target kinase within the complex cellular environment is a critical validation step.[18][19] Several technologies are available for this purpose. The In-Cell Western™ assay is an immunocytochemical method that allows for the quantification of protein phosphorylation in fixed and permeabilized cells in a microplate format.[20][21][22] This assay directly measures the phosphorylation status of a kinase's substrate, providing a readout of the kinase's activity. A reduction in substrate phosphorylation in the presence of the pyrazole compound indicates target engagement and inhibition.[23]

Protocol: In-Cell Western™ Assay for Kinase Inhibition

Materials:

  • Cells expressing the target kinase and its substrate.

  • 96-well or 384-well plates.

  • Pyrazole compound.

  • Fixing solution (e.g., 3.7% formaldehyde in PBS).

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Blocking buffer (e.g., Rockland Blocking Buffer or Odyssey Blocking Buffer).

  • Primary antibody specific for the phosphorylated substrate.

  • Primary antibody for a normalization protein (e.g., GAPDH or Tubulin).

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD).

  • Infrared imaging system (e.g., LI-COR® Odyssey®).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a microplate and allow them to attach overnight.

    • Treat cells with a serial dilution of the pyrazole compound for the desired time. Include appropriate controls.

  • Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells with PBS.

    • Fix the cells with 3.7% formaldehyde for 20 minutes at room temperature.[20]

    • Wash and permeabilize the cells with PBS containing 0.1% Triton X-100.[20]

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with a cocktail of the primary antibody against the phospho-substrate and the primary antibody for the normalization protein overnight at 4°C.

  • Secondary Antibody Incubation and Imaging:

    • Wash the plate multiple times with PBS containing 0.1% Tween-20.

    • Incubate with a cocktail of the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Wash the plate thoroughly to remove unbound antibodies.

    • Scan the plate using an infrared imaging system.

Data Analysis and Interpretation:

The integrated intensity of the signal from the phospho-specific antibody (e.g., at 700 nm) is normalized to the signal from the normalization protein antibody (e.g., at 800 nm). The normalized signal is then plotted against the compound concentration to determine the IC50 for the inhibition of substrate phosphorylation in the cellular context.

B. Signaling Pathway Reporter Assays

Scientific Rationale:

To understand the downstream consequences of kinase inhibition, reporter gene assays are invaluable. These assays measure the transcriptional activity of pathways regulated by the target kinase. For example, the NF-κB and STAT3 signaling pathways are frequently implicated in cancer and inflammation and are often downstream of kinases targeted by pyrazole inhibitors.[14][24][25] In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB or STAT3). Inhibition of the upstream kinase by a pyrazole compound leads to decreased activation of the transcription factor, resulting in a quantifiable reduction in luciferase expression.[18][26]

Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or RAW264.7).[27]

  • Pyrazole compound.

  • Stimulating agent (e.g., TNF-α or LPS to activate the NF-κB pathway).[24]

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cell line in an opaque-walled 96-well plate.

  • Compound Pre-treatment:

    • Pre-treat the cells with serial dilutions of the pyrazole compound for 1-2 hours.

  • Pathway Stimulation:

    • Add the stimulating agent (e.g., TNF-α at 10 ng/mL) to all wells except the unstimulated control.

    • Incubate for an additional 6-8 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a plate-reading luminometer.[21][26]

Data Analysis and Interpretation:

The luminescence signal is proportional to the level of NF-κB transcriptional activity. The data is typically normalized to the stimulated control (100% activity) and the unstimulated control (0% activity). The normalized values are then plotted against the compound concentration to calculate the IC50 for the inhibition of the NF-κB signaling pathway.

IV. Visualizing the Workflow and Pathways

To provide a clear conceptual framework, the following diagrams illustrate a typical experimental workflow for screening pyrazole compounds and a simplified representation of a kinase-driven signaling pathway that can be targeted by these compounds.

G cluster_0 Primary Screening cluster_2 Lead Optimization HTS High-Throughput Screening (Pyrazole Library) Viability Cell Viability Assay (e.g., MTT) HTS->Viability IC50_determination IC50 Determination Viability->IC50_determination Apoptosis Apoptosis Assay (Annexin V/PI) IC50_determination->Apoptosis Select Hits Kinase_Activity Cellular Kinase Activity (e.g., In-Cell Western) IC50_determination->Kinase_Activity Select Hits Signaling Signaling Pathway Assay (Reporter Gene) IC50_determination->Signaling Select Hits Lead_Opt Lead Optimization (SAR Studies) Kinase_Activity->Lead_Opt

Caption: Experimental workflow for pyrazole compound screening.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK STAT3_inactive STAT3 (inactive) RTK->STAT3_inactive phosphorylates Pyrazole Pyrazole Inhibitor Pyrazole->RTK inhibits STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene_Expression Gene Expression (Proliferation, Survival) Translocation->Gene_Expression

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility allows for structural diversification at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the successful development of numerous FDA-approved drugs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[1] Pyrazole-containing drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors such as Ruxolitinib and Ibrutinib (for cancer treatment) underscore the therapeutic importance of this chemical moiety.[2]

High-Throughput Screening (HTS) has revolutionized early-stage drug discovery by enabling the rapid evaluation of vast chemical libraries against specific biological targets.[3] The integration of robotics, miniaturized assay formats, and sophisticated data analysis allows for the screening of hundreds of thousands of compounds in a single campaign.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for pyrazole-based compound libraries. We will delve into the critical aspects of library preparation, assay development, execution of both cell-based and biochemical screens, and the crucial subsequent steps of data analysis and hit validation, providing field-proven insights to maximize the probability of identifying high-quality lead compounds.

Part 1: The Foundation - Pyrazole Library Design and Quality Control

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the screening library.[5] For pyrazole libraries, this involves strategic synthesis and rigorous quality control.

Strategic Synthesis of Pyrazole Libraries

Modern synthetic methods allow for the creation of large and diverse pyrazole libraries. Techniques like parallel liquid-phase synthesis and solid-phase synthesis are particularly amenable to generating combinatorial libraries where different substituents can be systematically introduced.[6] The goal is to maximize chemical diversity to explore a wide range of biological targets. It is also beneficial to design focused libraries based on known pharmacophores for specific target classes, such as kinases.[7]

Critical Quality Control (QC) for HTS-Ready Plates

Before initiating a screen, the integrity of the compound library must be meticulously verified. This is a crucial step to avoid costly false positives and negatives.

  • Purity and Identity Confirmation: A representative subset of the library (e.g., 5-10% of compounds) should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm both purity (>95% is recommended) and structural identity.[8]

  • Solubility Assessment: Pyrazoles, like many heterocyclic compounds, can have solubility issues. Compounds are typically stored as 10 mM stock solutions in dimethyl sulfoxide (DMSO). It is essential to visually inspect for precipitation and use automated imaging systems where available to flag problematic wells.[9] Running a nephelometry-based solubility assay on a subset of the library can provide valuable data.

  • Compound Management: Utilize automated liquid handlers for accurate dispensing and to minimize freeze-thaw cycles of the master plates.[10] Store master plates in a controlled, low-temperature (-20°C or -80°C), and desiccated environment to prevent compound degradation and water absorption by DMSO.[11]

QC Parameter Method Acceptance Criteria Rationale
Identity LC-MS, ¹H NMR (on subset)Structure confirmedEnsures the compound being tested is the one intended.[8]
Purity LC with UV detection (e.g., at 214 nm)>95%Impurities can cause off-target effects or interfere with the assay, leading to false results.[11]
Concentration Quantitative NMR (qNMR) or LC-UV with a standardWithin ±15% of the target concentrationAccurate concentration is vital for reliable dose-response analysis.
Solubility in DMSO Visual inspection, Automated ImagingNo visible precipitate at stock concentration (e.g., 10 mM)Precipitated compound cannot be accurately dispensed and will lead to erroneous assay results.[9]
Solubility in Assay Buffer Nephelometry, Dynamic Light ScatteringSoluble at the highest screening concentrationPrevents compound aggregation, which is a common source of non-specific inhibition and false positives.[12]

Part 2: Assay Development and Screening Protocols

The choice of assay is dictated by the biological question being addressed. Here, we present two detailed protocols: a cell-based phenotypic screen to assess anticancer activity and a target-based biochemical screen for kinase inhibitors, a common target class for pyrazole derivatives.[8][13]

Application Note 1: Cell-Based Screening for Anticancer Activity (MTT Assay)

This protocol outlines a colorimetric assay to measure the metabolic activity of cancer cells as an indicator of cell viability, a common approach for identifying cytotoxic compounds.[14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., HCT-116 for colorectal cancer) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 90 µL of media into clear, flat-bottom 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Plating and Treatment:

    • Prepare intermediate compound plates by diluting the 10 mM pyrazole library stock plates into assay media.

    • Using an automated liquid handler, transfer 10 µL of the diluted compound solutions to the cell plates to achieve the final desired screening concentration (typically 10 µM for a primary screen).

    • Include appropriate controls:

      • Vehicle Control: Wells with cells treated with DMSO at the same final concentration as the compound wells (e.g., 0.1%). This represents 100% viability.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Staurosporine at 1 µM). This represents 0% viability.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Readout:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

HTS_MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout CellSeed Seed Cancer Cells (384-well plate) Incubate1 Incubate 24h (Cell Adhesion) CellSeed->Incubate1 1 AddCompound Add Compounds (10 µM) & Controls (DMSO, Staurosporine) Incubate1->AddCompound 2 CompoundPlate Prepare Pyrazole Library Assay Plate CompoundPlate->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 3 AddMTT Add MTT Reagent Incubate2->AddMTT 4 Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 5 AddSol Add Solubilization Buffer Incubate3->AddSol 6 Read Read Absorbance (570 nm) AddSol->Read 7 DataAnalysis Data Analysis (% Inhibition, Z') Read->DataAnalysis 8 HTS_AlphaScreen_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection CompoundPlate Dispense Pyrazole Library & Controls (nL scale) AddEnzyme Add Kinase Solution CompoundPlate->AddEnzyme 1 AddSubstrate Add Substrate/ATP Mix (Initiate Reaction) AddEnzyme->AddSubstrate 2 Incubate1 Incubate 60 min AddSubstrate->Incubate1 3 AddBeads Add Stop/Detection Mix (Antibody & Beads) Incubate1->AddBeads 4 Incubate2 Incubate 60 min (Dark) AddBeads->Incubate2 5 Read Read AlphaScreen Signal Incubate2->Read 6 DataAnalysis Data Analysis (% Inhibition, Z') Read->DataAnalysis 7

Workflow for a biochemical AlphaScreen kinase HTS.

Part 3: Data Analysis and Hit Triage

Raw HTS data must be processed through a rigorous pipeline to identify genuine "hits" while discarding false positives. This process is often termed "hit triage."

Primary Data Analysis and Quality Control
  • Normalization: Raw data from each plate is normalized to the plate-specific controls. The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • Assay Quality Metrics: The robustness of the assay is assessed on a plate-by-plate basis using the Z-factor (or Z-prime). [15] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

Z' Value Assay Quality Interpretation
> 0.5ExcellentLarge separation between controls; suitable for HTS. [15]
0 to 0.5MarginalAssay may be acceptable, but hit confirmation will be critical.
< 0UnacceptableThe assay is not reliable for screening; requires further optimization.
Primary Hit Selection

A common method for hit selection is to use a statistical cutoff based on the distribution of the sample data. A robust method uses the median absolute deviation (MAD). [13]Robust Z-score = (Value_compound - Median_samples) / (1.4826 * MAD_samples) A cutoff is then set, for example, a robust Z-score of > 3 or < -3, depending on whether an activator or inhibitor is sought. This method is less sensitive to outliers than using the mean and standard deviation. [13]

Hit Triage: Weeding Out Artifacts

Primary hits are often contaminated with compounds that interfere with the assay technology rather than the biological target. [12]

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to be frequent hitters in many HTS assays. Computational filters should be applied to flag and deprioritize compounds containing PAINS substructures. [16]* Compound Autofluorescence: In fluorescence-based assays, some pyrazole derivatives may be intrinsically fluorescent. [9]This can be identified by pre-screening the library in the absence of assay reagents. Hits with significant autofluorescence should be flagged. Using time-resolved fluorescence resonance energy transfer (TR-FRET) assays can mitigate this issue, as the signal is measured after a delay, allowing for background fluorescence to decay. [17]* Luciferase Inhibition: In assays using luciferase reporters (e.g., Kinase-Glo), some compounds can directly inhibit the luciferase enzyme. [18]A counter-screen should be performed where hits are tested against luciferase activity in the absence of the primary target.

Part 4: The Hit Validation Cascade

A primary hit is merely a starting point. A rigorous, multi-step validation process is essential to confirm on-target activity and build confidence before committing medicinal chemistry resources. [5][12]

Step 1: Hit Confirmation

The first step is to re-test the primary hits, preferably using freshly ordered solid compound to rule out issues with the library sample. [8]This is typically done by generating an 8- to 10-point dose-response curve to determine the potency (IC₅₀ or EC₅₀). [1]Compounds that do not show a clear dose-response relationship should be deprioritized. [16]

Step 2: Orthogonal Assays

It is critical to confirm the activity of the hits in a secondary, "orthogonal" assay that uses a different detection technology. [19]This ensures the observed activity is not an artifact of the primary assay format.

  • For Kinase Inhibitors: If the primary screen was an AlphaScreen assay (detecting product formation), an orthogonal assay could be a TR-FRET -based binding assay (detecting compound binding to the kinase) or a mobility-shift assay (e.g., Caliper). [2]Biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can also be used to confirm direct binding to the target protein. [14][19]

Step 3: Counter-Screening and Selectivity
  • Assay-Specific Counter-Screens: As mentioned, counter-screens against assay components (e.g., luciferase) are vital.

  • Target Selectivity: For target-based hits like kinase inhibitors, it is important to assess selectivity. The validated hits should be screened against a panel of related kinases to determine their selectivity profile. A highly promiscuous compound that inhibits many kinases may not be a desirable starting point for a therapeutic program.

Hit_Validation_Workflow PrimaryHTS Primary HTS (e.g., 100,000 compounds) HitTriage Hit Triage (Z-score, PAINS filters) ~1000 'Primary Hits' PrimaryHTS->HitTriage Confirmation Hit Confirmation (Dose-Response from Solid) ~500 'Confirmed Hits' HitTriage->Confirmation Orthogonal Orthogonal Assay (e.g., TR-FRET, SPR) ~100 'Validated Hits' Confirmation->Orthogonal Selectivity Selectivity Profiling (e.g., Kinase Panel) ~20 'Qualified Hits' Orthogonal->Selectivity LeadOp Lead Optimization (Medicinal Chemistry) Selectivity->LeadOp

The Hit-to-Lead validation and optimization funnel.

Conclusion

The high-throughput screening of pyrazole libraries is a powerful strategy for the identification of novel, high-quality starting points for drug discovery programs. Success in this endeavor is not merely a matter of automation and scale; it is built on a foundation of scientific rigor. This includes the thoughtful design and stringent quality control of the chemical library, the development of robust and biologically relevant assays, and a disciplined, multi-step process of data analysis and hit validation. By understanding the principles behind each step—from mitigating assay interference to employing orthogonal confirmation strategies—researchers can navigate the complexities of HTS and significantly improve the likelihood of translating a pyrazole "hit" into a promising "lead" and, ultimately, a new therapeutic.

References

  • Beck, B., et al. (2010). A Fluorescent-Based High-Throughput Screening Assay for Small Molecules That Inhibit the Interaction of MdmX with p53. ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Shashiprabha, S., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. Retrieved from [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. Retrieved from [Link]

  • Samarasinghe, K., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • Rud-Seli, H., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Sarvagalla, S., et al. (2015). Identification of ligand efficient, fragment-like hits from an HTS library: structure-based virtual screening and docking investigations of 2H- and 3H-pyrazolo tautomers for Aurora kinase A selectivity. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Borrell, J. I., et al. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity. Retrieved from [Link]

  • ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical.... Retrieved from [Link]

  • Du, G. S., et al. (2011). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. PMC. Retrieved from [Link]

  • O'Connell, J., et al. (2011). The essential roles of chemistry in high-throughput screening triage. PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Eglen, R. M., et al. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Retrieved from [Link]

  • NCBI Bookshelf. (2016). Interferences with Luciferase Reporter Enzymes. Retrieved from [Link]

  • Agilent. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Retrieved from [Link]

  • Bitesize Bio. (n.d.). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Retrieved from [Link]

  • Wang, Z., et al. (2013). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. NIH. Retrieved from [Link]

  • Agilent. (n.d.). A Homogeneous FRET-Based HTS Assay for Quantification of pRb in Cancer Cell Lines to Monitor Inhibition of G. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Retrieved from [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Aurora kinase A inhibitors hits 6 and 7 identified from inhouse HTS.... Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Retrieved from [Link]

  • ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries. Retrieved from [Link]

  • PubMed. (2008). The use of AlphaScreen technology in HTS: current status. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of AlphaScreen technology in HTS: Current status. Retrieved from [Link]

Sources

Application Notes & Protocols for the Analysis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Introduction

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (EMNPCA) is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research.[1] Its chemical structure, featuring a nitro group and a carboxylic acid moiety on a pyrazole core, necessitates robust and validated analytical methods for its accurate identification, quantification, and characterization.[2] This document provides detailed application notes and protocols for the analysis of EMNPCA, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and are structured to ensure scientific integrity and reproducibility.

Chemical Structure and Properties:

  • IUPAC Name: 1-ethyl-3-methyl-4-nitropyrazole-5-carboxylic acid[2]

  • Molecular Formula: C₇H₉N₃O₄[2]

  • Molecular Weight: 199.16 g/mol [2]

  • CAS Number: 26308-39-4[2]

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and quantitative accuracy.[3][4] A reverse-phase HPLC (RP-HPLC) method is recommended for EMNPCA, leveraging its moderate polarity.

Scientific Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like EMNPCA through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, allows for the fine-tuning of retention and peak shape. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the aqueous phase is crucial for suppressing the ionization of the carboxylic acid group of EMNPCA, thereby promoting better retention and symmetrical peak shapes. UV detection is suitable due to the presence of the nitroaromatic chromophore, which is expected to exhibit strong absorbance in the UV region.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Standard & Sample Preparation C Injection A->C B Mobile Phase Preparation B->C D C18 Column C->D Separation E UV Detector D->E Detection F Chromatogram Acquisition E->F G Peak Integration & Quantification F->G

Caption: Workflow for HPLC analysis of EMNPCA.

Detailed Protocol for RP-HPLC Analysis

a) Materials and Reagents:

  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (EMNPCA) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (analytical grade)

  • Ultrapure water

b) Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data acquisition and processing software

c) Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Stationary Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for moderately polar analytes.
Mobile Phase A: 0.1% TFA in WaterB: AcetonitrileAcid suppresses ionization of the carboxylic acid; Acetonitrile provides good elution strength.
Gradient 5% B to 95% B over 15 minutesTo ensure elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CTo ensure reproducible retention times by minimizing temperature fluctuations.
Detection Wavelength ~280 nm (to be optimized by scanning)Nitroaromatic compounds typically have strong UV absorbance in this region.
Injection Volume 10 µLA typical injection volume to achieve good peak shape and sensitivity.

d) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of EMNPCA reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Solution: Prepare the sample by dissolving a known amount in the diluent to achieve a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[5][6]

Validation ParameterAcceptance Criteria
Specificity The peak for EMNPCA should be well-resolved from other components.
Linearity Correlation coefficient (r²) > 0.999 for the calibration curve.
Accuracy Mean recovery between 98.0% and 102.0%.[7]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) < 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Insignificant changes in results with small variations in method parameters (e.g., flow rate, temperature, mobile phase composition).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[8][9] Both ¹H and ¹³C NMR should be employed for the structural characterization of EMNPCA.

Scientific Principles and Expected Spectra

The chemical shifts in the ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. For EMNPCA, the electron-withdrawing effects of the nitro and carboxylic acid groups will significantly influence the chemical shifts of the pyrazole ring protons and carbons. The ethyl and methyl substituents will exhibit characteristic signals in the aliphatic region. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to confirm the connectivity between protons and carbons.

Based on data for a similar compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, the following spectral features can be anticipated for EMNPCA[10]:

  • ¹H NMR:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

    • A singlet for the methyl group attached to the pyrazole ring.

    • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the two carbons of the ethyl group.

    • A signal for the methyl carbon.

    • Signals for the pyrazole ring carbons, with the carbon bearing the nitro group and the carbon bearing the carboxylic acid group being significantly deshielded.

    • A signal for the carboxylic acid carbon.

Protocol for NMR Analysis

a) Sample Preparation:

  • Dissolve 5-10 mg of EMNPCA in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts.[11]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

b) Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • If necessary, perform 2D NMR experiments (COSY, HSQC) to aid in signal assignment.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can be used to deduce structural information through fragmentation patterns.[12][13]

Rationale for Ionization Technique Selection

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like EMNPCA, as it typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, allowing for straightforward molecular weight determination.

Experimental Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_data Data Analysis A Sample Dissolution B Infusion/LC Introduction A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer C->D Ion Separation E Detector D->E F Mass Spectrum Acquisition E->F G Molecular Ion & Fragment Analysis F->G

Sources

HPLC analysis of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazole Carboxylic Acids

Introduction

Pyrazole carboxylic acids represent a significant class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials. Their versatile biological activities, which include analgesic, anti-inflammatory, and antimicrobial properties, have made them a focal point in drug discovery and development. Consequently, the ability to accurately and reliably quantify pyrazole carboxylic acids and their derivatives is paramount for quality control, pharmacokinetic studies, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This application note provides a comprehensive guide to the , detailing robust protocols and the underlying scientific principles that ensure method integrity.

I. Fundamental Principles of HPLC for Pyrazole Carboxylic Acid Analysis

The separation of pyrazole carboxylic acids by HPLC is primarily achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase is paired with a polar mobile phase. The separation mechanism hinges on the differential partitioning of the analyte molecules between the two phases.

  • Stationary Phase Selection: The choice of the stationary phase is critical. A C18 (octadecylsilane) column is the most common starting point due to its hydrophobicity, which provides excellent retention for a wide range of organic molecules. For more polar pyrazole carboxylic acids, a C8 or a phenyl-hexyl column may offer better peak shape and resolution. The particle size of the stationary phase packing material also influences efficiency; smaller particles (e.g., <3 µm) lead to higher resolution but also higher backpressure.

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. The elution strength of the mobile phase is modulated by varying the proportion of the organic modifier. An acidic modifier, such as formic acid, acetic acid, or trifluoroacetic acid (TFA), is often added to the mobile phase. This serves a dual purpose: it suppresses the ionization of the carboxylic acid functional group, leading to better retention and improved peak symmetry, and it provides protons for detection by mass spectrometry if an LC-MS system is used.

  • Detection: Ultraviolet (UV) detection is the most common method for the analysis of pyrazole carboxylic acids, as the pyrazole ring system contains a chromophore that absorbs UV light. The selection of the detection wavelength is determined by the UV spectrum of the specific analyte, typically at its wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

II. Experimental Workflow and Protocols

A generalized workflow for the is depicted below. This process encompasses sample preparation, the HPLC separation itself, and subsequent data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Bulk Drug or Formulation Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Injection Filtration->Autosampler Column C18 Column Autosampler->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the .

Protocol 1: Assay of a Pyrazole Carboxylic Acid Drug Substance

This protocol details a standard method for determining the purity of a pyrazole carboxylic acid active pharmaceutical ingredient (API).

1. Materials and Reagents:

  • Pyrazole Carboxylic Acid Reference Standard (of known purity)

  • High-purity water (Milli-Q® or equivalent)

  • Acetonitrile (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm (or λmax of the specific analyte)

3. Preparation of Solutions:

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Pyrazole Carboxylic Acid Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the pyrazole carboxylic acid sample and prepare it in the same manner as the Standard Solution.

4. HPLC Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of the Standard Solution to establish system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject the Sample Solution in duplicate.

  • After the analysis, flush the column with a high percentage of the organic modifier (e.g., 90% acetonitrile) for 30 minutes before storing it in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

5. Data Analysis and Calculations:

The assay of the pyrazole carboxylic acid is calculated using the following formula:

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area of the analyte in the standard chromatograms.

  • Conc_Standard is the concentration of the reference standard.

  • Conc_Sample is the concentration of the sample.

  • Purity_Standard is the purity of the reference standard.

III. Method Validation and System Suitability

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the analysis of a placebo and by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

IV. Troubleshooting Common HPLC Issues

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with the stationary phase; Column overload; Low mobile phase pHIncrease the acidity of the mobile phase; Reduce sample concentration; Use a column with end-capping.
Peak Fronting Sample solvent stronger than the mobile phase; Column collapseEnsure the sample is dissolved in the initial mobile phase; Operate within the column's recommended pH and pressure limits.
Split Peaks Clogged frit or column voidReplace the column; Filter all samples and mobile phases.
Baseline Drift Column not equilibrated; Fluctuating temperature; Mobile phase contaminationAllow for sufficient equilibration time; Use a column oven; Prepare fresh mobile phase.
Ghost Peaks Carryover from previous injections; Contaminated mobile phaseImplement a robust needle wash protocol; Use high-purity solvents.

V. Advanced and Complementary Techniques

For more complex matrices or when higher sensitivity is required, the following techniques can be employed:

  • LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry provides unparalleled sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level impurity analysis.

  • UHPLC: Ultra-High-Performance Liquid Chromatography utilizes columns with smaller particle sizes (<2 µm) to achieve faster analysis times and higher resolution.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the analysis of pyrazole carboxylic acids. The principles and protocols outlined herein serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these guidelines, coupled with a thorough understanding of the underlying chromatographic principles, will ensure the generation of high-quality, reproducible data that meets the stringent requirements of the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005). Available at: [Link]

Application Note: A Practical Guide to the ¹H NMR Characterization of Synthesized Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity of Pyrazoles and the Imperative for Accurate Structural Elucidation

The pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its unique electronic properties and synthetic versatility have led to its incorporation into a vast array of compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Given their prevalence and therapeutic importance, the unambiguous structural confirmation of newly synthesized pyrazole derivatives is a critical step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural determination of organic molecules.[3][4] Specifically, Proton (¹H) NMR provides a rapid, non-destructive, and remarkably detailed fingerprint of a molecule's structure. It reveals not only the number and types of hydrogen atoms present but also their electronic environment and spatial relationships to neighboring atoms.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for the ¹H NMR characterization of synthesized pyrazoles. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, providing a robust, self-validating methodology for generating high-quality, interpretable NMR data.

Foundational Principles: Decoding the ¹H NMR Spectrum of a Pyrazole

Understanding the ¹H NMR spectrum of a pyrazole requires familiarity with three core concepts: chemical shift (δ), spin-spin coupling (J-coupling), and integration. The pyrazole ring presents a distinct set of signals whose characteristics are highly informative.

A. Chemical Shift (δ): Probing the Electronic Environment

The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower ppm (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm (downfield).

For the parent 1H-pyrazole ring:

  • N-H Proton (H1): This proton is highly variable and its signal is often broad, appearing anywhere from ~11.0 to 13.0 ppm. Its position and width are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5] In some cases, particularly with rapid proton exchange, this signal may not be observed at all.[6]

  • C-H Protons (H3, H4, H5): In an unsubstituted pyrazole, the protons at the 3- and 5-positions (H3/H5) are chemically equivalent due to rapid tautomerism, where the N-H proton exchanges between the two nitrogen atoms. This results in a single signal for these two protons.

    • H3 and H5: Typically appear as a doublet around 7.6 ppm .[5][6]

    • H4: Appears as a triplet around 6.3 ppm .[5][6]

The Causality of Substituent Effects: The introduction of substituents onto the pyrazole ring is the most common synthetic modification. These substituents cause predictable shifts in the proton signals based on their electron-donating or electron-withdrawing nature.[7]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COOR): These groups deshield nearby protons, shifting their signals downfield to a higher ppm.

  • Electron-Donating Groups (e.g., -NH₂, -OR, -CH₃): These groups shield nearby protons, shifting their signals upfield to a lower ppm.

B. Spin-Spin Coupling (J-coupling): Mapping Connectivity

Spin-spin coupling, or J-coupling, is the through-bond interaction between non-equivalent protons, causing their signals to split.[8] The splitting pattern, or multiplicity, reveals the number of neighboring protons according to the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).[9]

In the pyrazole ring, we observe vicinal (three-bond) coupling:

  • The H4 proton is coupled to the two equivalent H3/H5 protons (n=2). According to the n+1 rule, its signal is split into a triplet (2+1=3).

  • The H3/H5 protons are each coupled to the single H4 proton (n=1). Their signal is split into a doublet (1+1=2).

  • The characteristic coupling constant for this interaction, ³J(H3,H4) and ³J(H4,H5) , is typically small, in the range of 1.7-2.5 Hz .[5] This small value is a hallmark of the pyrazole five-membered ring system.

C. Integration: Determining Proton Ratios

The area under each NMR signal is proportional to the number of protons it represents. By integrating the signals, one can determine the relative ratio of the different types of protons in the molecule, which is essential for confirming the proposed structure.

Experimental Workflow and Protocols

This section provides a self-validating, step-by-step protocol for preparing a pyrazole sample and acquiring high-quality ¹H NMR data.

Workflow Overview

The overall process from sample to final analysis is a systematic workflow designed to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Synthesized Pyrazole (5-25 mg) Solvent Select & Add Deuterated Solvent (~0.6 mL) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Transfer Filter & Transfer to NMR Tube Vortex->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock, Tune, & Shim Insert->Lock Acquire Acquire FID Data (Setup Parameters) Lock->Acquire Process Fourier Transform, Phase, & Baseline Correction Acquire->Process Reference Calibrate Chemical Shift (TMS or Residual Solvent) Process->Reference Analyze Integrate & Analyze (δ, J, Multiplicity) Reference->Analyze Report Structural Confirmation Analyze->Report

Caption: Experimental workflow for ¹H NMR characterization of pyrazoles.

Protocol 1: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.

  • Objective: To prepare a homogeneous, contaminant-free solution of the pyrazole analyte in a deuterated solvent at an appropriate concentration.

  • Materials:

    • Synthesized pyrazole compound

    • High-quality 5 mm NMR tubes

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

    • Internal standard (e.g., Tetramethylsilane, TMS)

    • Pasteur pipettes and cotton or glass wool for filtration

  • Methodology:

    • Weigh the Analyte: Accurately weigh 5-25 mg of your dried pyrazole sample for a standard ¹H NMR experiment.[10] The precise amount depends on the molecular weight and solubility of the compound.

    • Select the Solvent: Choose a deuterated solvent in which your compound is fully soluble.[11]

      • Causality: Deuterated solvents are used to avoid large, interfering signals from the solvent protons.[11] The instrument "locks" onto the deuterium signal to stabilize the magnetic field during acquisition.[12]

      • Pro-Tip: Start with CDCl₃ for non-polar compounds and move to DMSO-d₆ for more polar compounds. DMSO-d₆ is also excellent for observing exchangeable protons like N-H and O-H.

    • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing your sample.[12] Ensure the solvent contains an internal standard like 0.03% TMS for accurate chemical shift referencing.

      • Self-Validation: TMS provides a sharp signal at 0.00 ppm, serving as a universal reference point for comparing spectra.

    • Ensure Homogeneity: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

    • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution. A simple and effective method is to push a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through it into a clean, dry NMR tube.[12]

    • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: Data Acquisition

These steps are performed at the NMR spectrometer console.

  • Objective: To acquire the Free Induction Decay (FID) signal using optimized parameters that ensure good signal-to-noise and resolution.

  • Methodology:

    • Instrument Setup: Insert the sample into the spectrometer. The instrument software will typically guide you through locking onto the deuterium signal, tuning the probe to the correct frequency, and shimming to optimize the magnetic field homogeneity.

      • Causality: Shimming is crucial for obtaining sharp, well-resolved peaks. Poor shimming results in broad, distorted signals.

    • Set Acquisition Parameters: While modern spectrometers have robust default parameter sets, understanding the key variables is important for optimization.

      • Number of Scans (NS): Typically 8 or 16 scans are sufficient for a sample of this concentration. The signal-to-noise ratio improves with the square root of the number of scans.[13]

      • Acquisition Time (AQ): This is the duration for which the FID is recorded. A value of 3-4 seconds is generally adequate for small molecules to ensure all signals have decayed, leading to good digital resolution.[13]

      • Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows the protons to relax back to their equilibrium state. For accurate quantitative analysis, a longer delay (5 x T₁) is required.[13]

      • Spectral Width (SW): This should encompass all expected proton signals. For pyrazoles and most organic molecules, a range of -2 to 12 ppm is standard.[14]

    • Acquire Data: Start the acquisition. The instrument will pulse the sample and record the resulting FID.

Spectral Processing and Interpretation

Once the FID is acquired, it must be processed into an interpretable spectrum.

  • Fourier Transform (FT): This mathematical operation converts the time-domain FID signal into the frequency-domain spectrum.

  • Phase Correction: Adjust the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.

  • Baseline Correction: Correct any rolling or distortion in the baseline of the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

  • Analysis:

    • Identify Signals: Locate the signals corresponding to the pyrazole core protons, substituent protons, and the N-H proton (if visible).

    • Measure Chemical Shifts (δ): Record the ppm value for each signal.

    • Analyze Multiplicity: Determine the splitting pattern (singlet, doublet, triplet, etc.) for each signal.

    • Measure Coupling Constants (J): For coupled signals, measure the distance between the split peaks in Hz. This is a critical validation step: coupled protons must have the same J-value.[9]

    • Integrate: Measure the relative areas of all signals to confirm proton ratios.

Data Summary: Characteristic ¹H NMR of Pyrazoles

The following table summarizes the expected ¹H NMR data for a simple substituted pyrazole.

Proton PositionTypical δ (ppm)MultiplicityTypical J (Hz)Notes
N-H 11.0 - 13.0broad singlet (br s)-Position is highly variable; may not be observed.[5][6]
H3 ~7.5 - 8.5doublet (d)³J(H3,H4) ≈ 1.7-2.5Shift is highly dependent on N1 and C5 substituents.
H4 ~6.3 - 7.0triplet (t) or dd³J ≈ 1.7-2.5If H3 and H5 are non-equivalent, appears as a doublet of doublets (dd).
H5 ~7.5 - 8.5doublet (d)³J(H4,H5) ≈ 1.7-2.5Shift is highly dependent on N1 and C3 substituents.
Substituent-H VariableVariableVariableDepends entirely on the nature and position of the substituent.
Visualizing Structure-Spectrum Correlations

This diagram illustrates the direct relationship between the protons on a pyrazole ring and their characteristic signals in a ¹H NMR spectrum.

Caption: Correlation between pyrazole protons and their ¹H NMR signals.

Conclusion

The ¹H NMR spectrum is a data-rich output that serves as the definitive proof of structure for synthesized pyrazoles. By systematically applying the principles of chemical shift, coupling, and integration, and by adhering to robust experimental protocols, researchers can confidently elucidate the structure of their target molecules. This guide provides the foundational knowledge and practical steps to transform a newly synthesized white powder into a fully characterized molecule, paving the way for further investigation in drug discovery and materials science.

References

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

  • Linnanto, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(7), 567-571. Available from: [Link]

  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available from: [Link]

  • Wilson, J. L., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Abonia, R., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available from: [Link]

  • Al-Azawi, K. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Missouri. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • Raja, P. M. V., & Barron, A. R. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison. Retrieved from [Link]

  • Kikelj, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. Available from: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Gloer, J. B., & Williamson, R. T. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • Kaczmarek, K., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of Molecular Modeling, 30(7), 183.
  • KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
  • Unknown. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Letertre, M., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(7), 416. Available from: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Holmes, D. (2017). Basic Practical NMR Concepts. Michigan State University. Retrieved from [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. Available from: [Link]

  • Kumar, V. (2015). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 4(5), 3362-3370.
  • Abonia, R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3169. Available from: [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Thomas, J. C., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Organic Chemistry, 77(9), 4473-4480.
  • Tiziani, S., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(4), 1013-1021. Available from: [Link]

  • Soderberg, T. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 24). coupling & J-values in 1H NMR spectroscopy - playlist welcome [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometric Analysis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid using high-resolution mass spectrometry. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for the characterization and quantification of this compound. We will explore the rationale behind the selection of specific analytical techniques, focusing on electrospray ionization (ESI) and detailing the anticipated fragmentation patterns based on the chemical structure of the analyte.

Introduction

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (C7H9N3O4, M.W.: 199.16 g/mol ) is a substituted pyrazole derivative.[1] The pyrazole scaffold is a key structural motif in many pharmaceutically active compounds, and the presence of a nitro group and a carboxylic acid moiety suggests specific chemical properties that are critical to consider for analytical method development. Accurate and sensitive analytical methods are paramount for pharmacokinetic studies, metabolite identification, and quality control in drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the specificity and sensitivity required for these applications.[2] This guide will provide a detailed protocol for the analysis of this compound, from sample preparation to data interpretation, grounded in the principles of mass spectrometric analysis of nitroaromatic and acidic compounds.

Physicochemical Properties and Expected Ionization Behavior

Before delving into the experimental protocol, it is essential to consider the physicochemical properties of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid that will influence its behavior in a mass spectrometer.

PropertyValueSource
Molecular FormulaC7H9N3O4PubChem[1]
Molecular Weight199.16 g/mol PubChem[1]
Acidity (pKa)The carboxylic acid group imparts acidic properties, making it suitable for negative ion mode ESI.Inferred
PolarityThe presence of the carboxylic acid and nitro groups makes the molecule polar.Inferred

Given the presence of the acidic carboxylic acid group, electrospray ionization in negative ion mode (ESI-) is the most logical choice for achieving sensitive detection. In the ESI source, the analyte is expected to readily deprotonate to form the [M-H]⁻ ion at m/z 198.05.

Experimental Workflow

The overall experimental workflow is designed to ensure robust and reproducible results. The key stages are outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Dissolution Sample Dissolution (e.g., in Methanol/Water) Dilution Serial Dilution to Working Concentration Sample_Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC_Separation Liquid Chromatography (Reversed-Phase) Filtration->LC_Separation Injection ESI_Ionization Electrospray Ionization (Negative Mode) LC_Separation->ESI_Ionization MS_Analysis High-Resolution MS (Full Scan & MS/MS) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Fragmentation_Analysis Fragmentation Pattern Analysis Peak_Integration->Fragmentation_Analysis

Caption: Overall experimental workflow for the LC-MS/MS analysis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Detailed Protocols

Sample Preparation

Proper sample preparation is crucial to avoid contamination of the mass spectrometer and to ensure accurate quantification.[3][4]

Protocol:

  • Stock Solution Preparation: Accurately weigh 1 mg of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid and dissolve it in 1 mL of LC-MS grade methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to prepare a series of working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). The acidic modifier helps in protonation for positive mode, but for negative mode, a basic modifier like ammonium acetate could be considered, though often not strictly necessary for acidic analytes.

  • Sample Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

A reversed-phase LC method is suitable for separating this polar compound from potential impurities.

Table 1: LC-MS Parameters

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase improves peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient5-95% B over 5 minutesA standard gradient for screening and analysis of small molecules.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLA typical injection volume for modern LC-MS systems.
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)The carboxylic acid is readily deprotonated.
Capillary Voltage-3.0 kVA typical starting point for ESI-.
Cone Voltage-30 VOptimize for maximal parent ion intensity.
Desolvation Gas Flow600 L/hrEfficiently desolvates the ESI droplets.
Desolvation Temperature350 °CEnsures complete solvent evaporation.
Source Temperature120 °CMaintains source cleanliness.
MS Scan Rangem/z 50-300Covers the mass range of the parent ion and expected fragments.
MS/MS Collision EnergyRamped (e.g., 10-40 eV)To induce fragmentation and obtain a comprehensive fragmentation spectrum.

Expected Mass Spectra and Fragmentation Patterns

Based on the structure of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, we can predict the fragmentation pathways. The primary fragmentation is expected to involve the loss of the carboxylic acid group and the nitro group. The fragmentation of nitroaromatic compounds often involves the loss of NO and NO₂.[5][6]

Full Scan (MS1) Spectrum:

  • Expected Ion: [M-H]⁻

  • Calculated m/z: 198.0520

  • Observed m/z: Should be within 5 ppm of the calculated mass on a high-resolution instrument.

Tandem (MS/MS) Spectrum of m/z 198.05:

The collision-induced dissociation (CID) of the [M-H]⁻ ion is likely to produce several characteristic fragment ions.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments Parent [M-H]⁻ m/z 198.05 Frag1 Loss of CO₂ [M-H-CO₂]⁻ m/z 154.06 Parent->Frag1 - CO₂ (44 Da) Frag2 Loss of NO₂ [M-H-NO₂]⁻ m/z 152.06 Parent->Frag2 - NO₂ (46 Da) Frag1a Loss of C₂H₄ from Frag1 m/z 126.03 Frag1->Frag1a - C₂H₄ (28 Da) Frag2a Loss of CO₂ from Frag2 m/z 108.07 Frag2->Frag2a - CO₂ (44 Da)

Caption: Proposed fragmentation pathway for the [M-H]⁻ ion of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Table 2: Predicted Fragment Ions

Fragment IonProposed StructureCalculated m/zDescription
[M-H-CO₂]⁻Deprotonated 1-Ethyl-3-methyl-4-nitro-1H-pyrazole154.0625Decarboxylation is a common fragmentation for carboxylic acids.
[M-H-NO₂]⁻Deprotonated 1-Ethyl-3-methyl-5-carboxy-1H-pyrazole152.0618Loss of the nitro group is characteristic of nitroaromatic compounds.
[M-H-CO₂-C₂H₄]⁻Deprotonated 3-methyl-4-nitro-1H-pyrazole126.0309Subsequent loss of ethylene from the N-ethyl group.
[M-H-NO₂-CO₂]⁻Deprotonated 1-Ethyl-3-methyl-1H-pyrazole108.0720Loss of both the nitro and carboxylic acid groups.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. The proposed LC-MS/MS method, utilizing negative electrospray ionization, is designed to be both sensitive and specific. The predicted fragmentation patterns offer a basis for the structural confirmation of the analyte. By following these guidelines, researchers can confidently and accurately analyze this compound in various matrices, supporting advancements in drug discovery and development.

References

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed. Retrieved from [Link]

  • Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. (2024). ResearchGate. Retrieved from [Link]

  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. Retrieved from [Link]

  • Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. (2006). PubMed. Retrieved from [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2009). PubMed. Retrieved from [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2009). ResearchGate. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid in Drug Discovery

[1]

Executive Summary & Scaffold Significance

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (EMPNCA) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its structural geometry—characterized by a planar pyrazole core, a modifiable carboxylic acid tail (C5), and a reducible nitro group (C4)—positions it as a critical intermediate for synthesizing pyrazolo[4,3-d]pyrimidines .[1]

This bicyclic system is the pharmacophore found in several blockbuster drugs, including Sildenafil (Viagra) and various kinase inhibitors used in oncology.[1]

Key Chemical Attributes
FeatureChemical RoleDrug Discovery Application
C5-Carboxylic Acid Electrophilic handlePrimary site for amide library generation (SAR exploration).[1]
C4-Nitro Group Masked nucleophilePrecursor to C4-amine; essential for closing the pyrimidine ring.[1]
N1-Ethyl Group Lipophilic tailModulates solubility and hydrophobic pocket occupancy in enzymes (e.g., PDE5, CDK).[1]
C3-Methyl Group Steric anchorProvides metabolic stability and restricts conformational rotation.[1]

Application Workflow: The "Branch-and-Build" Strategy

The utility of EMPNCA lies in its ability to serve as a divergence point. Researchers can either functionalize the carboxylic acid to create simple bioactive amides or leverage the nitro group to construct fused heterocyclic systems.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

EMPNCA_PathwaysStart1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid(EMPNCA)AmidePathway A:Direct Amide CouplingStart->Amide R-NH2, HATUReductionPathway B:Nitro ReductionStart->Reduction Pd/C, H2(Post-Amidation)LibraryBioactive CarboxamideLibrary (SAR)Amide->Library DiversificationAmine4-Amino-5-CarboxamideIntermediateReduction->AmineCyclizationRing Closure(Cyclization)Amine->Cyclization R'-COOHor UreaScaffoldPyrazolo[4,3-d]pyrimidine(Kinase/PDE5 Inhibitors)Cyclization->Scaffold Bioactive Core

Figure 1: Divergent synthetic pathways.[1] Pathway A yields simple amides for antimicrobial screening.[1] Pathway B yields fused bicyclic systems for oncology and enzymology targets.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (Library Synthesis)

Objective: To derivatize the C5-carboxylic acid with various amines to generate a structure-activity relationship (SAR) library, while leaving the C4-nitro group intact.[1]

Rationale: The electron-withdrawing nitro group at C4 decreases the electron density of the pyrazole ring, making the C5-carboxylic acid more acidic but potentially less reactive to nucleophilic attack due to electronic deactivation. Therefore, a robust coupling reagent like HATU is preferred over EDC/HOBt to ensure high yields.[1]

Materials:

  • EMPNCA (1.0 equiv)[1]

  • Diverse Amine (

    
    ) (1.2 equiv)[1]
    
  • HATU (1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask under inert atmosphere (

    
    ), dissolve EMPNCA (1.0 mmol, 199 mg) in anhydrous DMF (5 mL).
    
  • Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) and stir at

    
     for 10 minutes.
    
  • Coupling Agent: Add HATU (1.5 mmol, 570 mg) in one portion. Allow the activated ester to form for 15 minutes at

    
    . Note: The solution typically turns yellow/orange.
    
  • Amine Addition: Add the specific amine (1.2 mmol) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1]

  • Workup: Dilute with EtOAc (30 mL). Wash successively with 1N HCl (2x), sat.

    
     (2x), and Brine (1x).[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Self-Validation Check:

  • Success Indicator: Appearance of the amide carbonyl peak in

    
     NMR (~160-165 ppm) and disappearance of the broad acid -OH peak in 
    
    
    NMR.[1]
  • LC-MS: Mass shift corresponding to

    
    .[1]
    
Protocol B: "One-Pot" Nitro Reduction and Cyclization

Objective: To synthesize the pyrazolo[4,3-d]pyrimidine core (Sildenafil-like scaffold).[1]

Rationale: This protocol describes the critical transformation where the "warhead" is built. The nitro group is reduced to an amine, which then immediately attacks an electrophile (like an aldehyde or carboxylic acid derivative) to close the second ring.[1]

Safety Warning: Nitro-pyrazoles can be energetic.[1] Hydrogenation catalysts (Pd/C) are pyrophoric.[1] Handle with extreme care.

Materials:

  • Synthesized Pyrazole-5-carboxamide (from Protocol A) (1.0 equiv)

  • 10% Pd/C (10 wt% loading)

  • Hydrogen Gas (Balloon pressure)[1]

  • Triethyl orthoformate (Cyclizing agent) (Excess)[1]

  • p-TsOH (Catalytic amount)[1]

Step-by-Step Methodology:

  • Reduction: Dissolve the nitro-carboxamide (1.0 mmol) in MeOH (10 mL). Carefully add 10% Pd/C (20 mg).[1] Purge with

    
     gas and stir under a hydrogen balloon for 4 hours.
    
    • Checkpoint: Verify complete reduction of

      
       to 
      
      
      by LC-MS (Mass -30 reduction, or -16 if hydroxylamine intermediate).
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out (fire hazard). Wash with MeOH.[1]

  • Cyclization: Concentrate the filtrate to obtain the crude amine. Re-dissolve in Triethyl orthoformate (5 mL). Add p-TsOH (10 mg).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours.
    
  • Precipitation: Cool to room temperature. The product (pyrazolo[4,3-d]pyrimidin-7-one) often precipitates.[1] If not, remove solvent in vacuo and triturate with cold diethyl ether.[1]

Therapeutic Applications & Data

Oncology: Kinase Inhibition

Derivatives of EMPNCA, specifically the cyclized pyrazolo-pyrimidines, function as ATP-competitive inhibitors. The N1-ethyl and C3-methyl groups orient the molecule within the ATP-binding pocket of kinases such as CDK2 and EGFR .

Comparative Activity Profile (Generalized Data):

Derivative Type Target Class IC50 Range Mechanism
Linear Amide (Protocol A) Bacteria (Gram +) 10 - 50 µM Disruption of cell wall synthesis (putative).[1]
Fused Pyrimidine (Protocol B) PDE5 (Enzyme) 5 - 50 nM cGMP mimicry; competitive inhibition.[1]

| Fused Pyrimidine (Protocol B) | EGFR (Kinase) | 50 - 200 nM | ATP competition; blocks phosphorylation.[1] |

Antimicrobial Activity

The un-cyclized amide derivatives (Protocol A products) have shown efficacy against S. aureus and C. albicans.[1] The electron-withdrawing nitro group is believed to enhance cell membrane permeability in fungal pathogens.[1]

References

  • PubChem. (2025).[1] 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • ResearchGate. (2021).[1] Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.[2][3][4][5] Meddocs Publishers.[1][6] [Link]

  • Google Patents. (2013).[1] CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.[1][7]

  • National Institutes of Health (NIH). (2019).[1] Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.[1][8] PubMed Central.[1] [Link]

  • MDPI. (2024).[1] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. Molbank.[1] [Link][1]

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of their pyrazole derivatives. Here, we move beyond simple protocols to explore the underlying principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses common initial queries regarding pyrazole synthesis, providing a foundational understanding for further optimization.

Q1: What are the most common and versatile methods for pyrazole synthesis?

The two most widely employed methods for synthesizing the pyrazole core are the Knorr pyrazole synthesis and the Paal-Knorr synthesis.

  • Knorr Pyrazole Synthesis: This method involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound. Its versatility allows for a wide range of substituents on the resulting pyrazole ring.

  • Paal-Knorr Synthesis: While more commonly associated with pyrrole and furan synthesis, a variation using hydrazine derivatives is also a viable route to pyrazoles.

The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final pyrazole product.

Q2: My pyrazole synthesis yield is consistently low. What are the primary factors I should investigate?

Low yields in pyrazole synthesis can typically be attributed to one or more of the following factors:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical. The specific 1,3-dicarbonyl and hydrazine starting materials will dictate the ideal conditions.

  • Side Reactions: The formation of isomers or other byproducts is a common issue that consumes starting materials and complicates purification.

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can inhibit the reaction or lead to unwanted side products.

  • Inefficient Work-up or Purification: The desired product may be lost during extraction, crystallization, or chromatography.

A systematic approach to optimizing each of these variables is crucial for improving your yield.

Q3: How does the acidity of the reaction medium affect the Knorr pyrazole synthesis?

The pH of the reaction medium is a critical parameter in the Knorr synthesis. The reaction is typically catalyzed by a small amount of acid, which facilitates the initial condensation between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound. However, excessive acidity can be detrimental. Strong acids can protonate the hydrazine, reducing its nucleophilicity and thereby slowing down or even halting the reaction. Therefore, careful control of pH, often through the use of a buffer or a weak acid catalyst, is essential for achieving optimal results.

Section 2: Troubleshooting Guide - From Theory to Practice

This section provides a detailed, problem-oriented approach to overcoming common challenges in pyrazole synthesis.

Issue 1: Low or No Product Formation

Q: I've mixed my 1,3-dicarbonyl compound with hydrazine hydrate in ethanol and refluxed for several hours, but TLC analysis shows mostly unreacted starting materials. What's going wrong?

A: This is a common issue that often points to problems with reaction activation or the choice of reactants.

Causality and Expert Insights:

The initial step in the Knorr synthesis is the nucleophilic attack of the hydrazine on one of the carbonyl carbons. This step can be slow if the carbonyl is not sufficiently electrophilic or if the hydrazine is not sufficiently nucleophilic. While the reaction is often depicted as a simple condensation, the reality is a series of equilibria. Shifting these equilibria towards the product is key.

Troubleshooting Protocol:

  • Catalyst Addition: The reaction often requires a catalytic amount of acid to protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic.

    • Action: Add a few drops of glacial acetic acid to your reaction mixture. Acetic acid is generally sufficient to catalyze the reaction without significantly protonating the hydrazine. .

  • Solvent Choice: While ethanol is a common solvent, its polarity and boiling point may not be optimal for all substrate combinations.

    • Action: Consider switching to a different solvent. For less reactive substrates, a higher boiling point solvent like n-butanol or toluene (with a Dean-Stark trap to remove water) can drive the reaction to completion.

  • Hydrazine Reactivity: Hydrazine hydrate is a standard reagent, but for sterically hindered or electronically deactivated 1,3-dicarbonyls, a more nucleophilic hydrazine derivative might be necessary.

    • Action: If you are using a substituted hydrazine, ensure its purity. If using hydrazine hydrate, ensure it has not degraded.

Experimental Workflow for Catalyst Screening:

Caption: Troubleshooting workflow for low product formation.

Issue 2: Formation of Multiple Products (Isomers)

Q: My reaction produces a mixture of two isomeric pyrazoles. How can I improve the regioselectivity?

A: The formation of isomeric pyrazoles is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds. The hydrazine can attack either of the two different carbonyl groups, leading to two different products.

Causality and Expert Insights:

The regioselectivity of the reaction is determined by the relative electrophilicity of the two carbonyl carbons and any steric hindrance around them. A more electrophilic and less sterically hindered carbonyl will be preferentially attacked by the hydrazine.

Strategies for Controlling Regioselectivity:

  • Exploiting Electronic Differences: If one carbonyl is part of a ketone and the other is part of an ester, the ketone is generally more reactive towards nucleophiles.

  • Steric Hindrance: A bulky substituent near one of the carbonyl groups will sterically hinder the approach of the hydrazine, favoring attack at the other carbonyl.

  • Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to temporarily block one of the carbonyls, forcing the reaction to proceed at the desired position.

  • Pre-formation of an Enamine: Reacting the 1,3-dicarbonyl with a primary amine to form an enamine at one of the carbonyls can direct the subsequent reaction with hydrazine.

Data-Driven Solvent Effects on Regioselectivity:

The choice of solvent can sometimes influence the ratio of isomers. While highly substrate-dependent, a brief screening of solvents with different polarities can be beneficial.

SolventPolarity IndexTypical Observation
Toluene2.4May favor the thermodynamically more stable isomer due to higher reaction temperatures.
Ethanol5.2A protic solvent that can influence reaction rates through hydrogen bonding.
Acetic Acid6.2Can act as both a solvent and a catalyst, potentially altering the selectivity profile.
Issue 3: Difficult Purification

Q: My crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification methods?

A: Pyrazoles, particularly those with certain substituents, can be challenging to purify due to their polarity and potential for hydrogen bonding. If standard silica gel chromatography is failing, consider these alternatives.

Purification Troubleshooting Protocol:

  • Crystallization: This should always be the first alternative to chromatography.

    • Action: Try dissolving your crude oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then slowly add a non-polar solvent in which it is insoluble (e.g., hexanes, petroleum ether) until turbidity is observed. Allow the solution to cool slowly. Seeding with a small crystal, if available, can be helpful.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This can be exploited for purification.

    • Action: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Extract with a dilute aqueous acid solution (e.g., 1M HCl). The pyrazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure pyrazole, which can then be extracted back into an organic solvent.

  • Alternative Chromatography:

    • Action: If silica gel is not effective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds like pyrazoles. Reverse-phase chromatography (C18) is another option, particularly for more polar pyrazoles.

Purification Decision Tree:

Caption: Decision tree for pyrazole purification.

Section 3: Mechanistic Insights

Understanding the reaction mechanism is crucial for rational troubleshooting.

The Knorr Pyrazole Synthesis Mechanism:

Knorr_Mechanism cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Dehydration cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Final Dehydration A Hydrazine C Hemiaminal Intermediate A->C B 1,3-Dicarbonyl B->C D Hydrazone Intermediate C->D - H2O E Cyclic Hemiaminal D->E F Pyrazole Product E->F - H2O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

This multi-step process highlights the importance of removing water to drive the reaction forward, which is why a Dean-Stark trap is effective when using a non-polar solvent like toluene.

References

  • Title: The Knorr Pyrazole Synthesis Source: Organic Syntheses URL: [Link]

  • Title: A Review on the Synthesis of Pyrazole Derivatives and Their Biological Activities Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Comprehensive Organic Name Reactions and Reagents Source: Wiley URL: [Link]

  • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL: [Link]

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Pyrazole carboxylic acids are critical building blocks in pharmaceuticals and agrochemicals, and achieving high purity is paramount for successful downstream applications.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying pyrazole carboxylic acids?

The purification strategy for pyrazole carboxylic acids depends on the physical state of the compound (solid vs. oil), its stability, and the nature of the impurities. The three most common and effective techniques are:

  • Acid-Base Extraction: This classic technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[1][2]

  • Recrystallization: For solid compounds, this is often the most effective method for achieving high purity by removing small amounts of impurities.[1][3]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities, though it requires careful optimization for acidic compounds to prevent poor separation.[4][5]

Q2: How do I choose the right purification method for my specific pyrazole carboxylic acid?

Selecting the optimal method is a critical step. The decision can be guided by the properties of your crude product and the suspected impurities. A general decision-making workflow is outlined below.

G start Crude Pyrazole Carboxylic Acid is_solid Is the product a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes acid_base Primary Method: Acid-Base Extraction is_solid->acid_base No (Oil) recrystallize Primary Method: Recrystallization is_thermally_stable->recrystallize Yes chromatography Secondary/Alternative Method: Column Chromatography is_thermally_stable->chromatography No is_pure Is purity >95%? recrystallize->is_pure acid_base->is_pure final_product Final Pure Product chromatography->final_product is_pure->chromatography No is_pure->final_product Yes

Caption: Decision tree for selecting a purification method.

Q3: What are the most common impurities I might encounter?

Impurities typically stem from the synthetic route used. Common culprits include:

  • Unreacted Starting Materials: Such as the hydrazine and 1,3-dicarbonyl precursors.[6]

  • Side Products: Regioisomers formed during the pyrazole ring synthesis are common. For example, the synthesis of 3,4-dimethylpyrazole can be contaminated with 3-ethylpyrazole.[7]

  • Hydrolyzed Intermediates: If the synthesis starts from an ester or nitrile precursor, incomplete hydrolysis can leave these species in the crude product.[5][8]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., ethanol, toluene, ethyl acetate) may be present.

Q4: How can I reliably assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent first-pass check for spotting multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals are resolved from the product's signals.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area % purity).

  • Melting Point: A sharp melting point close to the literature value indicates high purity for a solid. For example, pyrazole-4-carboxylic acid has a reported melting point of 282 °C (decomposition).

Troubleshooting Guide

Recrystallization Issues

Q: My compound "oils out" instead of forming crystals. What should I do?

  • Probable Cause: The compound's solubility is too high in the chosen solvent at the crystallization temperature, or the solution is too concentrated, leading to supersaturation and separation as a liquid phase.

  • Solution & Rationale:

    • Re-heat the Solution: Add more solvent until the oil completely redissolves.

    • Slow Cooling: Allow the flask to cool to room temperature slowly, without disturbance. Rapid cooling often promotes oiling. Once at room temperature, proceed with ice bath cooling.

    • Use a Solvent Pair: If a single solvent fails, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly. Common pairs include ethanol/water and toluene/hexane.[1]

Q: My product recovery is very low after recrystallization. How can I improve it?

  • Probable Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used initially.

  • Solution & Rationale:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Working with a saturated solution is key to maximizing recovery.

    • Change Solvents: Select a solvent in which your compound has very high solubility when hot but very low solubility when cold. See the solvent selection table below.

    • Cool Thoroughly: Ensure the crystallization mixture is cooled in an ice bath for a sufficient period (e.g., 30-60 minutes) before filtration to minimize the amount of product dissolved in the mother liquor.

    • Concentrate the Mother Liquor: You can often recover a second crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Acid-Base Extraction Issues

Q: An intractable emulsion formed during the liquid-liquid extraction. How can I break it?

  • Probable Cause: Emulsions are common when there are fine particulates or amphiphilic impurity molecules that stabilize the interface between the organic and aqueous layers.

  • Solution & Rationale:

    • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and helping to force the separation of the layers.

    • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

    • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool to break up the stabilized droplets.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q: My product does not precipitate after acidifying the basic aqueous extract. What went wrong?

  • Probable Cause: The pH may not be sufficiently acidic to protonate the carboxylate, or the resulting carboxylic acid has some solubility in water.

  • Solution & Rationale:

    • Verify pH: Use pH paper or a pH meter to ensure the pH is at least 2-3 units below the pKa of your carboxylic acid (typically a pH of 1-2 is sufficient).[1] Add more acid if necessary.

    • Cool the Solution: Ensure the solution is thoroughly chilled in an ice bath, as solubility decreases with temperature.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the liquid level. This can provide a nucleation site for crystallization to begin.

    • Back-Extract: If the product is still not precipitating, it may be too water-soluble. In this case, extract the acidified aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane.[9] Combine the organic extracts, dry with a drying agent (e.g., MgSO₄), and evaporate the solvent to recover your product.

Column Chromatography Issues

Q: My compound is streaking badly on the silica TLC plate and column. How can I get sharp bands?

  • Probable Cause: The acidic proton of the carboxylic acid is strongly interacting with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" and elute slowly, resulting in tailing or streaking.

  • Solution & Rationale:

    • Modify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (~0.5-1%), to your eluent system. The added acid will protonate the silica surface and the pyrazole carboxylic acid, minimizing the strong ionic interactions and leading to sharper bands.

    • Use Deactivated Silica: For pyrazoles, which also contain basic nitrogen atoms, deactivating the silica gel can be effective. This can be done by preparing a slurry of the silica gel in the eluent containing 1-2% triethylamine.[3]

    • Switch to Reversed-Phase: Consider using reversed-phase (C18) silica gel.[3] In this case, the stationary phase is nonpolar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. The highly polar carboxylic acid will elute relatively quickly with minimal tailing.

Data & Protocols

Table 1: Common Solvents for Recrystallization
SolventBoiling Point (°C)Properties & Use Cases
Ethanol 78Good general-purpose solvent for moderately polar compounds. Often used in a pair with water.[3]
Water 100Ideal for compounds with high polarity and hydrogen bonding capability.
Ethyl Acetate 77A moderately polar solvent, good for compounds that are too soluble in alcohols. Can be paired with hexanes.
Toluene 111A nonpolar aromatic solvent, useful for less polar pyrazole derivatives. Its high boiling point allows for dissolving stubborn solids.
Acetic Acid 118A polar, acidic solvent that can be effective for highly polar carboxylic acids that are difficult to dissolve in other solvents.[1]
Protocol 1: Acid-Base Extraction Workflow

This protocol outlines the purification of a water-insoluble pyrazole carboxylic acid from neutral impurities.

  • Dissolution: Dissolve the crude product (1.0 g) in an organic solvent such as ethyl acetate (30 mL).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 2 x 20 mL of 1 M NaHCO₃ solution). Combine the aqueous layers.

    • Rationale: The carboxylic acid is deprotonated by the base to form a water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.

  • Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate (15 mL) to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add cold 2 M HCl dropwise with stirring until the pH of the solution is ~2 (confirm with pH paper). A precipitate of the pure pyrazole carboxylic acid should form.[9]

  • Isolation: Keep the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of cold hexane to aid in drying.[9] Dry the purified product under vacuum.

G cluster_org Organic Phase cluster_aq Aqueous Phase org1 Crude Product in Ethyl Acetate op1 Extract with 1M NaHCO₃ org1->op1 org2 Organic Layer: Neutral/Basic Impurities (Discard) aq1 Aqueous Layer: Pyrazole Carboxylate Salt op2 Acidify with cold 2M HCl to pH 2 aq1->op2 aq2 Precipitated Pure Acid op3 Filter, Wash, and Dry aq2->op3 op1->org2 op1->aq1 op2->aq2 final Pure Pyrazole Carboxylic Acid op3->final

Caption: Workflow diagram for a typical acid-base extraction.

References

  • Process for purification of carboxylic acids.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • Method for purifying pyrazoles.
  • Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. Linas-certified.com. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. ResearchGate. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quick Company. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. mocedes.org. [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. PubChem - NIH. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Nitration. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazole scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of pyrazole nitration. The methodologies and troubleshooting advice presented here are grounded in established literature and practical experience to ensure you can overcome common challenges, optimize your reaction conditions, and achieve your target molecules efficiently and safely.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions that frequently arise when planning a pyrazole nitration experiment.

Q1: What is the primary challenge in the nitration of pyrazole?

The primary challenge lies in controlling the regioselectivity of the reaction. The pyrazole ring has multiple positions susceptible to electrophilic attack (N1, C3, C4, and C5). The outcome of the nitration is highly dependent on the reaction conditions, the nature of the nitrating agent, and the substituents already present on the pyrazole ring.[1]

Q2: Which position on the pyrazole ring is most susceptible to nitration?

For N-unsubstituted pyrazoles, electrophilic substitution, including nitration, preferentially occurs at the C4 position.[2] If the C4 position is blocked, substitution may occur at the C3 or C5 positions, often requiring more forcing conditions.[2]

Q3: What are the most common nitrating agents for pyrazole?

A variety of nitrating agents are used, with the choice depending on the desired outcome and the sensitivity of the substrate. Common agents include:

  • Mixed Acid (HNO₃/H₂SO₄): A strong nitrating agent, typically used for direct C-nitration.[3]

  • Nitric Acid/Acetic Anhydride (HNO₃/Ac₂O): A milder nitrating agent that can be used for N-nitration to form an N-nitropyrazole intermediate.[3]

  • Fuming Nitric Acid/Fuming Sulfuric Acid: A powerful nitrating system often used in the synthesis of energetic materials.[3]

  • N-Nitropyrazole derivatives: These can act as controllable sources of the nitronium ion for mild and scalable nitration of a broad range of substrates.[4]

Q4: What is the role of the N-nitropyrazole intermediate?

The synthesis of C-nitropyrazoles often proceeds through a two-step mechanism involving the formation of an N-nitropyrazole intermediate, followed by a thermal or acid-catalyzed rearrangement to yield the C-nitro derivative.[3][5] This rearrangement is believed to be a[2][5] sigmatropic nitro migration.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Nitropyrazole

Symptoms:

  • After the reaction and workup, you isolate very little or none of your expected product.

  • TLC or LC-MS analysis of the crude reaction mixture shows mainly starting material.

Possible Causes & Solutions:

  • Cause A: Inactive Nitrating Agent. The nitrating agent may have degraded. For example, nitric acid can decompose over time.

    • Solution: Use a fresh bottle of the nitrating agent. For mixed acid preparations, ensure the acids are of high concentration and the mixture is prepared correctly.

  • Cause B: Insufficiently Activating Conditions. The pyrazole ring may be too deactivated for the chosen nitrating agent to react. This is particularly true for pyrazoles with electron-withdrawing substituents.

    • Solution: Switch to a stronger nitrating agent. For example, if nitric acid/acetic anhydride fails, consider using a mixed acid (HNO₃/H₂SO₄) system. Alternatively, increasing the reaction temperature may promote the reaction, but this should be done with caution due to the exothermic nature of nitration.[6]

  • Cause C: N-Nitropyrazole Intermediate Fails to Rearrange. You may have successfully formed the N-nitropyrazole, but the conditions are not suitable for the subsequent rearrangement to the C-nitropyrazole.

    • Solution: The rearrangement of N-nitropyrazole is often facilitated by heat or acid. If you have isolated the N-nitro intermediate, you can subject it to thermal conditions (e.g., heating in an appropriate solvent like benzonitrile) or treat it with a strong acid like sulfuric acid to induce rearrangement.[3]

Problem 2: Poor Regioselectivity - Mixture of Isomers Obtained

Symptoms:

  • NMR or LC-MS analysis of the product shows a mixture of nitropyrazole isomers (e.g., 3-nitro, 4-nitro, and 5-nitro).

  • For substrates with other aromatic rings (e.g., 1-phenylpyrazole), you observe nitration on both the pyrazole and the other ring.[2]

Possible Causes & Solutions:

  • Cause A: Ambiguous Directing Effects of Substituents. The electronic and steric effects of the substituents on your pyrazole may not strongly favor one position over another. Electron-donating groups tend to stabilize the 3-substituted tautomer, while electron-withdrawing groups favor the 5-substituted tautomer, influencing the nitration outcome.[1]

    • Solution: A change in the nitrating agent can significantly improve regioselectivity. For instance, to achieve selective C4-nitration of 1-phenylpyrazole, using acetyl nitrate is recommended.[2] Conversely, to nitrate the phenyl ring selectively, a mixture of nitric and sulfuric acids should be used, as the strong acid protonates and deactivates the pyrazole ring.[2]

  • Cause B: Tautomerism of N-unsubstituted Pyrazoles. For unsymmetrically substituted N-H pyrazoles, the presence of two tautomers can lead to a mixture of products.[1]

    • Solution: Protecting the N1 position with a suitable group before nitration can lock the tautomeric form and improve regioselectivity. The protecting group can be removed in a subsequent step.

Problem 3: Formation of Byproducts and Tar

Symptoms:

  • The crude reaction mixture is a dark, tarry substance.

  • TLC shows multiple spots, and purification is difficult.

  • The desired product is obtained in low yield along with significant amounts of unidentified byproducts.

Possible Causes & Solutions:

  • Cause A: Over-Nitration. The reaction conditions may be too harsh, leading to the introduction of multiple nitro groups onto the pyrazole ring or other aromatic substituents.

    • Solution: Reduce the reaction temperature and carefully control the stoichiometry of the nitrating agent. A slow, dropwise addition of the nitrating agent at low temperatures (e.g., 0°C) is crucial.[2] Using a milder nitrating agent can also prevent over-nitration.

  • Cause B: Oxidative Side Reactions. Nitrating agents are strong oxidizers and can lead to the degradation of the starting material or product, especially at elevated temperatures.

    • Solution: Maintain a low reaction temperature throughout the addition of the nitrating agent and for a period afterward. Ensure efficient stirring to dissipate heat and avoid localized "hot spots."

  • Cause C: Instability of the Product. Some nitropyrazole derivatives, especially those with multiple nitro groups, can be thermally unstable and decompose under the reaction or workup conditions.[7]

    • Solution: If you suspect product instability, try to perform the reaction at a lower temperature for a longer duration. During workup, avoid high temperatures and exposure to strong bases or acids if the product is sensitive.

Experimental Protocols

Protocol 1: Selective C4-Nitration of 1-Phenylpyrazole

This protocol is designed for the selective nitration at the C4 position of an N-substituted pyrazole.

Materials:

  • 1-Phenylpyrazole

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (d=1.5)

  • Ice-water bath

  • Sodium carbonate solution

Procedure:

  • Dissolve 1-phenylpyrazole in acetic anhydride and cool the solution to 0°C in an ice-water bath.[2]

  • Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride to the pyrazole solution while maintaining the temperature at 0°C.[2]

  • After the addition is complete, allow the mixture to stir at 0°C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Carefully pour the reaction mixture into a large volume of ice-water.

  • Neutralize the solution with a saturated sodium carbonate solution until the pH is ~7.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

Protocol 2: Synthesis of 4-Nitropyrazole via Mixed Acid Nitration

This protocol is suitable for the direct nitration of pyrazole to 4-nitropyrazole.

Materials:

  • Pyrazole

  • Fuming Nitric Acid

  • Fuming Sulfuric Acid

  • Concentrated Sulfuric Acid

  • Ice-salt bath

Optimized Conditions: The optimal molar ratio for this reaction has been reported as: n(fuming nitric acid) : n(fuming sulfuric acid) : n(concentrated sulfuric acid) : n(pyrazole) = 1.5 : 3 : 2.1 : 1.[8]

Procedure:

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to a mixture of fuming sulfuric acid and concentrated sulfuric acid, while cooling in an ice-salt bath.

  • Slowly add pyrazole to the cold nitrating mixture, ensuring the temperature does not exceed the desired reaction temperature (e.g., 50°C as reported in some optimizations).[8]

  • Stir the reaction mixture for the optimized time (e.g., 1.5 hours).[8]

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while cooling.

  • Collect the product by filtration, wash thoroughly with water, and dry.

Data Summary

ProductNitrating AgentConditionsYieldReference
4-NitropyrazoleFuming HNO₃ / Fuming H₂SO₄ / Conc. H₂SO₄50°C, 1.5hHigh[8]
3,4-DinitropyrazoleHNO₃ / Acetic Anhydride (for N-nitration) then thermal rearrangement and C-nitration55-60°C, 1h (for C-nitration)up to 55%[8]
N-Nitropyrazolestert-Butyl nitrite / CAN / O₂100°C, MeCN38-95%[4]
3-Nitro-N-methylpyrazoleNitric acid/trifluoroacetic anhydride-65%

Mechanistic Insights & Visualizations

The nitration of pyrazole can proceed through different pathways depending on the conditions. Below are diagrams illustrating the key mechanisms.

Electrophilic Aromatic Substitution at C4

This is the typical mechanism for the direct nitration of the pyrazole ring.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Pyrazole Pyrazole H2O H₂O Sigma_complex Sigma Complex (Resonance Stabilized) Pyrazole->Sigma_complex + NO₂⁺ Nitropyrazole 4-Nitropyrazole Sigma_complex->Nitropyrazole + H₂O H3O_plus H₃O⁺

Caption: Mechanism of Electrophilic Nitration at C4 of Pyrazole.

N-Nitration and Rearrangement Pathway

This pathway is common when using milder nitrating agents and is a key strategy for synthesizing 3(5)-nitropyrazoles.

G cluster_0 Step 1: N-Nitration cluster_1 Step 2: [1,5] Sigmatropic Rearrangement cluster_2 Step 3: Tautomerization Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole + HNO₃/Ac₂O Transition_State [1,5] Sigmatropic Transition State N_Nitropyrazole->Transition_State Heat (Δ) or Acid Intermediate Intermediate Transition_State->Intermediate C_Nitropyrazole 3(5)-Nitropyrazole Intermediate->C_Nitropyrazole Tautomerization

Caption: N-Nitration followed by[2][5] Sigmatropic Rearrangement.

Safety Precautions

  • Exothermic Hazard: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[6] Always use an ice bath for cooling and add the nitrating agent slowly.

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.

  • Energetic Compounds: Many nitropyrazole derivatives are energetic materials and can be explosive.[7] Handle these compounds with care, avoiding friction, shock, and high temperatures. It is recommended to work on a small scale initially.

References

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Rasayan Journal of Chemistry. 2021;14(4):2489-2495.
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. 2022;27(4):1435.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. 2020;25(21):5173.
  • Dalinger, I. L., Litosh, V. A., & Shevelev, S. A. (1997). Nitropyrazoles. 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1149-1155.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. 2022;2(9):2068–2080.
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. 2024;26(1):153-158.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes. 2023;11(11):3181.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019;24(24):4593.
  • Singh, J., Schmitt, R. J., & Shreeve, J. M. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadk3754.
  • Varma, R. S., & Kumar, D. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. 2023;28(19):6951.
  • (PDF) Nitropyrazoles (review). ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the common and complex challenges associated with the HPLC separation of pyrazole isomers. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and robust methodologies to overcome separation hurdles. We will delve into the causal factors that govern the chromatographic behavior of these structurally similar compounds and provide step-by-step protocols to achieve optimal resolution.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of pyrazole isomers so challenging?

Separating pyrazole isomers is often difficult due to their similar physicochemical properties.[1] Regioisomers frequently exhibit very close polarities, making them hard to resolve with standard chromatographic techniques.[1] Chiral isomers, or enantiomers, have identical physical properties in non-chiral environments, requiring specialized chiral stationary phases (CSPs) or additives for successful separation.[1] The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can engage in various interactions, including hydrogen bonding and π-π stacking, further complicating separations.[2][3][4]

Q2: What are the primary HPLC modes for separating pyrazole isomers?

The choice of HPLC mode is dictated by the nature of the isomers you are trying to separate. Here’s a breakdown of the most effective approaches:

  • Reversed-Phase (RP) HPLC: This is a good starting point for many pyrazole separations, particularly for regioisomers with differences in hydrophobicity. A typical mobile phase consists of acetonitrile or methanol and water, often with an acid additive like formic or phosphoric acid to improve peak shape.[5][6][7]

  • Normal-Phase (NP) HPLC: NP-HPLC, often utilizing silica gel columns, can be effective for separating regioisomers with differing polarities.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for highly polar pyrazole isomers that are poorly retained in reversed-phase mode.[8][9] It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[9]

  • Chiral HPLC: For separating enantiomers, chiral stationary phases are essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have demonstrated broad applicability for pyrazole enantioseparation.[10][11][12][13]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative, especially for chiral separations. It offers high efficiency, reduced analysis times, and is a "greener" technique compared to normal-phase LC.[14][15][16]

Troubleshooting Guide

Scenario 1: Poor or No Resolution of Regioisomers in Reversed-Phase HPLC

Problem: You are injecting a mixture of pyrazole regioisomers onto a C18 column, but they are co-eluting or showing very poor separation.

Causality: The subtle differences in the polarity and hydrophobicity of regioisomers may not be sufficient to allow for differential partitioning on a standard C18 stationary phase. The pyrazole core's ability to engage in multiple types of interactions can lead to complex retention behavior that is not solely based on hydrophobicity.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor regioisomer separation.

Step-by-Step Protocol:

  • Optimize Mobile Phase pH and Additives: The protonation state of the pyrazole ring can significantly impact retention.

    • Action: Start with a mobile phase of acetonitrile and water with 0.1% formic acid. If peak tailing is observed, consider using trifluoroacetic acid (TFA) at a similar concentration, but be mindful that TFA can suppress MS signals if using LC-MS.

  • Solvent Selectivity: The choice of organic modifier can influence separation.

    • Action: If using acetonitrile, try substituting it with methanol or a mixture of both. Methanol is a more polar and protic solvent, which can alter the interactions with the stationary phase.

  • Stationary Phase Selectivity: A standard C18 column may not provide enough selectivity.

    • Action: Switch to a stationary phase with different retention mechanisms. A phenyl-hexyl column can offer π-π interactions, which can be beneficial for aromatic compounds like pyrazoles.[3] A polar-embedded phase can provide alternative selectivity through hydrogen bonding.

  • Temperature Optimization: Temperature affects mobile phase viscosity and the kinetics of mass transfer.

    • Action: Systematically screen a temperature range (e.g., 25°C, 35°C, 45°C). Higher temperatures can sometimes improve peak efficiency and resolution.

Scenario 2: Unsuccessful Separation of Chiral Pyrazole Isomers

Problem: You are attempting to separate a racemic mixture of a chiral pyrazole derivative on a polysaccharide-based chiral stationary phase (CSP), but you are observing a single peak.

Causality: Enantiomeric separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[10][11] The stability and difference in energy of these complexes determine the degree of separation. The mobile phase composition plays a critical role in mediating these interactions.[10][11][12]

Troubleshooting Workflow:

Caption: Decision tree for chiral pyrazole separation troubleshooting.

Step-by-Step Protocol:

  • Systematic Screening of Mobile Phase Modes: The elution mode is a critical factor for success on polysaccharide-based CSPs.

    • Normal Phase (NP): Start with a mobile phase of n-hexane and an alcohol (e.g., ethanol or isopropanol). This is often a good starting point for many chiral separations.[10]

    • Polar Organic Mode: This mode, typically using acetonitrile with an alcohol modifier, can offer different selectivity and often results in shorter analysis times and sharper peaks.[10][12]

    • Reversed Phase (RP): While less common for some CSPs, an RP mobile phase (acetonitrile/water or methanol/water) should also be screened.

  • Choice of Alcohol Modifier: The type of alcohol used as a modifier can dramatically impact selectivity.

    • Action: Screen different alcohols such as ethanol, isopropanol, and n-butanol. The size and structure of the alcohol can influence how it competes with the analyte for interaction sites on the CSP.

  • Alternative CSP: If a particular CSP (e.g., a cellulose-based one) is not providing separation, an alternative with a different chiral selector should be tried.

    • Action: If you started with a cellulose-based column, switch to an amylose-based one, or vice-versa. These often provide complementary selectivity.[11][12][13]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for chiral separations, often providing faster and more efficient separations than HPLC.[14][15][16]

Data Summary Tables

Table 1: Starting Conditions for Pyrazole Isomer Separation

Isomer Type Primary HPLC Mode Typical Stationary Phase Typical Mobile Phase Key Considerations
Regioisomers Reversed-PhaseC18, Phenyl-HexylAcetonitrile/Water or Methanol/Water with 0.1% Formic AcidMobile phase pH and solvent choice are critical.
Highly Polar Isomers HILICSilica, Amide, or other polar phasesAcetonitrile/Water with buffer (e.g., Ammonium Acetate)Ensure proper column equilibration.
Enantiomers Chiral HPLC / SFCPolysaccharide-based (Cellulose, Amylose)Hexane/Alcohol, Acetonitrile/Alcohol, or CO2/Alcohol (SFC)Screen multiple mobile phase modes and alcohol modifiers.

References

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of 1H-Pyrazole, 3,5-diphenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Column chromatography conditions for separ
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Hydrophilic interaction liquid chromatography.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Royal Society of Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations.
  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed.

Sources

Technical Support Center: Interpreting NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of substituted pyrazoles by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation and interpretation of NMR data for this important class of heterocyclic compounds.

This resource moves beyond basic spectral interpretation, offering in-depth troubleshooting guides and answers to frequently encountered questions (FAQs). The content is structured to provide not just procedural steps, but the underlying scientific principles, empowering you to make informed decisions during your own experiments.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common issues and foundational concepts in pyrazole NMR spectroscopy.

FAQ 1: Why do I see fewer signals than expected in my ¹³C NMR for a 3(5)-substituted pyrazole? The C3 and C5 signals appear to be averaged.

This is a classic manifestation of annular tautomerism, a fundamental property of N-unsubstituted pyrazoles. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the distinct environments of the C3 and C5 carbons (and their attached protons) are averaged, leading to a single, often broadened, signal for each pair.

Causality: The rate of this tautomeric exchange is highly sensitive to temperature and the solvent environment. Protic solvents or those capable of forming strong hydrogen bonds can accelerate the exchange, making it more likely to observe averaged signals.[1]

Troubleshooting Steps:

  • Low-Temperature NMR: Decreasing the temperature of the NMR experiment can slow the rate of proton exchange. Below a certain temperature (the coalescence temperature), you may be able to "freeze out" the individual tautomers and resolve the separate signals for C3 and C5.

  • Solvent Selection: Switching to a non-polar, aprotic solvent (e.g., toluene-d₈, CD₂Cl₂) can disfavor the proton exchange mechanism and may help resolve the signals even at room temperature.

  • Solid-State NMR: In the solid phase, pyrazole derivatives typically exist as a single, well-defined tautomer. Solid-state NMR (CP/MAS) can be an excellent tool to identify the dominant tautomeric form, providing a baseline for interpreting solution-state data.[1][2]

FAQ 2: My N-H proton signal is extremely broad or completely absent in the ¹H NMR spectrum. How can I observe it?

The disappearance or significant broadening of the N-H proton signal is a common and often frustrating issue, directly linked to chemical exchange and the properties of the nitrogen nucleus.[1][3]

Causality:

  • Chemical Exchange: The N-H proton is acidic and can rapidly exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic/basic impurities. This rapid exchange broadens the signal, sometimes to the point of it being indistinguishable from the baseline.

  • Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin I=1 and possesses a quadrupole moment. This allows for very efficient relaxation of the attached proton, leading to significant signal broadening.[1]

  • Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium atoms, rendering the signal invisible in a standard ¹H NMR spectrum.[1]

Troubleshooting Steps:

  • Use High-Purity, Dry Solvent: Meticulously dry your deuterated solvent (e.g., using molecular sieves) to minimize exchange with residual water.

  • Vary Concentration: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may alter the exchange rate and improve signal sharpness.

  • Low Temperature: As with tautomerism, lowering the temperature can slow the exchange rate and sharpen the N-H signal.

  • ¹⁵N Isotopic Labeling: If synthetically feasible, using a ¹⁵N-labeled precursor can be a powerful solution. The ¹⁵N nucleus has a spin I=½ and no quadrupole moment, resulting in much sharper signals and observable couplings to the attached proton (¹JNH). This can also provide invaluable information for structural assignment.[4][5]

FAQ 3: How can I definitively assign the C3, C4, and C5 signals in an unsymmetrically substituted pyrazole?

Unambiguous assignment is critical, especially when determining the regiochemistry of a synthesis. While 1D NMR provides initial clues, 2D NMR techniques are the gold standard for definitive assignment.[6][7][8][9]

The Challenge: Electron-donating and electron-withdrawing substituents can significantly influence the chemical shifts of the ring carbons and protons, making assignments based on tables of typical values unreliable.[10][11]

The Solution: 2D NMR Spectroscopy

  • HSQC (Heteronuclear Single Quantum Coherence): This is the first step. It provides a direct correlation between each proton and the carbon it is directly attached to. This allows you to connect the proton and carbon "worlds."[12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this problem. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[7][12]

    • Key Correlation: The proton at the C4 position (H4) is unique because it will show a ³JCH correlation to both the C3 and C5 carbons. Once you have identified the H4 proton signal in the ¹H spectrum, you can simply look for its cross-peaks in the HMBC spectrum to definitively identify C3 and C5.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It is particularly useful for confirming the position of a substituent. For example, you can observe an NOE between the protons of a substituent at the C3 position and the ring proton at C4, but not between the C3 substituent and a C5 proton.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows for tackling specific experimental challenges.

Guide 1: Distinguishing 1,3- vs. 1,5-Disubstituted Pyrazole Isomers

Problem: You have performed a reaction that could yield two possible regioisomers of a disubstituted pyrazole (e.g., 1-phenyl-3-methylpyrazole vs. 1-phenyl-5-methylpyrazole), and the ¹H NMR alone is ambiguous.

Logic Diagram: Isomer Differentiation Workflow

G cluster_0 NMR Data Acquisition cluster_1 Analysis & Assignment cluster_2 Structure Elucidation A Acquire High-Resolution ¹H and ¹³C NMR B Acquire 2D HMBC Spectrum A->B C Acquire 2D NOESY Spectrum (Optional but Recommended) B->C F Analyze HMBC Cross-Peaks B->F G Analyze NOESY Cross-Peaks C->G D Identify Pyrazole Ring Protons (H4 and H3/H5) in ¹H NMR D->F E Identify Key Substituent Proton Signals (e.g., N-Ph, C-Me) E->F E->G H Look for long-range correlation: N-Substituent protons to C3 or C5? F->H I Look for spatial correlation: N-Substituent protons to C3-H or C5-H? G->I J Assign Structure H->J I->J

Caption: Workflow for differentiating pyrazole regioisomers.

Experimental Protocol: HMBC for Regiochemistry

  • Sample Preparation: Prepare a moderately concentrated sample (10-20 mg) of the purified isomer in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).

  • Spectrometer Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies.[14]

  • Parameter Optimization: The crucial HMBC parameter is the long-range coupling delay, which is optimized for an average J(C,H) value. For aromatic systems, a value optimized for 8-10 Hz is a standard starting point.[1]

  • Acquisition: Run the gradient-selected HMBC experiment. The acquisition time can range from 1 to several hours, depending on the sample concentration and spectrometer sensitivity.

  • Data Analysis:

    • Process the 2D data using appropriate window functions.

    • The Decisive Correlation: Identify the proton signals for the substituent on the nitrogen (e.g., the ortho-protons of an N-phenyl group). Look for a three-bond correlation (³JCH) from these specific protons to a pyrazole ring carbon.

      • If a correlation is observed to the carbon bearing the other substituent (e.g., the methyl-bearing carbon), you have the 1,5-isomer .

      • If a correlation is observed to the carbon bearing a proton, you have the 1,3-isomer .

Section 3: Data Reference Tables

The following tables provide typical chemical shift ranges for pyrazole nuclei. Caution: These values are illustrative and can be significantly influenced by substituents and solvent effects. They should be used as a guide, not as a substitute for rigorous 2D NMR analysis.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Pyrazole Ring

PositionUnsubstituted Pyrazole (in CDCl₃)Typical Range for Substituted PyrazolesNotes
N-H ~12.98.0 - 14.0Highly variable, often broad.[3]
H3 / H5 ~7.667.5 - 8.5Deshielded due to proximity to electronegative nitrogen.
H4 ~6.376.0 - 7.0Generally the most upfield of the ring protons.[15][16]

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Pyrazole Ring

PositionUnsubstituted Pyrazole (in DMSO-d₆)Typical Range for Substituted PyrazolesNotes
C3 / C5 ~134.7130 - 160Highly sensitive to substitution and tautomerism.[17][18]
C4 ~105.3100 - 115Less affected by substitution at C3/C5 compared to other carbons.

References

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • University of California, Davis. Coupling constants for 1H and 13C NMR. Available from: [Link]

  • National Institutes of Health. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. Available from: [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of pyrazole (Clark, 2010). Available from: [Link]

  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

  • National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

  • Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). Available from: [Link]

  • University of Aveiro. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • National Institutes of Health. Structure Elucidation of a Pyrazolo[15][18]pyran Derivative by NMR Spectroscopy. Available from: [Link]

  • ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF. Available from: [Link]

  • National Institutes of Health. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

  • Royal Society of Chemistry. Phys. Org. 387. Available from: [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ResearchGate. Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR... Available from: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

  • Journal of the Chemical Society of Pakistan. H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available from: [Link]

  • ResearchGate. Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Available from: [Link]

  • Reddit. Why are my NMR signals unexpectedly broad??? Available from: [Link]

  • Research Signpost. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Journal of Chemical Information and Modeling. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Available from: [Link]

  • National Institutes of Health. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Available from: [Link]

  • Michigan State University. Basic Practical NMR Concepts. Available from: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available from: [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. Available from: [Link]

Sources

Technical Support Center: Managing Safety Hazards in Nitration Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Nitration reactions, essential for synthesizing a vast array of compounds in the pharmaceutical and chemical industries, are powerful chemical transformations. However, their utility is matched by their potential hazards. These reactions are typically highly exothermic and can pose significant risks, including thermal runaways, explosions, and the formation of dangerously unstable byproducts.[1][2] This technical support guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of nitration reactions safely and effectively.

Section 1: Troubleshooting Guide - Navigating Unforeseen Events

This section addresses specific, critical issues that can arise during a nitration reaction, offering a logical framework for response and root cause analysis.

Scenario 1: Uncontrolled Temperature Excursion

Question: I've started adding my nitrating agent, and the reaction temperature is rising much faster than anticipated. My cooling system is at full capacity, but I can't get the temperature under control. What are the immediate steps I should take?

Answer:

An uncontrolled temperature increase is a clear warning sign of a potential thermal runaway, a dangerous situation where the reaction rate accelerates due to the heat it generates, potentially leading to a catastrophic failure of the reaction vessel.[3] Immediate and decisive action is required to prevent an explosion.

Immediate Actions & Troubleshooting Steps:

  • Cease Reagent Addition: Your first and most critical action is to immediately stop the addition of the nitrating agent. This cuts off the fuel for the escalating exothermic reaction.

  • Maximize Cooling: Ensure your primary cooling system is functioning at its maximum capacity. If you have a secondary or emergency cooling system, activate it immediately.

  • Prepare for Emergency Quench: If the temperature continues to climb despite stopping the feed and maximizing cooling, be prepared to execute a pre-planned quenching procedure. This is a high-stakes intervention that should only be attempted if a safe and effective quenching agent and protocol have been identified during your initial risk assessment. The quenching agent should be added cautiously to absorb heat and dilute the reactants.

  • Alert and Evacuate: If you cannot regain control of the temperature, do not hesitate to activate your facility's emergency alarm, alert all nearby personnel, and evacuate to a designated safe area.[3]

Root Cause Analysis:

  • Insufficient Heat Removal: The fundamental issue is that the rate of heat generation from the reaction is exceeding the rate of heat removal by your cooling system.[4] This could stem from an undersized cooling apparatus, poor agitation leading to localized hot spots, or fouling on the reactor walls impeding heat transfer.[5]

  • Incorrect Reagent Dosing: The concentration of your reagents may be too high, or the addition rate of the nitrating agent was too rapid, leading to an unmanageable release of energy.[3][5]

  • Contamination: The presence of unexpected impurities in your starting materials can sometimes catalyze the reaction or the decomposition of the nitrating agents, causing an unforeseen acceleration in the reaction rate.[6][7]

Preventative Measures for Future Experiments:

  • Comprehensive Thermal Hazard Assessment: Before any nitration experiment, a thorough thermal hazard assessment is non-negotiable. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) can provide crucial data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthetic reaction (MTSR).[7][8] This data is vital for designing a safe process.

  • Controlled Addition: Employ a syringe pump or a dropping funnel with precise control to ensure a slow and steady addition of the nitrating agent.

  • Adequate Cooling Capacity: Always ensure your cooling system is appropriately sized for the scale and expected exothermicity of the reaction.

  • Dilution: Performing the reaction at a lower concentration can help to moderate the rate of heat evolution.

Diagram: Runaway Reaction Emergency Response Protocol

G start Uncontrolled Temperature Rise Detected stop_feed Immediately Stop Addition of Nitrating Agent start->stop_feed enhance_cooling Maximize Cooling Capacity (Primary & Secondary Systems) stop_feed->enhance_cooling monitor_temp Monitor Temperature & Pressure Closely enhance_cooling->monitor_temp temp_controlled Temperature Stabilizes and Decreases monitor_temp->temp_controlled temp_uncontrolled Temperature Continues to Rise monitor_temp->temp_uncontrolled investigate Investigate Root Cause Post-Mortem temp_controlled->investigate quench Initiate Pre-defined Quenching Protocol temp_uncontrolled->quench quench_success Reaction Quenched Successfully quench->quench_success quench_fail Quenching Fails or is Not Possible quench->quench_fail quench_success->investigate evacuate Activate Alarm & Evacuate Area quench_fail->evacuate

Caption: Decision tree for responding to a thermal runaway in a nitration reaction.

Scenario 2: Unexpected Formation of Solids or a Biphasic Mixture

Question: During my nitration, an unexpected solid has precipitated, or the reaction has separated into two distinct liquid phases. I'm concerned about the stability of these new materials. How should I proceed?

Answer:

The unexpected formation of a new phase, be it solid or liquid, is a serious safety concern in nitration reactions. This could indicate the formation of polynitrated byproducts, which are often less soluble and can be highly unstable and sensitive to shock or friction.

Immediate Actions & Troubleshooting Steps:

  • Do Not Isolate: Under no circumstances should you attempt to filter, scrape, or otherwise isolate the newly formed solid until its identity and stability have been thoroughly assessed. Mechanical agitation of shock-sensitive compounds can lead to detonation.

  • Maintain Dilution and Controlled Agitation: If the reaction remains thermally under control, maintaining good agitation can prevent the accumulation of the new phase. However, if there is any suspicion of shock sensitivity, reduce the agitation to the minimum required for adequate mixing to avoid mechanical stress.

  • Careful In-Situ Analysis (If Possible): If it can be done safely, taking a small, representative sample of the reaction mixture for analysis by techniques such as NMR or HPLC can help in identifying the unknown components.

  • Controlled Quenching: If the identity and stability of the new phase cannot be quickly determined, the most prudent course of action is a controlled quench of the entire reaction mixture. The quenching protocol should be designed to safely decompose any potentially hazardous materials.

Root Cause Analysis:

  • Over-Nitration: The reaction conditions may have been too forcing (e.g., excessive temperature, high concentration of nitrating agent, or prolonged reaction time), leading to the formation of di- or tri-nitrated species.[9][10] These are often less soluble and more hazardous than the desired mononitrated product.

  • Side Reactions: The substrate may have undergone unforeseen side reactions, such as oxidation, leading to insoluble byproducts.[11]

  • Solubility Issues: The starting material or a reagent may not have been fully dissolved, or the product's solubility in the reaction medium is lower than anticipated.

Preventative Measures for Future Experiments:

  • Strict Stoichiometric Control: Use the minimum amount of nitrating agent necessary to achieve the desired conversion.

  • Precise Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of byproducts.[9]

  • Solvent Selection: Choose a solvent system in which all reactants and the desired product are readily soluble.

  • Thorough Literature Review: Before starting, conduct an exhaustive literature search for the specific nitration to identify any known unstable byproducts or potential side reactions.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions related to the safe planning and execution of nitration reactions.

Question 1: What are the primary hazards associated with common nitrating agents?

Answer:

The choice of nitrating agent is a critical decision that dictates the required safety protocols.

Nitrating AgentPrimary HazardsRecommended Precautions
Nitric Acid (HNO₃) Highly corrosive, powerful oxidizing agent. Can form explosive mixtures with organic compounds.[12]Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.[12]
Mixed Acid (HNO₃/H₂SO₄) Extremely corrosive, powerful oxidizing and dehydrating agent. Reactions are highly exothermic.[13]All precautions for nitric acid apply. The substrate should be added to the mixed acid slowly with highly efficient cooling. The acid mixture should be prepared by slowly adding nitric acid to sulfuric acid.[5]
Nitronium Tetrafluoroborate (NO₂BF₄) Moisture-sensitive solid. Can react violently with water.Handle in a dry atmosphere (e.g., a glove box) and store in a desiccator.
Acetyl Nitrate (CH₃COONO₂) Thermally unstable and can decompose explosively, especially when impure.Typically generated in situ at low temperatures and should not be isolated or stored.

Question 2: How can I conduct a reliable thermal hazard assessment for my nitration reaction?

Answer:

A robust thermal hazard assessment is the cornerstone of a safe nitration process.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the onset temperature of decomposition for all components of the reaction mixture (reactants, intermediates, products, and solvents).[7] This information is vital for defining a safe operating temperature window.

  • Reaction Calorimetry (RC1): An RC1 study measures the heat evolved during the reaction in real-time.[7] This allows for the calculation of the heat of reaction, the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR), which are essential for ensuring that the reactor's cooling capacity is sufficient.[8]

  • Adiabatic Dewar Calorimetry: This technique simulates a "worst-case" scenario of a complete cooling failure. It provides data on the rate of temperature and pressure rise under adiabatic conditions, which is critical for designing emergency relief systems.[14]

Question 3: What are the key considerations when scaling up a nitration reaction?

Answer:

Scaling up a nitration reaction is a complex process with significant safety implications, primarily related to heat transfer and mixing.

  • Surface-Area-to-Volume Ratio: As the size of the reactor increases, the surface-area-to-volume ratio decreases. This makes heat removal less efficient, thereby increasing the risk of a thermal runaway.

  • Mixing and Agitation: Achieving efficient mixing in a large-scale reactor is more challenging. Poor mixing can lead to localized hot spots where the reaction can accelerate uncontrollably.[5]

  • Reagent Addition Rate: The rate of addition of the nitrating agent must be carefully controlled and is often significantly slower in a larger reactor to allow for adequate heat dissipation.[15]

  • Continuous Flow Chemistry: For some nitrations, transitioning to a continuous flow process in a microreactor can be an inherently safer approach for scale-up.[16] The small dimensions of these reactors offer superior heat and mass transfer, minimizing the risk of thermal runaway.[16]

  • Emergency Preparedness: A comprehensive emergency response plan, including a properly sized emergency relief system, is mandatory for any pilot-plant or large-scale nitration.[14]

Diagram: Nitration Reaction Hazard Decision Tree

G start Plan Nitration Reaction lit_review Conduct Thorough Literature Review (Identify known hazards) start->lit_review thermal_hazard Perform Thermal Hazard Assessment (DSC, RC1) lit_review->thermal_hazard risk_assessment Conduct Formal Risk Assessment thermal_hazard->risk_assessment low_risk Proceed with Caution (Small Scale) risk_assessment->low_risk Acceptable Risk high_risk High Risk Identified risk_assessment->high_risk Unacceptable Risk redesign Redesign Experiment (e.g., different nitrating agent, lower concentration, flow chemistry) high_risk->redesign proceed Implement Additional Controls (e.g., enhanced cooling, quench system) high_risk->proceed redesign->thermal_hazard proceed->low_risk

Caption: A decision-making workflow for assessing and mitigating hazards in nitration reactions.

References
  • The Safety Master. (2024, June 7). Nitration reaction safety. YouTube. Retrieved from [Link]

  • The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. TSM TheSafetyMaster Private Limited. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • ACS Publications. (2013, November 22). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from [Link]

  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 12: Nitration Reactions. Retrieved from [Link]

  • Unnamed Publisher. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. Retrieved from [Link]

  • IChemE. (n.d.). Why reactions run away. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • ARIA. (2017, August). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • MDPI. (2025, July 7). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • Reddit. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • Gexcon. (n.d.). Runaway Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

  • Reddit. (2023, November 28). Di-nitration troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal hazards evaluation for sym-TCB nitration reaction using thermal screening unit (TSU). Retrieved from [Link]

  • Nanjing Tech University. (2024, October). Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO3-AC2O as nitrating agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 18.2c EAS Nitration. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

Sources

Technical Support Center: Accelerating Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, with a specific focus on reducing reaction times while maintaining high yields and purity. The following sections provide in-depth answers to common questions and troubleshooting advice for issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: My standard pyrazole synthesis is taking several hours. What are the most effective methods to significantly reduce the reaction time?

The most impactful methods for drastically cutting down reaction times in pyrazole synthesis involve the use of non-conventional energy sources.[1][2]

  • Microwave-Assisted Organic Synthesis (MAOS): This is arguably the most effective technique for accelerating these reactions. By using a dedicated scientific microwave reactor, you can often reduce reaction times from several hours to a matter of minutes.[3] The principle behind this is the efficient and rapid heating of the reaction mixture through the direct interaction of microwaves with polar molecules in the sample.[3] This uniform, internal heating not only speeds up the reaction but can also lead to higher product yields and improved purity by minimizing the formation of unwanted side products.[3]

  • Ultrasound-Assisted Synthesis: Sonication is another powerful technique that can accelerate pyrazole synthesis. Ultrasound waves induce acoustic cavitation in the reaction medium, creating localized high-pressure and high-temperature zones that enhance mass transfer and reaction rates.

Q2: How critical is the choice of solvent for reducing reaction time, especially in microwave-assisted synthesis?

Solvent selection is a critical parameter that can dramatically influence your reaction's speed and success, particularly in a microwave-assisted setup.

  • For Microwave-Assisted Reactions: The ideal solvent should have a high dielectric constant, which allows it to efficiently absorb microwave energy and rapidly heat the reaction mixture.[3] Commonly used polar solvents include ethanol, acetic acid, and dimethylformamide (DMF).[3]

  • Solvent-Free Conditions: In some cases, you can eliminate the solvent entirely.[4] This "green chemistry" approach is not only environmentally friendly but can also lead to faster reaction rates as the reactants themselves absorb the microwave energy.[3][4]

  • Conventional Heating: Even with traditional heating methods, the solvent plays a key role. Aprotic dipolar solvents can sometimes yield better results than polar protic solvents like ethanol.[5]

Q3: Can catalysts accelerate my pyrazole synthesis at room temperature?

Yes, the right catalyst can often eliminate the need for high temperatures and significantly shorten reaction times, even allowing the synthesis to proceed efficiently at room temperature. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a straightforward and rapid method for obtaining polysubstituted pyrazoles.[5][6] However, in some cases, the reaction may not proceed at all without a catalyst.[6]

Several types of catalysts have been shown to be effective:

  • Lewis Acids: For instance, lithium perchlorate has been successfully used as a Lewis acid catalyst in an eco-friendly procedure for pyrazole synthesis.[6]

  • Nano-catalysts: Nano-ZnO has been demonstrated as an efficient and environmentally friendly catalyst for the synthesis of pyrazole derivatives in aqueous media.[5]

  • Other Catalysts: A wide range of other catalysts, including iodine and various transition metals like ruthenium and silver, have been employed to accelerate pyrazole synthesis under mild conditions.[6][7][8]

Q4: What are multicomponent reactions (MCRs) and how can they help reduce overall synthesis time?

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, in this case, a pyrazole derivative.[9] This approach offers several advantages for reducing overall synthesis time:

  • Operational Simplicity: MCRs are one-pot reactions, which eliminates the need for isolating and purifying intermediates, saving significant time and resources.[9]

  • High Atom Economy: These reactions are designed to incorporate most of the atoms from the starting materials into the final product, which is a hallmark of efficient synthesis.[9]

  • Rapid Access to Complexity: MCRs allow for the rapid construction of structurally diverse pyrazole libraries, which is particularly valuable in drug discovery and development.[9]

For example, a four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate can efficiently produce dihydropyrano[2,3-c]pyrazoles.[9] Some MCRs for pyrazole synthesis have been reported to be completed in as little as 5 minutes.[9]

Troubleshooting Guide

Problem 1: My reaction is extremely slow or not proceeding at all under conventional heating.

Causality: This often points to insufficient activation energy for the reaction to proceed at a reasonable rate. The inherent kinetics of the specific pyrazole synthesis you are performing may be slow under your current conditions. Additionally, some pyrazole syntheses, particularly those involving 1,3-dicarbonyl compounds and hydrazines, may not proceed without a catalyst.[6]

Troubleshooting Steps:

  • Introduce a Catalyst: If you are not already using one, the addition of a catalyst is the first logical step.

    • Acid Catalysis: A common approach is to add a catalytic amount of a protic acid (e.g., acetic acid, HCl) or a Lewis acid (e.g., LiClO4, nano-ZnO).[5][6] This can significantly accelerate the condensation and cyclization steps.

  • Increase the Temperature: If you are running the reaction at room temperature, gradually increasing the heat will likely increase the reaction rate. Monitor the reaction by TLC to find the optimal temperature that balances reaction speed with the formation of side products.

  • Switch to a High-Boiling Point Solvent: If your current solvent is limiting the reaction temperature, consider switching to a higher-boiling point solvent like DMF or DMAc.[5]

  • Employ Microwave or Ultrasound: For a more dramatic reduction in reaction time, transitioning to microwave-assisted synthesis or using an ultrasonic bath is highly recommended.[1][3]

Problem 2: I'm getting a low yield and a mixture of regioisomers.

Causality: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[5][6] Low yields can be attributed to incomplete reactions, degradation of starting materials or products, or the formation of side products.

Troubleshooting Steps:

  • Optimize Reaction Conditions for Regioselectivity:

    • Solvent Choice: The choice of solvent can influence regioselectivity. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in an acidic medium has been shown to improve regioselectivity compared to conventional reactions in ethanol.[5]

    • Catalyst Selection: Certain catalysts can favor the formation of one regioisomer over another. It is worth screening different catalysts to see their effect on the product distribution.

  • Modify the Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, although it may require a longer reaction time. Conversely, for some silver-catalyzed reactions, increasing the temperature to 60°C improved the yield, but higher temperatures led to a decrease.[6]

  • Consider a Different Synthetic Route: If optimizing the current reaction is unsuccessful, exploring an alternative synthetic strategy that offers better regiocontrol may be necessary.

Problem 3: My microwave-assisted synthesis is not working as expected (low yield, charring).

Causality: These issues in a microwave reactor often stem from improper solvent choice, incorrect parameter settings, or the use of non-specialized equipment.

Troubleshooting Steps:

  • Verify Solvent Choice: Ensure you are using a solvent with a high dielectric constant that can efficiently absorb microwaves, such as ethanol, DMF, or acetic acid.[3] Using a non-polar solvent like xylene or toluene may result in inefficient heating as they are largely transparent to microwaves.[10]

  • Optimize Microwave Parameters:

    • Temperature: Do not assume that higher is always better. Excessive temperatures can lead to decomposition. Perform a temperature screen to find the optimal balance.

    • Time: While microwave synthesis is fast, some reactions still require several minutes. Monitor the reaction's progress to determine the ideal reaction time.

  • Use a Dedicated Scientific Microwave Reactor: It is strongly advised not to use a domestic microwave oven for chemical synthesis.[3] Scientific reactors are designed with essential safety features and allow for precise control over temperature, pressure, and power, which is crucial for reproducibility and safety.[3]

Data Summary and Protocols

Table 1: Comparison of Reaction Times for Pyrazole Synthesis Methods
MethodTypical Reaction TimeKey AdvantagesConsiderations
Conventional Heating Several hours to daysSimple setupSlow, often lower yields, potential for side products
Microwave-Assisted 2-15 minutesDrastically reduced time, higher yields, improved purityRequires specialized equipment, solvent choice is critical
Ultrasound-Assisted 30-60 minutesFaster than conventional, good for heterogeneous reactionsRequires an ultrasonic bath or probe
Catalysis at RT 1-4 hoursMild conditions, energy-efficientCatalyst selection is key, may not be as fast as MAOS
Multicomponent Reactions 5 minutes to a few hoursHigh efficiency, one-pot synthesis, rapid diversificationReaction discovery and optimization can be complex
Experimental Protocol: Microwave-Assisted Knorr Pyrazole Synthesis

This protocol provides a general guideline for adapting a traditional Knorr pyrazole synthesis to a microwave-assisted method.

Reactants:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Hydrazine derivative (1.1 mmol)

  • Ethanol (3 mL)

Procedure:

  • Combine the 1,3-dicarbonyl compound, hydrazine derivative, and ethanol in a 10 mL microwave reaction vessel.

  • Add a magnetic stir bar to the vessel.

  • Seal the vessel with a snap cap.

  • Place the vessel in the cavity of a scientific microwave reactor.

  • Set the reaction parameters:

    • Temperature: 100 °C

    • Ramp time: 2 minutes

    • Hold time: 5 minutes

    • Power: 100 W (adjust as needed to maintain temperature)

    • Stirring: Medium

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Work up the reaction mixture as per your standard procedure (e.g., solvent evaporation, extraction, crystallization).

  • Analyze the product for yield and purity (e.g., by NMR, LC-MS).

Note: These parameters are a starting point and should be optimized for your specific substrates.

Visualizing the Workflow

Logical Flow for Accelerating Pyrazole Synthesis

The following diagram illustrates a decision-making workflow for a researcher aiming to reduce the reaction time of a pyrazole synthesis.

G start Start: Slow Pyrazole Synthesis catalyst Introduce Catalyst? (e.g., Acid, Lewis Acid) start->catalyst temp Increase Temperature? catalyst->temp  No / Insufficient  Improvement optimized Optimized Reaction (Fast & Efficient) catalyst->optimized Yes (Sufficient Improvement) non_conv Use Non-Conventional Energy Source? temp->non_conv No / Insufficient Improvement temp->optimized Yes (Sufficient Improvement) mcr Consider Multicomponent Reaction? non_conv->mcr No / Explore Other Options maos Microwave-Assisted Synthesis non_conv->maos Yes ultrasound Ultrasound-Assisted Synthesis non_conv->ultrasound Yes mcr->optimized Yes maos->optimized ultrasound->optimized

Caption: Decision workflow for optimizing pyrazole synthesis time.

References

  • BenchChem. (n.d.). Reducing reaction time for pyrazole synthesis with microwave assistance.
  • Bentham Science Publishers. (2023, June 1). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
  • SciELO. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • Organic Letters. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Validation of HPLC Methods for Pyrazole Analysis: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate quantification of pyrazole and its derivatives is paramount. These five-membered heterocyclic compounds are foundational scaffolds in a vast array of pharmacologically active agents, exhibiting properties ranging from anti-inflammatory to anti-cancer. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of these compounds due to its high resolution, sensitivity, and robustness. This guide provides an in-depth, experience-driven walkthrough of validating an HPLC method for pyrazole analysis, comparing it with other analytical alternatives and underscoring the rationale behind critical methodological choices.

The Foundational Role of HPLC in Pyrazole Analysis

The selection of an analytical method is a critical decision in the drug development pipeline. For pyrazole-containing molecules, HPLC is often favored for its ability to separate the analyte of interest from impurities and degradation products, a crucial requirement for stability studies and quality control. The principles of chromatography, involving a stationary phase and a mobile phase, allow for the fine-tuning of separation based on the specific physicochemical properties of the pyrazole derivative .

A Validated Reversed-Phase HPLC Method for Pyrazole Analysis

Herein, we detail a robust and validated Reversed-Phase HPLC (RP-HPLC) method for the determination of a model pyrazole compound. The choice of a reversed-phase approach, typically employing a C18 column, is based on the generally non-polar to moderately polar nature of many pyrazole derivatives.

Experimental Protocol: A Step-by-Step Guide

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Column: A Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) is a common choice, offering excellent peak shape and resolution for a wide range of compounds.

  • Mobile Phase: A gradient elution is often employed to ensure the separation of compounds with varying polarities. A typical gradient might involve:

    • Solvent A: 0.1% Formic Acid in Water. The addition of an acid like formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing, and improves the ionization of the analyte for mass spectrometry detection if coupled.

    • Solvent B: Acetonitrile.

    • Gradient Program: Start with 95% A, hold for 2 minutes, then ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: The wavelength for detection should be set at the λmax (wavelength of maximum absorbance) of the pyrazole analyte, which can be determined using the DAD. For many pyrazole derivatives, this falls within the 254-270 nm range.

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the pyrazole reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For a drug product, this may involve dissolving a known weight of the final product in the mobile phase. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

Method Validation: The Cornerstone of Trustworthy Data

Method validation is a mandatory process to ensure the reliability of the analytical data. The International Council for Harmonisation (ICH) guidelines provide a framework for this process.

dot

Caption: Workflow for HPLC Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a placebo and observing no interfering peaks at the retention time of the pyrazole analyte.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration, and a correlation coefficient (r²) of >0.999 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Comparative Analysis of Analytical Methods for Pyrazole

While HPLC is a powerful tool, it is not the only option. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation.

Comparison with Other HPLC Methods

The versatility of HPLC allows for numerous variations in the method. The following table compares the presented method with other published HPLC methods for pyrazole derivatives.

ParameterMethod A (This Guide)Method B (Normal-Phase)Method C (Ion-Pair)
Stationary Phase C18 (Reversed-Phase)Silica (Normal-Phase)C18 with Ion-Pairing Reagent
Mobile Phase Water/Acetonitrile GradientHexane/IsopropanolMethanol/Water with Tetrabutylammonium Phosphate
Analyte Polarity Non-polar to moderately polarPolarIonic or highly polar
Advantages Versatile, good peak shapesGood for isomer separationEnhanced retention of polar analytes
Disadvantages May have poor retention for very polar analytesSensitive to water content, solvent costComplex mobile phase, potential for column degradation
Comparison with Alternative Analytical Techniques

Beyond HPLC, other techniques can be employed for pyrazole analysis.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, small sample volume, rapid analysis.Lower sensitivity and precision compared to HPLC for some applications.
UV-Vis Spectrophotometry Measurement of the absorption of UV-Vis light by the analyte.Simple, rapid, and cost-effective.Low specificity, susceptible to interference from other absorbing compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC coupled with a mass spectrometer for detection.High sensitivity and selectivity, provides molecular weight and structural information.Higher cost and complexity.

dot

Caption: Decision tree for analytical method selection.

Conclusion

The validation of an HPLC method for pyrazole analysis is a rigorous but essential process for ensuring data quality and regulatory compliance. The RP-HPLC method detailed in this guide offers a robust and versatile starting point for a wide range of pyrazole derivatives. However, the ultimate choice of analytical technique should be guided by the specific properties of the analyte and the goals of the analysis. By understanding the principles behind method validation and the comparative strengths and weaknesses of different analytical approaches, researchers can confidently select and validate the most appropriate method for their needs, ensuring the integrity and reliability of their scientific findings.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

A Definitive Guide to the Structural Elucidation of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any new chemical entity through the development pipeline. This guide provides an in-depth, multi-faceted approach to the structural verification of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a substituted pyrazole with potential applications in medicinal chemistry. We will move beyond a simple listing of techniques to provide a comparative analysis, grounded in the principles of spectroscopic and spectrometric analysis, and offer detailed experimental protocols.

Introduction: The Imperative of Structural Integrity

The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. In the context of drug discovery, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, a robust and orthogonal analytical approach is not merely best practice; it is an essential component of the research and development process.[1][2] This guide will detail a systematic workflow for confirming the structure of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a compound with the molecular formula C₇H₉N₃O₄ and a molecular weight of approximately 199.16 g/mol .[3]

The Candidate Molecule: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Before delving into analytical methodologies, let us first consider the expected structural features of the target molecule, as this will inform our interpretation of the experimental data.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

  • N-Ethyl Group: An ethyl substituent on one of the pyrazole nitrogen atoms (position 1).

  • C-Methyl Group: A methyl substituent on a pyrazole carbon atom (position 3).

  • Nitro Group: A nitro (-NO₂) substituent on a pyrazole carbon atom (position 4).

  • Carboxylic Acid Group: A carboxylic acid (-COOH) substituent on a pyrazole carbon atom (position 5).

The IUPAC name, 1-ethyl-3-methyl-4-nitropyrazole-5-carboxylic acid, and its CAS number, 26308-39-4, provide a unique identifier for this specific isomer.[3]

A Multi-Pronged Approach to Structural Confirmation

No single analytical technique can unequivocally determine the structure of a novel compound.[4][5] A combination of methods is required to piece together the molecular puzzle, each providing a unique and complementary piece of information. The primary techniques for the structural elucidation of a small organic molecule like our target compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In an ideal scenario, single-crystal X-ray diffraction would provide the ultimate confirmation of the three-dimensional structure.

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR will reveal the number of distinct proton environments and their neighboring protons. For 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, we would anticipate the following signals:

  • Ethyl Group: A quartet (2H) and a triplet (3H) characteristic of an ethyl group attached to a heteroatom. The quartet arises from the methylene protons (-CH₂-) being split by the adjacent methyl protons, and the triplet from the methyl protons (-CH₃) being split by the adjacent methylene protons.

  • Methyl Group: A singlet (3H) corresponding to the methyl group at position 3 of the pyrazole ring. This signal is a singlet because there are no adjacent protons.

  • Carboxylic Acid Proton: A broad singlet (1H) for the acidic proton of the carboxylic acid group. The chemical shift of this proton can be highly variable and dependent on concentration and solvent.

Carbon NMR provides information about the different carbon environments in the molecule. We would expect to see seven distinct signals corresponding to the seven carbon atoms in the structure:

  • Carboxylic Acid Carbonyl: A signal in the downfield region (typically ~160-180 ppm).

  • Pyrazole Ring Carbons: Three signals corresponding to the carbons at positions 3, 4, and 5. The carbon bearing the nitro group (C4) will likely be significantly shifted.

  • Ethyl Group Carbons: Two signals for the methylene (-CH₂-) and methyl (-CH₃) carbons.

  • Methyl Group Carbon: One signal for the methyl carbon at position 3.

To definitively assign the signals and confirm the connectivity, two-dimensional NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, confirming the connectivity within the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of the ¹H and ¹³C signals for the ethyl and methyl groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the overall connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For instance, we would expect to see correlations between the protons of the N-ethyl group and the carbons of the pyrazole ring (C5 and N-N-C3), and between the protons of the C-methyl group and the carbons of the pyrazole ring (C3, C4, and C5).

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Materials:

  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, 1-2 second relaxation delay.

    • Process the spectrum (Fourier transform, phase correction, baseline correction, and integration).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.

    • Process the spectrum.

  • 2D NMR Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

    • Optimize parameters according to the instrument and sample.

  • Data Analysis:

    • Analyze all spectra to assign the signals and confirm the proposed structure.

    • Compare the observed chemical shifts and coupling constants with expected values for similar pyrazole derivatives.

Mass Spectrometry: Confirming the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[6] It provides crucial information about the molecular weight of the compound and can offer insights into its structure through fragmentation analysis.

HRMS is essential for determining the elemental composition of the molecule. By providing a highly accurate mass measurement, we can confirm that the molecular formula is indeed C₇H₉N₃O₄.

In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the connectivity of the different functional groups. For our target molecule, we would expect to see characteristic losses, such as the loss of the carboxylic acid group (CO₂H), the nitro group (NO₂), and fragmentation of the ethyl group.

Experimental Protocol: Mass Spectrometry Analysis

Objective: To determine the accurate mass and fragmentation pattern of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Materials:

  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (approx. 1 mg)

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., electrospray ionization - ESI, in either positive or negative ion mode).

  • MS Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

  • HRMS Acquisition:

    • Acquire a high-resolution mass spectrum of the molecular ion to determine its accurate mass and elemental composition.

  • MS/MS Acquisition:

    • Isolate the molecular ion.

    • Fragment the isolated ion using collision-induced dissociation (CID) or other fragmentation techniques.

    • Acquire the tandem mass spectrum.

  • Data Analysis:

    • Determine the accurate mass and compare it to the calculated mass for C₇H₉N₃O₄.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which will support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify characteristic vibrational frequencies of different bonds.

For 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, we would expect to see characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid.

  • C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ from the carboxylic acid.

  • N-O stretch (nitro group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹ from the ethyl and methyl groups.

  • C=N and C=C stretches: Bands in the 1400-1600 cm⁻¹ region from the pyrazole ring.

Experimental Protocol: Infrared Spectroscopy

Objective: To obtain the infrared spectrum of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid to identify its functional groups.

Materials:

  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1-2 mg)

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Compare the observed spectrum with a database of known spectra, if available.

Data Summary and Comparison

To provide a clear and concise overview of the expected analytical data, the following table summarizes the key predicted results from each technique.

Analytical TechniquePredicted Key Observations for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
¹H NMR Quartet and triplet (ethyl group), singlet (methyl group), broad singlet (carboxylic acid proton).
¹³C NMR Seven distinct signals, including a carbonyl carbon and signals for the pyrazole ring, ethyl, and methyl carbons.
HRMS Molecular ion peak corresponding to the accurate mass of C₇H₉N₃O₄.
MS/MS Fragmentation pattern showing losses of CO₂H, NO₂, and fragments of the ethyl group.
IR Spectroscopy Characteristic absorption bands for O-H, C=O, N-O, and C-H stretching vibrations.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Workflow cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesized Compound (1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Provides connectivity & stereochemistry MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Confirms molecular weight & formula IR Infrared Spectroscopy Synthesis->IR Identifies functional groups XRay X-Ray Crystallography (Optional but Definitive) Synthesis->XRay Provides 3D structure Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation XRay->Confirmation

Caption: A logical workflow for the comprehensive structural confirmation of a novel chemical entity.

Conclusion: A Foundation of Certainty

The structural confirmation of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, as with any novel compound, relies on a synergistic and evidence-based approach. By combining the detailed connectivity information from NMR spectroscopy, the precise mass and elemental composition from mass spectrometry, and the functional group identification from infrared spectroscopy, a confident structural assignment can be made. This rigorous analytical process ensures the integrity of the data and provides a solid foundation for any subsequent research and development activities.

References

  • PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Characterising new chemical compounds & measuring results. [Link]

  • ACS Publications. Structural Analysis of Natural Products. [Link]

  • ResearchGate. Techniques and Methods of Identification. [Link]

  • International Journal of Scientific Research in Science and Technology. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • BioPharmaSpec. Structural Analysis of Novel Chemistries. [Link]

Sources

A Senior Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Classical and Modern Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal and agricultural chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, leading to blockbuster pharmaceuticals such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra).[1][2] The continued prevalence of this motif in bioactive compounds necessitates a deep understanding of the synthetic methodologies available for its construction.[3]

This guide provides a comparative overview of the principal methods for pyrazole synthesis. We will move from the foundational classical reactions to contemporary approaches that prioritize efficiency, safety, and environmental sustainability. By examining the underlying mechanisms, operational parameters, and relative merits of each method, this document aims to equip researchers, chemists, and drug development professionals with the critical knowledge needed to select and optimize the ideal synthetic strategy for their specific target molecules.

I. Classical Approaches: The Foundations of Pyrazole Synthesis

The bedrock of pyrazole synthesis lies in condensation reactions that unite a three-carbon (C-C-C) electrophilic unit with a hydrazine-based (N-N) nucleophile. These methods, while decades-old, remain highly relevant and are often the first choice for many applications.

The Knorr Pyrazole Synthesis: The Workhorse Reaction

The most common and classic method for forming the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] This reaction is prized for its reliability and the ready availability of its starting materials.[5]

Mechanism and Causality: The reaction typically proceeds under acidic conditions.[6] The mechanism involves an initial nucleophilic attack by one nitrogen of the hydrazine onto one of the carbonyl carbons, forming a hemiaminal intermediate which subsequently dehydrates to an enamine or hydrazone. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[6][7]

The choice of acid catalyst (often a mineral acid like HCl or a weaker acid like acetic acid) is crucial; it serves to activate the carbonyl groups towards nucleophilic attack without promoting unwanted side reactions. The key challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling regioselectivity. The initial attack can occur at either carbonyl group, potentially leading to a mixture of regioisomeric products.[5] This regiochemical outcome is influenced by a combination of steric and electronic factors of the substituents on both reactants, as well as the pH of the reaction medium.[5]

Knorr_Mechanism Figure 1: Knorr Pyrazole Synthesis Mechanism reactants 1,3-Dicarbonyl + Hydrazine (R'-NHNH2) step1 Nucleophilic Attack (Imine Formation) reactants->step1 + H+ intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 cyclic_int Hydroxypyrazolidine Intermediate step2->cyclic_int step3 Dehydration (Aromatization) cyclic_int->step3 - H2O product Pyrazole Product step3->product

Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism

Synthesis from α,β-Unsaturated Aldehydes and Ketones

Another venerable and highly effective strategy involves the reaction of α,β-unsaturated carbonyl compounds (chalcones, enones) with hydrazines.[8] This method offers a different entry point to the pyrazole core, often leading to pyrazoline intermediates.

Mechanism and Causality: The reaction begins with a Michael (1,4-conjugate) addition of the hydrazine to the β-carbon of the unsaturated system.[2] This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the carbonyl carbon, forming a cyclic intermediate. Subsequent dehydration and oxidation (often spontaneous in the presence of air, or facilitated by an added oxidant) yields the aromatic pyrazole.[2][4]

This pathway's primary advantage is its use of readily accessible α,β-unsaturated systems, which can be prepared through various methods like the Aldol or Claisen-Schmidt condensations. The initial Michael addition step is often the regiochemical determining step, providing a reliable way to control substituent placement.

II. Modern Synthetic Strategies: Pursuing Efficiency and Sustainability

While classical methods are robust, modern organic synthesis increasingly demands faster, more efficient, and environmentally benign protocols.[9][10] The synthesis of pyrazoles has been significantly advanced by the adoption of such "green" chemistry principles.[11]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[10] In pyrazole synthesis, it dramatically reduces reaction times from hours to mere minutes and often improves yields.[12]

Mechanism and Causality: Microwave energy directly and efficiently heats the reaction mixture through dielectric heating, leading to a rapid increase in temperature and pressure within a sealed vessel. This superheating of the solvent accelerates reaction rates far beyond what is achievable with conventional heating. For instance, a one-pot synthesis of pyrazolone derivatives that might take hours conventionally can be completed in 10 minutes under microwave irradiation.[13] This rapid, uniform heating minimizes the formation of side products that can occur during prolonged heating in classical methods.[14]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, epitomize the principles of atom and step economy.[15] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles.[4]

Workflow and Causality: A common MCR strategy might involve the in situ generation of a 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound, which is then immediately trapped by a hydrazine.[4] For example, a ketone, an acid chloride, and a hydrazine can be combined in one pot; the ketone and acid chloride first react to form a 1,3-diketone, which then undergoes a Knorr-type cyclization with the hydrazine without needing isolation of the intermediate.[4][16] This approach is highly efficient as it bypasses the need for multiple sequential steps, purifications, and solvent changes, thereby saving time, resources, and reducing waste.[17]

MCR_Workflow Figure 2: Workflow for a One-Pot Pyrazole MCR start Reactants: Ketone (A) Aldehyde (B) Hydrazine (C) process One-Pot Reaction Vessel (Single Solvent, Catalyst) start->process step1 Step 1 (in situ): Knoevenagel Condensation (A + B → Intermediate D) process->step1 step2 Step 2 (in situ): Michael Addition (D + C → Intermediate E) step1->step2 step3 Step 3 (in situ): Cyclization/Aromatization (E → Final Product) step2->step3 product Polysubstituted Pyrazole step3->product

Caption: Figure 2: Workflow for a One-Pot Pyrazole MCR

III. Comparative Performance and Experimental Data

The choice of synthetic method depends critically on the desired substitution pattern, scale, available equipment, and "green" considerations. The following table summarizes key performance metrics for the discussed methods.

MethodKey PrecursorsTypical ConditionsReaction TimeYields (%)Key AdvantagesKey Limitations
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesAcetic acid or mineral acid, reflux2 - 24 hours70 - 95High reliability, readily available starting materialsRegioselectivity issues with unsymmetrical substrates[5]
From α,β-Unsaturated Carbonyls Enones/Chalcones, HydrazinesReflux in ethanol or acetic acid1 - 12 hours65 - 90Good regiochemical controlRequires an oxidation step which may not be spontaneous
Microwave-Assisted Various (as above)Sealed vessel, superheated solvent (e.g., EtOH, HCl)5 - 20 minutes80 - 95+Drastic reduction in reaction time, often higher yields[12]Requires specialized microwave reactor equipment; scalability can be a concern
Multicomponent Reactions (MCRs) Aldehydes, Ketones, Hydrazines, etc.One-pot, often catalyzed30 mins - 8 hours75 - 90High step and atom economy, operational simplicity[15]Reaction discovery and optimization can be complex

IV. Detailed Experimental Protocols

To provide a practical context, detailed protocols for two representative syntheses are provided below.

Protocol 1: Classical Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole

This protocol is adapted from standard laboratory procedures for the Knorr synthesis.[18]

Materials:

  • Benzoylacetone (1,3-dicarbonyl): 1.62 g, 10 mmol

  • Hydrazine hydrate (64%): 0.5 mL, 10 mmol

  • Glacial Acetic Acid: 15 mL

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add benzoylacetone (1.62 g) and glacial acetic acid (15 mL).

  • Stir the mixture to dissolve the solid.

  • Slowly add hydrazine hydrate (0.5 mL) to the solution. An exothermic reaction may be observed.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) using a heating mantle.

  • Maintain reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A white precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

  • Dry the product in a desiccator. Typical yield: ~1.4 g (88%).

  • Self-Validation: Characterize the product by melting point and NMR spectroscopy to confirm its identity and purity.[18]

Protocol 2: Microwave-Assisted, One-Pot, Three-Component Synthesis of a Pyrazolone Derivative

This protocol is based on a reported solvent-free, microwave-assisted synthesis.[13]

Materials:

  • Ethyl acetoacetate: 0.45 mmol

  • 3-Nitrophenylhydrazine: 0.3 mmol

  • 3-Methoxy-4-ethoxy-benzaldehyde: 0.3 mmol

  • 50 mL flask suitable for a domestic microwave oven

Procedure:

  • In a 50 mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and the benzaldehyde derivative (0.3 mmol).

  • Place the flask (unsealed) in the center of a domestic microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.

  • After irradiation, carefully remove the flask and allow it to cool to room temperature. A solid mass will have formed.

  • Add a small amount of ethyl acetate (~5 mL) to the flask and break up the solid (trituration).

  • Collect the solid product by suction filtration.

  • Wash the product with a small amount of cold ethyl acetate to remove any unreacted starting materials.

  • Dry the product. Expected yield: ~83%.[13]

  • Self-Validation: The product's identity and purity should be confirmed via melting point, ¹H-NMR, ¹³C-NMR, and mass spectrometry, comparing the data to reported values.[13]

V. Conclusion and Future Outlook

The synthesis of pyrazoles is a mature field, yet it continues to evolve. While the classical Knorr synthesis and related condensation reactions remain indispensable due to their simplicity and reliability, modern methods offer compelling advantages. Microwave-assisted synthesis provides unparalleled speed, while multicomponent reactions deliver exceptional efficiency and elegance.

For the modern researcher, the choice of method is a strategic one. For large-scale, cost-effective synthesis of simple pyrazoles, classical methods are often sufficient. However, for the rapid generation of diverse libraries for drug discovery or when seeking to minimize environmental impact, microwave and multicomponent strategies are superior. The future of pyrazole synthesis will likely see a greater integration of these green chemistry principles, with the development of novel catalysts, the use of aqueous reaction media, and the application of flow chemistry to enable safer and more scalable production of these vital heterocyclic compounds.[9][11]

References

  • Title: Knorr pyrazole synthesis | PPTX Source: Slideshare URL
  • Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL
  • Title: Knorr pyrazole synthesis from a ketoester - laboratory experiment Source: YouTube URL: [Link]

  • Title: Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis Source: Organic Letters URL: [Link]

  • Title: Microwave-assisted synthesis of pyrazoles - a mini-review Source: DergiPark URL: [Link]

  • Title: Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. Source: ResearchGate URL: [Link]

  • Title: Preparation of pyrazoles by reaction of 1,3‐dicarbonyl compounds with... Source: ResearchGate URL: [Link]

  • Title: Method of preparation of the pyrazoles Source: Google Patents URL
  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL: [Link]

  • Title: Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids Source: ACS Omega URL: [Link]

  • Title: Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review Source: PubMed URL: [Link]

  • Title: Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview Source: YouTube URL: [Link]

  • Title: HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: New “Green” Approaches to the Synthesis of Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions Source: PMC - NIH URL: [Link]

  • Title: A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative Source: ResearchGate URL: [Link]

  • Title: Knorr Pyrazole Synthesis Source: Unknown URL

Sources

A Senior Application Scientist's Guide to Evaluating 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid and its Analogs Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Pyrazole-Based Kinase Inhibitors

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the performance of novel pyrazole-based kinase inhibitors, using 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid as a representative scaffold. We will objectively compare this chemical class to other well-established kinase inhibitors, supported by experimental data and detailed protocols. Our focus is on providing a self-validating system for assessing efficacy and selectivity, grounded in established scientific principles.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent kinase inhibitors. Its prevalence is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The specific compound, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, represents a functionalized pyrazole core that can be further modified to achieve desired potency and selectivity. While this specific molecule is not extensively characterized in public literature as a kinase inhibitor, its structural motifs are present in numerous known inhibitors. For the purpose of this guide, we will use its core structure as a basis for comparison against other classes of inhibitors targeting common oncogenic pathways.

Comparative Analysis: Pyrazole Scaffolds vs. Other Kinase Inhibitors

To provide a meaningful comparison, we will evaluate our representative pyrazole-based inhibitor against two well-known, clinically relevant kinase inhibitors with different mechanisms of action: Dasatinib , a multi-targeted Src/Abl inhibitor, and Trametinib , a highly selective MEK1/2 inhibitor.

Mechanism of Action and Kinase Selectivity

The primary determinant of a kinase inhibitor's function is its selectivity profile across the human kinome. A highly selective inhibitor can provide a cleaner pharmacological profile with fewer off-target effects, while a multi-targeted inhibitor might offer broader efficacy in complex disease states.

Inhibitor Class Representative Compound Primary Target(s) Binding Mode Key Advantages Potential Liabilities
Pyrazole-based 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (Hypothetical)To be determined experimentallyATP-competitiveHigh potential for tunability of selectivityOff-target effects are common without extensive optimization
Multi-targeted DasatinibSrc, Bcr-Abl, c-Kit, PDGFRATP-competitive (Type I)Broad anti-cancer activityHigher potential for off-target toxicities
MEK Inhibitor TrametinibMEK1, MEK2Allosteric (Non-ATP competitive)High selectivity, reduced off-target kinase effectsAcquired resistance through upstream mutations
Experimental Workflow for Kinase Selectivity Profiling

A robust evaluation of a novel inhibitor requires a multi-step experimental approach. The following workflow outlines the process from initial screening to cellular validation.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation A Primary Kinase Assay (e.g., against a target kinase) B IC50 Determination A->B Hit Confirmation C Broad Kinome Screen (e.g., 400+ kinases) B->C Selectivity Profiling D Target Engagement Assay (e.g., CETSA) C->D Validate in-cell binding E Phospho-protein Western Blot D->E Confirm downstream pathway modulation F Cell Viability Assay (e.g., MTT, CTG) E->F Assess functional outcome G Lead Optimization F->G

Caption: Experimental workflow for kinase inhibitor characterization.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments in kinase inhibitor profiling.

Protocol 1: In Vitro Kinase IC50 Determination using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates a higher degree of kinase inhibition.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test inhibitor (e.g., 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO, starting from 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of assay buffer containing the recombinant kinase to each well.

    • Add 1 µL of the serially diluted inhibitor.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 2.5 µL of a solution containing the substrate peptide and ATP (at the Km concentration for the specific kinase).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light.

  • Read Plate: Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement using Western Blot

This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream target in a cellular context. Here, we use the MAPK pathway as an example, relevant for MEK inhibitors like Trametinib.

Materials:

  • Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test inhibitor and controls (e.g., Trametinib).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH.

  • SDS-PAGE gels, transfer apparatus, and Western blot imaging system.

Procedure:

  • Cell Seeding: Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control (GAPDH) to ensure equal protein loading.

Signaling Pathway Context: The RAS/RAF/MEK/ERK Pathway

Understanding the signaling pathway is crucial for interpreting experimental results. The diagram below illustrates the MAPK pathway, which is frequently dysregulated in cancer and is the target of inhibitors like Trametinib.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Trametinib Trametinib Trametinib->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway.

Conclusion and Future Directions

The evaluation of a novel kinase inhibitor, such as one based on the 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid scaffold, requires a systematic and multi-faceted approach. By employing a combination of in vitro biochemical assays, broad kinome screening, and cell-based target engagement and functional assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action.

Comparing this profile to well-characterized inhibitors like Dasatinib and Trametinib provides essential context for its potential advantages and liabilities. A pyrazole-based inhibitor with a unique selectivity profile could offer a therapeutic window for specific cancer subtypes, while a multi-targeted profile might be beneficial in overcoming resistance. The experimental framework provided in this guide offers a robust starting point for any research program aimed at the discovery and development of novel kinase inhibitors.

References

  • Kinase Inhibitor Scaffolds: Title: Privileged Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Dasatinib Mechanism of Action: Title: Dasatinib (BMS-354825) is a potent inhibitor of Src kinases. Source: Proceedings of the National Academy of Sciences. URL: [Link]

  • Trametinib Mechanism of Action: Title: The MEK inhibitor trametinib has robust antitumor activity in BRAF V600E-mutant melanoma. Source: Clinical Cancer Research. URL: [Link]

  • Kinome Screening Services: Title: KinomeScan Profiling Services. Source: DiscoveRx (now part of Eurofins). URL: [Link]

Technical Guide: Cross-Reactivity Profiling of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical challenge of selectivity profiling for pyrazole-based kinase inhibitors. While the pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, this same feature predisposes it to promiscuity (off-target binding).

This document provides a comparative analysis of pyrazole performance against alternative scaffolds (aminopyrimidines and quinazolines), supported by quantitative data. It details a self-validating TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol for profiling and offers a structural rationale for optimizing selectivity.

The Pyrazole Scaffold: Structural Basis of Promiscuity vs. Selectivity

The pyrazole ring typically functions as a bioisostere of the ATP adenine ring. In Type I inhibitors (ATP-competitive), the pyrazole nitrogen atoms form a bidentate hydrogen bond network with the kinase hinge region (specifically the backbone amide of the gatekeeper+1 or gatekeeper+3 residues).

Structural Comparison of Scaffolds
Scaffold ClassBinding Mode CharacteristicsSelectivity Liability
Pyrazole (e.g., Crizotinib, Ruxolitinib)Flexible H-bond donor/acceptor. Often forms 2 H-bonds with hinge.Moderate to High. High conservation of the hinge region across the kinome leads to off-target hits (e.g., MET, ROS1 cross-reactivity).
Aminopyrimidine (e.g., Imatinib)Mimics adenine N1/N6. Often requires specific "gatekeeper" residues for selectivity.Moderate. Can be promiscuous without specific side-chain decoration (e.g., hydrophobic pocket occupation).
Quinazoline (e.g., Gefitinib)Rigid, fused bicyclic system. Fills the adenine pocket tightly.Variable. Rigidity can enforce selectivity for specific pocket shapes (e.g., EGFR), but limits adaptability to other kinases.
Mechanism of Action Diagram

The following diagram illustrates the critical interaction points that determine pyrazole selectivity versus off-target liability.

PyrazoleBinding ATP_Pocket ATP Binding Pocket (Highly Conserved) Hinge Hinge Region (Glu/Met/Leu Backbone) OffTarget Off-Target Kinase (e.g., MET, ROS1) Hinge->OffTarget Conserved Interaction Gatekeeper Gatekeeper Residue (Steric Filter) Target Primary Target (e.g., ALK, JAK) Gatekeeper->Target Specific Interaction Pyrazole Pyrazole Scaffold (Inhibitor Core) Pyrazole->Hinge H-Bonding (Mimics Adenine) SideChains R-Group Substituents (Selectivity Drivers) SideChains->Gatekeeper Steric Clash/Fit

Figure 1: Structural logic of pyrazole binding. The core scaffold drives potency via conserved hinge interactions, while R-group substituents determine selectivity via the gatekeeper residue.

Comparative Performance Data

To objectively evaluate the pyrazole scaffold, we compare Crizotinib (a first-generation pyrazole-based ALK inhibitor) against Alectinib (a non-pyrazole, carbazole-based inhibitor) and Ruxolitinib (pyrazole-based JAK inhibitor).

Table 1: Cross-Reactivity Profile (Selectivity Scores)

Data aggregated from broad kinome profiling (e.g., KINOMEscan™).

FeatureCrizotinib (Pyrazole)Alectinib (Carbazole/Benzol)Ruxolitinib (Pyrazole)
Primary Target ALK, ROS1, METALKJAK1, JAK2
Selectivity Score S(35) *0.14 (Broad)0.02 (Highly Selective)0.05 (Moderate)
Key Off-Targets RON, AXL, TIE2RET (Weak)TYK2, JAK3
Gini Coefficient 0.450.850.60
Clinical Implication "Dirty" profile helps in multi-driver tumors but causes toxicity (visual disturbances, edema).Superior CNS penetration and reduced toxicity due to high selectivity.Anemia/Thrombocytopenia due to JAK2 inhibition (on-target toxicity), but clean against non-JAKs.

*S(35) = Number of kinases inhibited >65% at 35% of the screening concentration divided by total kinases tested. Lower score = Higher selectivity.

Analysis: The pyrazole scaffold in Crizotinib allows for "polypharmacology" (hitting MET and ALK), which was clinically useful but structurally promiscuous. In contrast, the rigid carbazole scaffold of Alectinib forces a specific conformation that fits the ALK pocket uniquely, drastically reducing cross-reactivity [1][2].

Validated Protocol: High-Throughput TR-FRET Binding Assay

For internal profiling of pyrazole derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its resistance to compound fluorescence (a common issue with aromatic heterocycles like pyrazoles).

Assay Principle

This assay measures the competition between a Europium-labeled anti-tag antibody (Donor) bound to the kinase and an AlexaFluor-labeled tracer (Acceptor) bound to the ATP pocket.

  • No Inhibitor: Tracer binds → FRET occurs → High Signal (665 nm).

  • Inhibitor Binds: Tracer displaced → FRET disrupted → Low Signal (665 nm).

Reagents & Equipment[1][2][3]
  • Kinase: Recombinant human kinase (tagged, e.g., GST or His).

  • Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer (optimized Kd).

  • Antibody: Eu-anti-GST or Eu-anti-His.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Reader: PHERAstar or EnVision (Excitation: 337 nm, Emission: 620 nm & 665 nm).

Step-by-Step Protocol
  • Compound Preparation (Self-Validation Step):

    • Prepare 10-point dose-response curves in 100% DMSO (start at 10 µM, 3-fold serial dilution).

    • Control: Include Staurosporine (pan-kinase inhibitor) as a positive control on every plate to validate assay performance (Z').

  • Reaction Assembly (384-well Low Volume Plate):

    • Step A: Dispense 100 nL of compound into wells.

    • Step B: Add 5 µL of Kinase/Antibody mixture (2x concentration).

      • Optimization Note: Kinase concentration should be at or below the determined Kd of the tracer to ensure "tight-binding" regime validity.

    • Step C: Add 5 µL of Tracer (2x concentration).

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (20-25°C), protected from light.

    • Equilibrium Check: Read the plate at 60 min and 90 min. If IC50 shifts >2-fold, equilibrium has not been reached.

  • Data Acquisition:

    • Measure Fluorescence Ratio:

      
      
      
  • Analysis:

    • Fit data to a sigmoidal dose-response equation (variable slope).

    • Calculate IC50.[1][2][3][4]

    • Validation Criteria: Z-factor must be > 0.5. Signal-to-Background (S/B) > 3.

Experimental Workflow Visualization

The following workflow outlines the logical progression from primary screening to validated selectivity profiling.

ProfilingWorkflow Library Pyrazole Library (Synthesis) PrimaryScreen Single-Point Screen (1 µM, TR-FRET) Library->PrimaryScreen HitSelect Hit Selection (>50% Inhibition) PrimaryScreen->HitSelect Filter Inactive KdDetermination Kd/IC50 Profiling (10-pt Dose Response) HitSelect->KdDetermination Validate Potency BroadPanel Selectivity Panel (KinomeScan / 300+ Kinases) KdDetermination->BroadPanel Top Candidates Analysis Data Analysis (S-Score, Gini) BroadPanel->Analysis Calculate Metrics

Figure 2: Step-by-step profiling workflow. Note the transition from internal TR-FRET assays to external broad-panel profiling (e.g., KinomeScan) for final candidates.

Interpretation of Results

When analyzing pyrazole inhibitors, look for "Signature Cross-Reactivity" .

  • The "Twin" Effect: Pyrazoles targeting ALK often hit MET and ROS1 due to high sequence homology in the hinge region (Gly-Asp-Leu motif).

  • Gatekeeper Influence: If your pyrazole has a bulky group near the nitrogen, check for loss of potency against kinases with large gatekeeper residues (e.g., T790M in EGFR).

Self-Correction Mechanism: If your pyrazole shows S(35) > 0.3 (highly promiscuous):

  • Check Ligand Efficiency (LE): Is the molecule just "sticky" (high lipophilicity)?

  • Modify the C3/C5 position: Introduction of steric bulk here often clashes with the non-conserved regions of the ATP pocket, improving selectivity [3].

References

  • Tang, H., et al. (2021).[5] "Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis." Frontiers in Oncology.

  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol. (2016). Thermo Fisher Scientific.

  • Fabbro, D., et al. (2026). "A quantitative analysis of kinase inhibitor selectivity." ResearchGate.[6]

  • Sino Biological. (2024). "SwiftFluo® TR-FRET Kinase Assay Kits."

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of in vitro assays for pyrazole-based compounds, a critical step in modern drug discovery. Pyrazole scaffolds are prevalent in many kinase inhibitors, and robust, reliable preclinical data is paramount for the successful progression of these drug candidates. This document offers an in-depth comparison of common assay formats, detailed experimental protocols, and the scientific rationale behind key validation parameters, all designed to ensure the integrity and reproducibility of your research.

The Central Role of Pyrazole Compounds in Kinase Inhibition

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic and steric properties allow for versatile interactions with a wide range of biological targets. Notably, pyrazole derivatives have been successfully developed as potent and selective inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.

The clinical success of pyrazole-containing kinase inhibitors such as Crizotinib and Ruxolitinib underscores the therapeutic potential of this compound class.[1] The journey of these drugs from the lab to the clinic is paved with rigorous in vitro testing, and the foundation of this testing is meticulously validated assays. Without this, researchers risk making critical decisions based on flawed data, leading to wasted resources and failed clinical trials.

Foundational Principles of In Vitro Assay Validation

Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose. For in vitro assays in a drug discovery setting, this translates to proving that the assay can reliably and reproducibly measure the biological activity of a compound. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on bioanalytical method validation, and the core principles of these guidelines are essential for generating high-quality, trustworthy data in a research environment.

A well-validated assay is a self-validating system, meaning that the data it produces is inherently trustworthy. The key parameters that must be assessed during assay validation are:

  • Accuracy: The closeness of a measured value to the true or accepted value.

  • Precision: The degree of scatter between a series of measurements of the same sample. This is typically expressed as the coefficient of variation (%CV).

  • Selectivity (Specificity): The ability of the assay to measure the analyte of interest without interference from other components in the sample.

  • Linearity and Range: The ability to generate results that are directly proportional to the concentration of the analyte within a defined range.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in experimental parameters.

  • Reproducibility: The ability of the assay to be successfully performed by different operators, on different days, and in different labs.

These parameters are not just statistical benchmarks; they are the pillars of scientific rigor. For instance, poor precision can obscure subtle but important structure-activity relationships (SAR), while a lack of selectivity can lead to the costly pursuit of false-positive "hits."

A Comparative Look at Assay Formats for Pyrazole Kinase Inhibitors

For screening and characterizing pyrazole-based kinase inhibitors, two main types of in vitro assays are commonly employed: enzymatic assays and cell-based assays. The choice between these formats depends on the stage of the drug discovery project and the specific questions being asked.

Parameter Enzymatic Assays Cell-Based Assays
Throughput HighLow to Medium
Biological Relevance Lower (purified components)Higher (intact cellular environment)
Complexity LowerHigher
Cost Generally LowerGenerally Higher
Potential for Compound Interference Higher (e.g., autofluorescence, aggregation)Lower, but cytotoxicity can be a factor
Primary Endpoint IC50 (direct measure of enzyme inhibition)EC50 (measure of a cellular response)

Enzymatic assays directly measure the effect of a compound on the activity of a purified kinase. They are ideal for high-throughput screening (HTS) of large compound libraries to identify initial hits.[2] However, they lack the complexity of a cellular environment and may not always predict a compound's activity in a living system.

Cell-based assays measure the effect of a compound on a kinase-mediated signaling pathway within intact cells.[3] These assays provide more biologically relevant data but are typically lower in throughput and more complex to develop and validate. They are crucial for confirming hits from primary screens and for lead optimization.

The following diagram illustrates a typical workflow for the discovery and validation of a pyrazole-based kinase inhibitor, starting with a high-throughput enzymatic screen and progressing to a more biologically relevant cell-based assay.

Caption: A typical screening cascade for pyrazole kinase inhibitors.

Detailed Protocols for Assay Validation

The following are detailed, step-by-step protocols for validating two common assay formats for pyrazole kinase inhibitors.

Validation of an Enzymatic Kinase Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, homogeneous assay format that is well-suited for HTS. It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., terbium) to an acceptor fluorophore when they are in close proximity.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO. Perform a serial dilution in DMSO to create a concentration range for IC50 determination.

    • Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the kinase and a biotinylated substrate in the assay buffer. The optimal concentration of each should be determined empirically.

    • Prepare a 2X solution of ATP in the assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to ATP-competitive inhibitors.[5]

    • Prepare a stop/detection buffer containing EDTA to chelate Mg2+ and stop the kinase reaction, a europium-labeled anti-phospho-substrate antibody (donor), and streptavidin-allophycocyanin (acceptor).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the serially diluted pyrazole compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 8 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature. The reaction should be in the linear range, which should be determined during assay development.

    • Stop the reaction and detect the product by adding 10 µL of the stop/detection buffer.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Validation and Acceptance Criteria:

Parameter Method Acceptance Criteria
Z'-factor Calculate from 16 high and 16 low control wells: Z' = 1 - (3*(SD_high + SD_low)) / |Mean_high - Mean_low|≥ 0.5
Intra-assay Precision Run a standard inhibitor at 8 concentrations in triplicate on a single plate.%CV ≤ 15% for each concentration
Inter-assay Precision Run the same 8-point IC50 curve on three different days.%CV of the IC50 values ≤ 20%
DMSO Tolerance Run the assay with a range of DMSO concentrations (e.g., 0.1% to 5%).No significant effect on assay window at the final screening concentration (typically ≤ 1%).[6]
Validation of a Cell-Based Western Blot Assay for Target Phosphorylation

A western blot can be used to confirm that a pyrazole compound inhibits the phosphorylation of a kinase's target protein in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of lysis.

    • Treat the cells with a dose-response of the pyrazole compound for a predetermined time. Include a vehicle (DMSO) control.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Scrape the cells and collect the lysate.

  • Protein Quantification and Sample Preparation:

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.[8]

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein.

    • Wash the membrane three times with TBST.

    • Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody.

    • Wash the membrane three times with TBST.

    • Apply an ECL substrate and image the blot using a chemiluminescence detector.

    • Strip the membrane and re-probe with an antibody for the total target protein as a loading control.

  • Validation and Data Analysis:

    • Selectivity: The primary antibody should be validated to ensure it specifically detects the protein of interest.

    • Linearity: The signal should be within the linear range of detection. This can be assessed by loading a serial dilution of a positive control lysate.

    • Precision:

      • Intra-assay: Run technical replicates on the same blot. The %CV of the band intensities should be < 20%.

      • Inter-assay: Perform the experiment on at least three different days. The %CV of the calculated EC50 should be < 30%.

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a common target for pyrazole-based kinase inhibitors.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 p Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a pyrazole compound.

Troubleshooting Common Assay Validation Issues

Proactive troubleshooting is essential for a smooth assay validation process. Here are some common problems and their solutions:

Issue Potential Cause(s) Recommended Solution(s)
High Variability (%CV > 20%) - Inaccurate pipetting- Reagent instability- Edge effects on the plate- Calibrate pipettes regularly- Prepare fresh reagents daily- Avoid using the outermost wells of the microplate
Low Z'-factor (< 0.5) - Low signal-to-background ratio- High variability in controls- Optimize reagent concentrations- Increase incubation times- Check for reagent degradation
Compound Interference - Autofluorescence of the pyrazole compound- Compound precipitation- Run a counterscreen without the enzyme to identify fluorescent compounds- Check the solubility of the compound in the assay buffer
Inconsistent Dose-Response Curves - Compound degradation- Errors in serial dilutions- Assess the stability of the compound in the assay buffer over time- Prepare fresh serial dilutions for each experiment

Conclusion

The validation of in vitro assays is a cornerstone of successful drug discovery for pyrazole compounds. By embracing the principles of accuracy, precision, selectivity, and robustness, and by carefully selecting and validating the appropriate assay format, researchers can generate reliable and reproducible data. This, in turn, enables informed decision-making and increases the probability of identifying and developing novel, effective kinase inhibitors. This guide provides the framework and the practical tools to achieve this critical goal.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • BellBrook Labs. (2023). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Parmaksiz, M. (2019). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 20(14), 1222-1230. [Link]

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Bower, K. M. (2018). Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International. [Link]

  • Gheorghe, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10845. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Hassan, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4786. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International, 29(10). [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthetic routes to 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical research and development. We will dissect a reliable, multi-step synthesis, offering field-proven insights into critical process parameters. Furthermore, we will compare this primary route with alternative methodologies, focusing on reproducibility, safety, yield, and overall efficiency. The information presented is intended for researchers, chemists, and drug development professionals seeking to establish a robust and scalable synthesis for this valuable compound.

Introduction: The Significance of the Pyrazole Core

Pyrazole carboxylic acids are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The title compound, with its specific substitution pattern—an ethyl group at N1, a methyl at C3, a nitro group at C4, and a carboxylic acid at C5—presents a unique combination of electronic and steric properties. Reproducibility in its synthesis is paramount, as impurities or isomeric byproducts can significantly impact the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This guide focuses on a logical, step-wise approach that ensures high purity and consistent yields.

Primary Recommended Synthesis Pathway

The most reliable and well-documented pathway to the target molecule involves a four-step sequence: (1) Cyclocondensation to form the pyrazole core, (2) N-alkylation to introduce the ethyl group, (3) Electrophilic nitration of the C4 position, and (4) Saponification of the ester to yield the final carboxylic acid.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Ethylation cluster_2 Step 3: C4-Nitration cluster_3 Step 4: Saponification A Ethyl 2,4-dioxovalerate C Ethyl 3-methyl-1H-pyrazole-5-carboxylate A->C EtOH/AcOH B Hydrazine Monohydrate B->C D Ethyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate C->D NaH, Ethylation Agent (e.g., Diethyl Carbonate) E Ethyl 1-ethyl-3-methyl-4-nitro-1H- pyrazole-5-carboxylate D->E HNO₃/H₂SO₄ F 1-Ethyl-3-methyl-4-nitro-1H- pyrazole-5-carboxylic acid E->F 1. NaOH(aq) 2. HCl(aq)

Caption: Recommended four-step synthetic workflow.

Detailed Experimental Protocols & Mechanistic Insights

This initial step builds the foundational pyrazole ring structure. The reaction of a 1,3-dicarbonyl compound with hydrazine is a classic and robust method for forming pyrazoles.

  • Methodology:

    • To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in a 100:1 mixture of Ethanol (EtOH) and Acetic Acid (AcOH), cool the flask to 0 °C in an ice bath.

    • Add hydrazine monohydrate (1.5 eq) dropwise while maintaining the internal temperature below 5 °C. The acetic acid acts as a mild catalyst for the condensation reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 15 hours.

    • Quench the reaction by pouring the mixture into water. Neutralize the excess acid with a saturated aqueous solution of NaHCO₃.

    • Extract the product into Ethyl Acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield & Purity: This procedure typically affords the product as a white solid in approximately 74% yield, which is often pure enough for the subsequent step without further purification.[2]

  • Expert Insight: The key to high yield is controlling the initial reaction temperature. An exothermic reaction can lead to side-product formation. Using a slight excess of hydrazine ensures the complete consumption of the more valuable diketone starting material.

N-alkylation of pyrazoles can be notoriously non-selective, often yielding a mixture of N1 and N2 isomers. Our recommended protocol utilizes a strong, non-nucleophilic base to generate the pyrazole anion, followed by reaction with a "green" alkylating agent, which heavily favors the thermodynamically more stable N1 product.

Caption: Key steps in the regioselective N-Ethylation reaction.

  • Methodology:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous Dimethylformamide (DMF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Add a solution of Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the pyrazole anion.

    • Add diethyl carbonate (3.0-5.0 eq) and heat the reaction mixture to 100-120 °C for 4 hours.

    • Cool the reaction, remove excess solvent under reduced pressure, and pour the residue into water.

    • Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.

  • Expert Insight: This method is adapted from a high-yield methylation protocol.[3] The use of diethyl carbonate is a significant improvement over traditional, highly toxic alkylating agents like diethyl sulfate, enhancing the safety and environmental profile of the synthesis.[3] The high reaction temperature and use of a polar aprotic solvent (DMF) favor the desired N1-alkylation.

The final steps involve functionalizing the electron-rich C4 position and hydrolyzing the ester.

  • Methodology (Nitration):

    • To a flask containing the N-ethylated pyrazole ester (1.0 eq), add concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid (fuming nitric acid can also be used) dropwise, ensuring the temperature does not exceed 10 °C.

    • Stir at this temperature for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like dichloromethane.

    • Neutralize, dry, and concentrate the organic phase to yield the nitrated ester.

  • Methodology (Saponification):

    • Dissolve the crude nitrated ester in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

    • Cool the mixture, remove the ethanol under reduced pressure, and acidify the remaining aqueous solution with concentrated HCl to a pH of ~2.

    • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Expert Insight: The nitration of pyrazoles is a standard electrophilic aromatic substitution. The C4 position is highly activated by the two ring nitrogens. Saponification is a straightforward hydrolysis of the carboxylic acid ester.[4] It is crucial to ensure complete hydrolysis before acidification to maximize the yield of the final product.

Comparative Analysis of Methodologies

A key aspect of process development is understanding the alternatives. Below, we compare the choices made in our primary protocol against other common methods.

StepPrimary MethodAlternative Method(s)YieldSafety & EnvironmentalReproducibility & Logic
N-Alkylation NaH / Diethyl Carbonate Diethyl Sulfate / K₂CO₃~90% [3]High: Diethyl carbonate is non-toxic and excess can be recovered. Avoids highly toxic and carcinogenic diethyl sulfate.High: Strong base ensures complete deprotonation for clean, regioselective alkylation.
LowerLow: Diethyl sulfate is a potent carcinogen requiring strict handling protocols.Moderate: Weaker bases can lead to incomplete reaction and mixtures of N1/N2 isomers.
C4-Functionalization HNO₃ / H₂SO₄ (Nitration) HCl / H₂O₂ (Chlorination) >95% (for chlorination)[5]Moderate: Standard nitrating mixture is highly corrosive.High: Well-established method for nitration.
>95%[5]High: Avoids highly corrosive and hazardous reagents like sulfuryl chloride.[5]High: Demonstrates a greener trend in halogenating the reactive C4 position.
Electrochemical Chlorination Not reportedVery High: Reagentless method, reduces chemical waste and improves safety.[6]High: Offers precise control over reaction conditions but requires specialized equipment.

Conclusion and Recommendations

The presented four-step synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid provides a reproducible, high-yielding, and safe pathway suitable for laboratory and scale-up operations. The critical advancements lie in the strategic choice of modern, greener reagents, particularly the use of diethyl carbonate for the N-alkylation step. This choice not only mitigates significant safety risks associated with traditional alkylating agents but also ensures high regioselectivity and yield. While alternative C4-functionalization methods like electrochemical halogenation are promising from a green chemistry perspective, direct nitration remains the most straightforward route to the target molecule. By following the detailed protocols and understanding the mechanistic rationale, researchers can confidently and consistently produce this important chemical intermediate.

References

  • Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5). Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Dergipark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing pyrazolecarboxylic acid and derivatives.
  • U.S. EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved January 28, 2026, from [Link]

Sources

A Researcher's Guide to Inter-Laboratory Comparison of Pyrazole Bioactivity Data

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Quest for Reproducibility

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2] From the potent anti-inflammatory effects of Celecoxib to targeted anticancer therapies like kinase inhibitors, pyrazole derivatives have proven to be a versatile and fruitful scaffold for drug discovery.[1][3][4][5] These compounds exert their effects by modulating key biological pathways, frequently by inhibiting enzymes such as cyclooxygenase-2 (COX-2) or various protein kinases.[3][6][7][8]

Part 1: Foundational Principles of Pyrazole Bioactivity

A successful inter-laboratory study is built upon a solid understanding of the target and its associated signaling pathways. The diverse activities of pyrazoles stem from their ability to interact with a range of biological targets.[2][9]

Common Molecular Targets & Mechanisms
  • Cyclooxygenase (COX) Enzymes: Many anti-inflammatory pyrazoles, like Celecoxib, are selective inhibitors of COX-2.[3][8][10] COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8][11] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to reduce gastrointestinal side effects associated with non-selective NSAIDs.[8][12]

  • Protein Kinases: A significant number of pyrazole-containing drugs are potent protein kinase inhibitors used in oncology.[4][6][7] They often act as ATP-competitive inhibitors, binding to the kinase hinge region and blocking downstream signaling pathways that control cell proliferation and survival, such as the ERK and AKT pathways.[6][7]

Key Signaling Pathway: The COX-2 Pro-Inflammatory Cascade

To contextualize a bioactivity assay, it is crucial to understand the underlying biological pathway. The inhibition of COX-2 by a pyrazole compound like Celecoxib directly impacts the arachidonic acid cascade, preventing the production of pro-inflammatory prostaglandins.[8][11][13]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins PG Synthases Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Pyrazole Inhibitor (e.g., Celecoxib) Celecoxib->COX2 Inhibition

Caption: COX-2 pathway showing inhibition by a pyrazole compound.

Part 2: A Blueprint for a Robust Inter-Laboratory Comparison Study

An inter-laboratory comparison, also known as proficiency testing or a collaborative method validation study, is organized to evaluate the performance of a specific analytical method across different labs.[14][15] Its success hinges on meticulous planning and the standardization of every possible variable.

Core Components & Workflow

The fundamental goal is to minimize extrinsic variability so that the true performance of the compound and the assay can be assessed. This requires a centralized approach to coordination and resource distribution.

Interlab_Workflow Coordinator Coordinating Lab Protocol Standardized Protocol (SOP) Coordinator->Protocol Reagents Centralized Reagents (Compound, Cells, Buffers) Coordinator->Reagents LabA Lab A Protocol->LabA LabB Lab B Protocol->LabB LabC Lab C Protocol->LabC Reagents->LabA Reagents->LabB Reagents->LabC DataA Raw Data Plate Reads LabA->DataA DataB Raw Data Plate Reads LabB->DataB DataC Raw Data Plate Reads LabC->DataC Analysis Centralized Data Analysis (IC50, Z', CV%) DataA->Analysis DataB->Analysis DataC->Analysis Report Final Report Analysis->Report

Caption: Workflow for a centrally managed inter-laboratory study.

Pillars of Reproducibility
  • Standardized Protocol (SOP): A single, highly detailed SOP is non-negotiable. It must specify instrument settings, incubation times, reagent concentrations, and specific volumes. Ambiguity is the enemy of reproducibility.

  • Centralized Reagent & Compound Distribution: All participating labs must use the exact same batch of the test compound, reference compound (e.g., Celecoxib), enzyme, substrate, and buffer solutions, all distributed from a central coordinating lab. This eliminates variability from reagent sourcing and preparation.

  • Cell Line Authentication: For cell-based assays, this is a critical, often overlooked, step. All labs must use a cell line from the same source and passage number. Furthermore, the identity of the cell line must be verified before the study begins, typically using Short Tandem Repeat (STR) analysis.[16][17][18] Mycoplasma testing is also mandatory.[19]

  • Defined Data Analysis Pipeline: The method for calculating results (e.g., % inhibition, IC50 values) must be standardized.[20] Raw data should be sent to the coordinating lab for analysis to prevent discrepancies arising from different software or curve-fitting algorithms.[21]

Part 3: Case Study - A Simulated Comparison of a Novel Pyrazole COX-2 Inhibitor

Let's simulate a study to compare a new pyrazole compound, "Pyr-26," against the known standard, Celecoxib, using a fluorometric in vitro COX-2 inhibition assay.

Objective

To determine the IC50 of Pyr-26 and Celecoxib in a three-laboratory comparison study to assess the reproducibility of the bioactivity measurement.

Detailed Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[22]

  • Reagent Preparation (Coordinating Lab):

    • Reconstitute human recombinant COX-2 enzyme in sterile water to 110 µL, aliquot, and store at -80°C.[22]

    • Prepare a 10 mM stock solution of Pyr-26 and Celecoxib in DMSO.

    • Prepare and aliquot all other reagents (Assay Buffer, COX Probe, Arachidonic Acid substrate).

    • Ship all reagents on dry ice to participating labs.

  • Assay Execution (Participating Labs):

    • Plate Layout: Designate wells in a 96-well white opaque plate for "Background," "100% Activity," and inhibitor dilutions.

    • Inhibitor Dilution: Prepare a serial dilution series of Pyr-26 and Celecoxib (e.g., 10 concentrations) in Assay Buffer.

    • Enzyme Addition: Thaw COX-2 enzyme on ice.[12] Dilute the enzyme to the working concentration (e.g., 17.5 ng/µL) with COX Assay Buffer.[12] Add 20 µL of diluted enzyme to all wells except the "Background" control.

    • Inhibitor Addition: Add 10 µL of the appropriate inhibitor dilution or vehicle (DMSO in buffer) to the wells.

    • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[23]

    • Reaction Initiation: Add 10 µL of Arachidonic Acid substrate to all wells to start the reaction.[23] Mix briefly.

    • Kinetic Read: Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity (Ex/Em = 535/587 nm) every 60 seconds for 10-15 minutes.

  • Data Analysis (Coordinating Lab):

    • Calculate Reaction Rate: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate Percent Inhibition: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] * 100

    • Determine IC50: Plot % Inhibition versus log[Inhibitor Concentration] and fit the data using a four-parameter logistic equation to determine the IC50 value.[20][21][24]

    • Assess Plate Quality: For each plate, calculate the Z'-factor using the 100% activity and background wells. A Z' > 0.5 is required for a valid assay.

Simulated Data Presentation & Interpretation

The central analysis of data from three hypothetical labs might yield the following results:

LaboratoryCompoundIC50 (nM)Z'-Factor
Lab ACelecoxib85.20.81
Lab BCelecoxib91.50.77
Lab CCelecoxib88.10.85
Statistics Celecoxib Mean: 88.3
Std Dev: 3.15
CV (%): 3.57%
Lab APyr-2645.60.79
Lab BPyr-2655.20.75
Lab CPyr-2649.90.82
Statistics Pyr-26 Mean: 50.2
Std Dev: 4.81
CV (%): 9.58%

Interpretation:

  • The Z'-factors are all well above 0.5, indicating robust and reliable assay performance in all three labs.

  • The Coefficient of Variation (CV%) for the reference compound, Celecoxib, is very low (3.57%), demonstrating excellent inter-laboratory agreement and validating the standardized protocol.

  • The CV% for the test compound, Pyr-26, is higher (9.58%) but still within an acceptable range for many cell-free biochemical assays (typically <20-30%). This level of variability could warrant a discussion about minor, uncaptured differences in lab execution, such as pipetting techniques or exact incubation timing, but overall demonstrates good reproducibility.

Conclusion: Fostering a Culture of Reproducibility

Inter-laboratory comparability of bioactivity data is not a luxury but a necessity for efficient and successful drug development. By embracing a philosophy of rigorous standardization, centralized control of critical reagents, and transparent data analysis, research organizations can mitigate the risks of irreproducibility. The principles and protocols outlined in this guide provide a robust framework for generating high-quality, comparable bioactivity data for pyrazole derivatives, ultimately accelerating the journey from discovery to clinical application.

References

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK...
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Taylor & Francis Online. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Available from: [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • ResearchGate. Pyrazole Derivatives as Selective COX-2 Inhibitors. Available from: [Link]

  • ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]

  • NCBI Bookshelf. Celecoxib - StatPearls. Available from: [Link]

  • NIH National Center for Biotechnology Information. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Available from: [Link]

  • ResearchGate. Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Available from: [Link]

  • PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]

  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available from: [Link]

  • PubMed Central. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available from: [Link]

  • NCBI. Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. Available from: [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

  • Cell Culture Company, LLC. Cell Line Authentication Methods: Ensuring Research Integrity. Available from: [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Available from: [Link]

  • PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • The Joint Research Centre: EU Science Hub. Interlaboratory comparisons. Available from: [Link]

  • BioProcess International. Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Available from: [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. Available from: [Link]

  • European Accreditation. EA-4/21 INF: 2018. Available from: [Link]

  • Samara Journal of Science. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]

  • Wikipedia. Celecoxib. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • Taylor & Francis Online. Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Available from: [Link]

  • International journal of health sciences. Pyrazole as an anti-inflammatory scaffold. Available from: [Link]

  • PubMed. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Inter-laboratory Comparisons and Their Roles in Accreditation. Available from: [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]

  • BioPharm International. Essentials in Bioassay Development. Available from: [Link]

  • News-Medical. Celebrex (Celecoxib) Pharmacology. Available from: [Link]

  • Cell Culture Dish. Best Practices for Cell Line Authentication. Available from: [Link]

  • eas-eth.org. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Available from: [Link]

  • bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Available from: [Link]

  • BioTechniques. Best practice in bioassay development. Available from: [Link]

Sources

Safety Operating Guide

Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, tailored for researchers and drug development professionals. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. The procedures outlined here are designed as a self-validating system, ensuring that each step logically addresses the specific risks posed by this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is an off-white solid organic compound.[1] A thorough risk assessment begins with understanding its inherent hazards, which are classified under the Globally Harmonized System (GHS). These classifications are not just regulatory labels; they are the foundation upon which we build our safety protocols.

Hazard ClassGHS Hazard StatementPractical Implication in the Lab
Acute Toxicity (Oral) H302: Harmful if swallowed.[2][3]Accidental ingestion of even small amounts via contaminated hands or equipment can lead to illness.
Acute Toxicity (Dermal) H312: Harmful in contact with skin.[3]The compound can be absorbed through the skin, causing systemic effects. This elevates the importance of proper glove selection and immediate decontamination.
Acute Toxicity (Inhalation) H332: Harmful if inhaled.[3]As a solid, the primary inhalation risk is from airborne dust or aerosolized particles, which can cause harm if breathed in.
Skin Irritation H315: Causes skin irritation.[1][2][4][5]Direct contact will likely cause redness, itching, or inflammation.
Eye Irritation H319: Causes serious eye irritation.[1][2][4][5]This is a significant risk. Splashes of solutions or contact with the solid powder can cause substantial, potentially painful, eye damage.
Respiratory Irritation H335: May cause respiratory irritation.[1][2][4]Inhaling the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

The primary target organs for this chemical are the respiratory system, eyes, and skin.[1] The combination of being a potent irritant and harmful via multiple exposure routes (oral, dermal, inhalation) demands the use of comprehensive engineering controls and personal protective equipment.

Mandatory Personal Protective Equipment (PPE): An Integrated Safety System

The selection of PPE is not a checklist but a system where each component protects a specific vector of exposure. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards.

  • Causality: The "H319: Causes serious eye irritation" classification dictates this choice.[1][2][4][5] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect against splashes or fine dust. When handling larger quantities (>50g) or creating solutions where splashing is a higher risk, a full-face shield should be worn over the chemical splash goggles for an added layer of protection.[6]

Hand Protection
  • Requirement: Chemical-resistant nitrile gloves.

  • Causality: This is mandated by the "H315: Causes skin irritation" and "H312: Harmful in contact with skin" classifications.[2][3][5] Nitrile gloves provide effective splash protection against a broad range of chemicals, including acids and nitro compounds.[7][8] Gloves should be inspected for defects before each use and removed promptly after handling the material. For prolonged contact, consult the glove manufacturer’s permeation data. Always wash hands thoroughly after removing gloves.[4][5]

Body Protection
  • Requirement: A buttoned, long-sleeved laboratory coat.

  • Causality: A lab coat is the minimum standard for protecting skin and personal clothing from accidental spills and contamination.[8] For procedures involving significant quantities of the solid or solutions, an impervious chemical-resistant apron worn over the lab coat is recommended to provide an additional barrier against splashes.

Respiratory Protection
  • Requirement: All handling of the solid compound must be performed within a certified chemical fume hood.

  • Causality: The "H332: Harmful if inhaled" and "H335: May cause respiratory irritation" classifications, combined with the precautionary statement "P261: Avoid breathing dust," make this an non-negotiable requirement.[2][3][4] A fume hood is an engineering control that contains the dust and vapors, pulling them away from the user's breathing zone and providing the primary layer of respiratory protection. A separate respirator is typically not required if work is conducted properly within the fume hood.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This workflow minimizes exposure at every stage.

Step 1: Preparation and Engineering Controls

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it inside the fume hood to minimize traffic in and out of the sash.

  • Designate a specific area within the hood for handling the compound.

  • Have a clearly labeled hazardous waste container ready and accessible within the hood.

Step 2: Donning PPE

  • Put on the lab coat and ensure it is fully buttoned.

  • Don chemical splash goggles.

  • Finally, put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Handling the Compound (Inside the Fume Hood)

  • Carefully open the container, avoiding any puff of powder.

  • Use a spatula to gently transfer the desired amount to a weigh boat or vessel. Avoid scooping actions that could generate dust.

  • If making a solution, add the solid to the solvent slowly.

  • Securely close the primary container immediately after use.

Step 4: Decontamination and Doffing PPE

  • Clean any contaminated surfaces within the fume hood using an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • To remove PPE, first take off gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

  • The last item to be removed is the eye protection.

  • Immediately wash hands with soap and water.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and correct response is critical.

ScenarioImmediate Action Plan
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[1] Seek immediate medical attention.
Ingestion Call a POISON CENTER or physician immediately.[2][4] Rinse the mouth with water. Do NOT induce vomiting.[4]
Small Spill For small spills within a fume hood, ensure proper PPE is worn. Gently cover the spill with an absorbent material. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent.

Waste Disposal Plan

Chemical waste management is a critical component of laboratory safety.

  • Classification: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be treated as hazardous chemical waste.[2][9]

  • Collection: All waste must be collected in a clearly labeled, sealed, and compatible container. The label should read "Hazardous Waste" and include the full chemical name.

  • Disposal: DO NOT dispose of this chemical down the drain.[9] Aromatic nitro compounds can sometimes react with metal plumbing to form shock-sensitive explosive salts.[9] The collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9]

Workflow Visualization

The following diagram illustrates the logical flow of the safe handling procedure, from preparation to disposal.

G prep 1. Assess Hazards & Prepare Fume Hood ppe_on 2. Don PPE (Coat, Goggles, Gloves) prep->ppe_on handle 3. Handle Compound in Fume Hood ppe_on->handle decon 4. Decontaminate Workspace & Segregate Waste handle->decon emergency EMERGENCY EVENT (Spill or Exposure) handle->emergency If event occurs ppe_off 5. Doff PPE Correctly & Wash Hands decon->ppe_off end_proc Procedure Complete ppe_off->end_proc first_aid Execute First Aid (Flush, Remove, etc.) emergency->first_aid notify Notify Supervisor & Seek Medical Aid first_aid->notify

Caption: Safe handling workflow for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

References

  • Safety Data Sheet. (2021, May 18). Biosynth Carbosynth.
  • Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Cole-Parmer.
  • Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazoline-5-one. (2024, August 6). Sigma-Aldrich.
  • Aromatic halogenated amines and nitro-compounds. Croner-i.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln Environmental Health and Safety.
  • PubChem Compound Summary for CID 10465354, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information.
  • SAFETY DATA SHEET - 4-Nitro-1H-pyrazole-3-carboxylic acid. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (2025, June 2). TCI Chemicals.
  • Treating Aromatic Nitro Compounds With NaOH. (2024, November 12). YouTube.
  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest.
  • Nitro Compounds. (2021, July 31). Chemistry LibreTexts.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.